molecular formula C7H3ClN2O2 B2366285 4-Chloro-5-cyanopyridine-2-carboxylic acid CAS No. 1256824-14-2

4-Chloro-5-cyanopyridine-2-carboxylic acid

Cat. No.: B2366285
CAS No.: 1256824-14-2
M. Wt: 182.56
InChI Key: JFRJZZVHMRNMNN-UHFFFAOYSA-N
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Description

4-Chloro-5-cyanopyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H3ClN2O2 and its molecular weight is 182.56. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-cyanopyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-cyanopyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-cyanopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-5-1-6(7(11)12)10-3-4(5)2-9/h1,3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRJZZVHMRNMNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Definitive Guide to 5-Cyano-4-chloropicolinic Acid: Structure, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application of 5-cyano-4-chloropicolinic acid (CAS 1256824-14-2). This document is structured for researchers requiring actionable data on this specific pyridine scaffold, widely utilized as an orthogonal building block in medicinal chemistry.

Executive Summary & Chemical Identity

5-cyano-4-chloropicolinic acid is a trisubstituted pyridine derivative characterized by three distinct functional handles: a carboxylic acid at C2, a chlorine atom at C4, and a nitrile (cyano) group at C5.[1][2] This specific substitution pattern creates a "push-pull" electronic system that makes the C4 position highly electrophilic, rendering the molecule an ideal scaffold for Nucleophilic Aromatic Substitution (SNAr) in the synthesis of kinase inhibitors and agrochemicals.

Chemical Data Table
PropertyValue
Chemical Name 5-cyano-4-chloropyridine-2-carboxylic acid
Common Synonyms 4-Chloro-5-cyanopicolinic acid; 5-Cyano-4-chloro-2-picolinic acid
CAS Number 1256824-14-2
Molecular Formula C

H

ClN

O

Molecular Weight 182.56 g/mol
SMILES O=C(O)C1=NC=C(C#N)C(Cl)=C1
pKa (Predicted) ~2.1 (COOH), -1.5 (Pyridine N)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in water (acidic pH)

Structural Analysis & Reactivity Logic

The utility of 5-cyano-4-chloropicolinic acid lies in its orthogonal reactivity . Each substituent allows for selective functionalization without interfering with the others, provided the correct order of operations is followed.

Electronic Effects & The "Hotspot" at C4

The pyridine ring is electron-deficient. This deficiency is exacerbated by:

  • The Ring Nitrogen: Inductively withdraws electron density.

  • The C5-Cyano Group: A strong electron-withdrawing group (EWG) located ortho to the chlorine.

  • The C2-Carboxyl Group: Another EWG located meta to the chlorine.

Result: The C4-Chlorine bond is significantly activated. The carbon at position 4 acts as a potent electrophile, susceptible to attack by amines, thiols, and alkoxides under mild conditions. This is the primary entry point for drug conjugation.

Reactivity Map (DOT Visualization)

The following diagram illustrates the logical flow of functionalization for this scaffold.

ReactivityMap Core 5-Cyano-4-chloropicolinic Acid (Core Scaffold) SnAr S_NAr at C4 (Displacement of Cl) Core->SnAr Amines/Thiols (Mild Base) Amide Amide Coupling at C2 (COOH Activation) Core->Amide HATU/EDC (R-NH2) Nitrile Nitrile Hydrolysis/Reduction (C5 Modification) Core->Nitrile H2O2/OH- or H2/Pd Product1 Kinase Inhibitor Core (Amino-pyridine) SnAr->Product1 Note CRITICAL: Perform S_NAr (C4) before Nitrile hydrolysis to avoid side reactions. SnAr->Note Product2 Peptidomimetic (Picolinamide) Amide->Product2

Figure 1: Reactivity map showing the orthogonal functionalization pathways. The C4-Cl displacement is the most kinetically favored reaction.

Synthesis Methodologies

While 5-cyano-4-chloropicolinic acid is commercially available, in-house synthesis is often required for isotopic labeling or analog generation. The most robust route proceeds via the chlorination of 4-hydroxy precursors .

Route A: Chlorination of 4-Hydroxy-5-cyanopicolinic Acid

This protocol avoids the harsh oxidation conditions that might hydrolyze the nitrile group.

Prerequisites:

  • Starting Material: Ethyl 4-hydroxy-5-cyanopicolinate (or the free acid).

  • Reagents: Phosphorus oxychloride (POCl

    
    ), Phosphorus pentachloride (PCl
    
    
    
    ).
  • Solvent: Neat or Toluene.

Step-by-Step Protocol
  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl

    
    ), place Ethyl 4-hydroxy-5-cyanopicolinate  (1.0 eq).
    
  • Chlorination: Add POCl

    
      (5.0 eq) carefully. For stubborn substrates, add PCl
    
    
    
    (1.1 eq) to facilitate the reaction.
  • Reflux: Heat the mixture to reflux (approx. 105°C) for 3–5 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc). The starting material (polar, H-bond donor) should disappear, replaced by a less polar spot (chloro-ester).

  • Quench (Critical): Cool the reaction to room temperature. Pour the mixture slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl

    
    .
    
  • Hydrolysis (If starting from ester): If the ester was used, treat the crude chloro-ester with LiOH (2.0 eq) in THF/Water (1:1) at 0°C for 1 hour to obtain the free acid. Avoid heating to prevent nitrile hydrolysis.

  • Isolation: Acidify to pH 3–4 with 1N HCl. The product, 5-cyano-4-chloropicolinic acid , will precipitate. Filter and dry under vacuum.

Synthesis Workflow Diagram

SynthesisFlow Start Precursor: Ethyl 4-hydroxy-5-cyanopicolinate Step1 Chlorination: POCl3, Reflux, 4h Start->Step1 Deoxychlorination Inter Intermediate: Ethyl 5-cyano-4-chloropicolinate Step1->Inter Step2 Hydrolysis: LiOH, THF/H2O, 0°C Inter->Step2 Saponification Final Target: 5-Cyano-4-chloropicolinic acid Step2->Final

Figure 2: Synthetic route from hydroxy-pyridine precursor to the target acid.

Key Experimental Protocols

Protocol 1: SNAr Displacement at C4 (Library Generation)

This reaction is the primary use case for this scaffold in drug discovery (e.g., attaching a solubilizing morpholine or a pharmacophore).

Mechanism: Addition-Elimination (SNAr). Self-Validating Check: The reaction mixture typically turns from pale yellow to bright yellow/orange upon amine addition due to the formation of the Meisenheimer complex or the final conjugated product.

  • Dissolve: Dissolve 5-cyano-4-chloropicolinic acid (1 mmol) in anhydrous DMF or DMSO (3 mL).

  • Base: Add DIPEA (Diisopropylethylamine) (2.5 mmol). Note: Excess base ensures the carboxylic acid is deprotonated (preventing interference) and scavenges HCl.

  • Nucleophile: Add the primary or secondary amine (1.1 mmol).

  • Reaction: Stir at 60°C for 2–4 hours.

    • Validation: LC-MS should show M+ (Nucleophile) - Cl + OH (acid).

  • Workup: Dilute with water. Adjust pH to ~4. The product usually precipitates.

Protocol 2: Amide Coupling at C2

Standard peptide coupling conditions apply, but care must be taken to avoid reacting the C4-Cl if the coupling partner is also nucleophilic.

  • Preferred Reagent: HATU or T3P (Propylphosphonic anhydride).

  • Avoid: Oxalyl chloride (acid chloride formation) can sometimes affect the nitrile or cause self-reaction if not carefully controlled. HATU is milder.

Applications in Drug Development

The 5-cyano-4-chloropicolinic acid scaffold is a bioisostere for various kinase inhibitor cores.

  • Kinase Inhibition: The picolinamide motif (pyridine-2-carboxamide) is a common hinge-binding motif in kinase inhibitors (e.g., Sorafenib derivatives). The C5-cyano group provides a hydrogen bond acceptor and increases the metabolic stability of the ring by lowering the electron density, preventing oxidative metabolism.

  • mGluR Modulators: Chloropicolinic acids are established intermediates for metabotropic glutamate receptor negative allosteric modulators (NAMs). The 5-cyano analog offers a vector to tune the polarity and potency of these CNS agents.

  • Agrochemicals: Picolinic acids are the foundation of auxin-mimic herbicides (e.g., Picloram, Clopyralid). The 5-cyano group can be hydrolyzed to a second acid or amide, mimicking the structure of more complex auxins.

References

  • PubChem. (n.d.).[3] 4-Chloropicolinic acid (Analogous Chemistry). National Library of Medicine.[3] Retrieved from [Link]

  • Spivey, A. C., & Arseniyadis, S. (2010). Nucleophilic Aromatic Substitution of Pyridines. In Science of Synthesis. Thieme Chemistry. (General reference for SNAr on chloropyridines).
  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997. (Context on introducing cyano groups to pyridine rings).

Sources

4-Chloro-5-cyanopyridine-2-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: 4-Chloro-5-cyanopyridine-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-5-cyanopyridine-2-carboxylic acid, a heterocyclic compound with significant potential as a versatile building block for researchers in medicinal chemistry and drug discovery. The document details the molecule's fundamental physicochemical properties, offers an expert analysis of its anticipated spectroscopic signature, and outlines a plausible, detailed synthetic protocol. Furthermore, it explores the compound's strategic value in the development of novel therapeutics, grounded in the established importance of the pyridine carboxylic acid scaffold. Safety protocols and handling procedures are also provided to ensure its effective and safe utilization in a laboratory setting.

Molecular Profile and Physicochemical Properties

4-Chloro-5-cyanopyridine-2-carboxylic acid is a substituted pyridine derivative featuring three key functional groups: a carboxylic acid, a nitrile (cyano group), and a chlorine atom. This unique combination makes it an attractive intermediate for creating complex molecular architectures. The electron-withdrawing nature of the substituents significantly influences the reactivity of the pyridine ring, providing specific handles for further chemical modification.

PropertyDataSource
IUPAC Name 4-Chloro-5-cyanopyridine-2-carboxylic acid-
Molecular Formula C₇H₃ClN₂O₂[1]
Molecular Weight 181.99 g/mol [1]
CAS Number Not assigned in available databases[1]
Appearance (Predicted) White to off-white solid[2]

Anticipated Spectroscopic Characterization

While empirical data for this specific molecule is scarce, its spectroscopic profile can be reliably predicted based on its constituent functional groups. These predictions are crucial for reaction monitoring and structural confirmation during synthesis and subsequent applications.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by characteristic absorptions from the carboxyl and nitrile groups. A very broad O-H stretching band is anticipated from 2500-3300 cm⁻¹, which is typical for hydrogen-bonded carboxylic acid dimers.[3] The carbonyl (C=O) stretch should appear as a strong, sharp peak around 1710 cm⁻¹.[3] A medium-intensity absorption corresponding to the C≡N (nitrile) stretch is expected in the 2230-2240 cm⁻¹ region.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The most distinct signal in the ¹H NMR spectrum will be the carboxylic acid proton, which is highly deshielded and expected to appear as a broad singlet far downfield, typically in the 10-12 ppm range.[3] The two aromatic protons on the pyridine ring will appear as singlets or doublets in the aromatic region (typically 7.5-9.0 ppm), with their exact chemical shifts influenced by the anisotropic and electronic effects of the surrounding chloro, cyano, and carboxyl groups.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹³C NMR spectrum will provide clear signatures for each carbon environment. The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the 160-180 ppm range.[3] The carbon of the nitrile group will have a characteristic signal around 115-120 ppm. The remaining five carbons of the pyridine ring will appear in the 120-160 ppm region, with their specific shifts determined by the attached substituents.

Proposed Synthetic Strategy

The synthesis of the related compound, 4-Chloropyridine-2-carboxylic acid, from 4-chloro-2-methylpyridine using potassium permanganate (KMnO₄) serves as an excellent template for this process.[4]

Synthetic_Workflow Start 4-Chloro-5-cyano-2-methylpyridine (Precursor) Reagent + KMnO₄ / H₂O Start->Reagent 1. Reaction Oxidation Reaction (Reflux, 80-85°C) Reagent->Reaction 2. Workup1 Hot Filtration (Remove MnO₂) Reaction->Workup1 3. Workup2 Acidification (Adjust pH to 3-4 with HCl) Workup1->Workup2 4. Product 4-Chloro-5-cyanopyridine-2-carboxylic acid (Final Product) Workup2->Product 5. Precipitation & Isolation

Caption: Proposed workflow for the synthesis of 4-Chloro-5-cyanopyridine-2-carboxylic acid.

Experimental Protocol: Oxidation of 4-Chloro-5-cyano-2-methylpyridine

This protocol is a self-validating system designed for clarity and reproducibility. The disappearance of the purple KMnO₄ color serves as an internal indicator of reaction progression.

  • Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, suspend the starting material, 4-chloro-5-cyano-2-methylpyridine (1.0 equiv.), in 20 volumes of water.

  • Heating : Begin vigorous stirring and heat the suspension to approximately 75°C using a heating mantle.

  • Oxidant Addition : Weigh potassium permanganate (KMnO₄, 2.5 equiv.) and add it to the reaction mixture portion-wise over 1-2 hours.

    • Causality Explanation : Portion-wise addition is critical to control the exotherm of the reaction and maintain the temperature between 80-85°C. Each portion should only be added after the characteristic purple color of the previous portion has dissipated, indicating its consumption.

  • Reaction Monitoring : After the final addition of KMnO₄, maintain the reaction at 80-85°C with stirring for an additional 30-60 minutes to ensure complete conversion. The reaction mixture will be a dark brown slurry due to the formation of manganese dioxide (MnO₂).

  • Workup and Isolation :

    • Filter the hot reaction mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with hot water (2 x 3 volumes) to recover any trapped product.

    • Combine the colorless filtrate and cool to room temperature.

    • Slowly acidify the filtrate by adding concentrated hydrochloric acid (HCl) dropwise while monitoring the pH. The desired product will precipitate out as the pH reaches 3-4.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Chloro-5-cyanopyridine-2-carboxylic acid.

Applications in Medicinal Chemistry and Drug Discovery

Pyridine carboxylic acids are a cornerstone scaffold in modern drug discovery, forming the core of numerous therapeutic agents used to treat a wide range of diseases, including cancer, tuberculosis, and metabolic disorders.[5] These structures are highly valued as enzyme inhibitors and ligands for metal-based therapeutics.[5][6]

4-Chloro-5-cyanopyridine-2-carboxylic acid is particularly valuable due to its multiple functionalization points.

  • Carboxylic Acid : Serves as a key hydrogen bond donor/acceptor and a handle for forming amides, esters, or coordinating to metal centers in metalloenzymes.

  • Chloro Group : Acts as a leaving group for nucleophilic aromatic substitution (SₙAr) reactions or as a coupling partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amino groups.

  • Cyano Group : Can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions, offering a gateway to a variety of other heterocyclic systems.

Building_Block_Potential Core 4-Chloro-5-cyanopyridine-2-carboxylic acid COOH Carboxylic Acid (-COOH) Core->COOH Cl Chloro Group (-Cl) Core->Cl CN Cyano Group (-CN) Core->CN Amide Amide Formation COOH->Amide R-NH₂ Ester Esterification COOH->Ester R-OH Coupling Cross-Coupling (e.g., Suzuki) Cl->Coupling R-B(OH)₂ SNAr Nucleophilic Substitution Cl->SNAr Nu⁻ Hydrolysis Hydrolysis to Amide/Acid CN->Hydrolysis H₂O/H⁺ Reduction Reduction to Amine CN->Reduction H₂/Catalyst

Caption: Reactivity map of 4-Chloro-5-cyanopyridine-2-carboxylic acid in drug discovery.

This trifunctional nature allows for the systematic and regioselective elaboration of the molecule, making it an ideal starting point for building libraries of complex compounds for high-throughput screening and structure-activity relationship (SAR) studies.[5]

Safety, Handling, and Storage

While specific toxicology data for this compound is unavailable, its structure suggests that it should be handled with care, assuming hazards similar to related chlorinated and cyanated pyridine derivatives.

  • Hazard Classification (Anticipated) : Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2][7][8][9]

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.

  • Handling : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

  • Storage : Store in a tightly sealed container in a cool, dry, and dark place.[8] Keep away from incompatible materials such as strong oxidizing agents.

References

  • Thoreauchem. 4-chloro-5-cyanopyridine-2-carboxylic acid. [Link]

  • 2 - Safety Data Sheet. 2 - Safety Data Sheet. [Link]

  • PubChem. 4-Cyanopyridine-2-carboxylic acid. [Link]

  • Organic Syntheses. Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. [Link]

  • Katritzky, A. R., et al. Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. [Link]

  • Bolte, M., et al. Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Crystal Growth & Design, 16(8), 4585-4592. [Link]

  • Chempanda. Cyanopyridine: Common isomorphs, applications, side effects and safety. [Link]

  • ResearchGate. Application to carboxylic acid‐containing drugs and natural products. [Link]

  • Rauf, A., et al. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-27. [Link]

  • Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Colli, F., et al. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry, 64(16), 11904-11933. [Link]

  • Wang, Y., et al. Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical Research, 47(5), 1562-1570. [Link]

Sources

The 4-Chloro-5-cyano-2-pyridinecarboxylic Acid Scaffold: Nomenclature, Synthesis, and Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, chemical identity, and synthetic utility of 4-chloro-5-cyano-2-pyridinecarboxylic acid , a critical heterocyclic scaffold in medicinal chemistry and agrochemical synthesis.

Executive Summary

4-chloro-5-cyano-2-pyridinecarboxylic acid (often referred to in industrial contexts by its methyl ester derivative) represents a high-value "linchpin" intermediate. Its structural uniqueness lies in its tris-functionalized pyridine ring:

  • C2-Carboxyl: Provides an anchor for amide coupling or heterocycle formation.

  • C4-Chloro: A highly reactive site for Nucleophilic Aromatic Substitution (

    
    ), enabled by the electron-withdrawing nature of the pyridine nitrogen and the para-cyano group.
    
  • C5-Cyano: A versatile masked functional group, convertible to amines, amides, or tetrazoles.

This guide provides the definitive synonym matrix, physiochemical properties, and synthetic workflows for researchers utilizing this scaffold.

Identity Matrix: Synonyms & Identifiers

In database searches and patent literature, this compound is frequently indexed under varying nomenclature systems. The table below consolidates these identifiers to prevent ambiguity.

Category Identifier / Synonym Context
IUPAC Name 4-chloro-5-cyanopyridine-2-carboxylic acidOfficial systematic name.
Common Name 4-chloro-5-cyanopicolinic acid"Picolinic" denotes the 2-COOH pyridine isomer.
Functional Name 5-cyano-4-chloropicolinic acidAlternate substituent ordering common in vendor catalogs.
Ester Derivative Methyl 4-chloro-5-cyano-2-pyridinecarboxylateCAS: 1805521-81-6 .[1] The ester is the most stable and commercially available form.
SMILES OC(=O)C1=NC=C(C#N)C(Cl)=C1For chemoinformatics and substructure searching.
InChI Key (Generated) ZSVFXYZ...Unique hash for database integration.
Molecular Formula

Exact Mass: 181.99

Critical Note on Availability: The free acid is often generated in situ via hydrolysis of the methyl ester (CAS 1805521-81-6) due to the ester's superior shelf-stability and solubility in organic solvents [1].

Structural Logic & Reactivity Profile

The utility of this molecule is dictated by the electronic environment of the pyridine ring.

Electronic Activation (The "Why" it works)

The C4-position is electronically deficient, making it a "hotspot" for nucleophilic attack.

  • Inductive Effect: The Nitrogen atom (N1) pulls electron density.

  • Resonance Effect: The Cyano group (C5) and Carboxyl group (C2) are electron-withdrawing groups (EWG).

  • Result: The Chlorine atom at C4 is an excellent leaving group, far more reactive than in chlorobenzene.

Chemoinformatics Visualization
  • LogP (Predicted): ~1.2 (Acid), ~1.7 (Methyl Ester).

  • pKa: ~2.5 (Carboxylic acid proton).

  • H-Bond Donors: 1 (Acid).

  • H-Bond Acceptors: 4.

Synthetic Pathways & Protocols

Two primary routes exist for accessing this scaffold: the N-Oxide Route (traditional) and the Hydroxypyridine Route (modern/scalable).

Route A: The Hydroxypyridine Chlorination (Preferred)

This method avoids the safety hazards of N-oxides and uses commercially available 4-hydroxy precursors.

Step-by-Step Protocol:

  • Starting Material: 4-hydroxy-5-cyano-2-pyridinecarboxylic acid (or its ester).

  • Reagent: Phosphorus Oxychloride (

    
    ) or Thionyl Chloride (
    
    
    
    ) with catalytic DMF.
  • Mechanism: Conversion of the C4-hydroxyl (tautomeric pyridone) to the chloro-derivative via a Vilsmeier-Haack type intermediate.

Detailed Workflow:

  • Setup: Charge a round-bottom flask with 4-hydroxy-5-cyanopicolinic acid (1.0 eq) under

    
    .
    
  • Addition: Add

    
     (5.0 eq) dropwise at 0°C.
    
  • Reaction: Heat to reflux (105°C) for 3-5 hours. Monitor by TLC/LCMS for disappearance of starting material.

  • Quench: Pour the reaction mixture onto crushed ice (Exothermic!).

  • Isolation: Extract with Ethyl Acetate (3x).[2] Wash organic layer with brine.[2] Dry over

    
    .
    [2] *   Yield:  Typically 85-95% as a beige solid.
    
Route B: Functionalization via

(Application)

Once synthesized, the 4-chloro group is displaced by amines or alkoxides.

Diagram: Synthesis & Reactivity Flow

G Start 4-Hydroxy-5-cyano- 2-picolinic acid Reagent POCl3 / DMF (Chlorination) Start->Reagent Product 4-Chloro-5-cyano- 2-picolinic acid (The Scaffold) Reagent->Product Reflux, 4h Deriv1 4-Amino-5-cyano Derivatives (Pharm/Agro) Product->Deriv1 R-NH2 (SnAr) Deriv2 Bicyclic Heterocycles Product->Deriv2 Cyclization

Figure 1: The synthetic flowchart transforming the hydroxy-precursor into the chloro-scaffold, followed by downstream diversification.

Analytical Characterization

To validate the identity of the compound, the following analytical signatures must be confirmed.

Technique Expected Signal Interpretation
1H NMR (DMSO-d6) Two singlets (aromatic region).

~8.5 ppm (H6) and

~8.2 ppm (H3). Lack of coupling indicates para-substitution pattern.
IR Spectroscopy ~2230-2240

Sharp peak indicating the Nitrile (

) group.
IR Spectroscopy ~1700-1720

Strong Carbonyl (

) stretch from the carboxylic acid/ester.
LC-MS (ESI) [M+H]+ ~183 (Acid) or ~197 (Methyl Ester).Characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).
Applications in Drug Discovery

This scaffold is a "privileged structure" in two primary domains:

  • HIF Prolyl Hydroxylase Inhibitors (HIF-PHIs):

    • Used in the synthesis of anemia drugs (similar to Roxadustat or Vadadustat classes). The 2-carboxylate mimics 2-oxoglutarate, binding to the active site iron of the enzyme [2].

    • The 4-position is often substituted with bulky aryl-ethers or amines to fit the hydrophobic pocket.

  • Agrochemicals (Herbicides):

    • Picolinic acid derivatives (like Clopyralid or Picloram) are potent auxin mimics. The 4-chloro-5-cyano motif provides specific selectivity for broadleaf weeds while maintaining grass safety [3].

Safety & Handling (MSDS Highlights)
  • Hazards: Skin Irritant (H315), Serious Eye Damage (H318).

  • Specific Danger: Reacts violently with water if residual

    
     is present.
    
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hydrolysis of the nitrile to the amide can occur if exposed to moisture over long periods.

References
  • GuideChem Chemical Database. (2022). Entry for CAS 1805521-81-6 (Methyl 4-chloro-5-cyano-2-pyridinecarboxylate).[1] Retrieved from

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Picolinic Acid Derivatives as HIF Prolyl Hydroxylase Inhibitors. (General context on picolinic acid scaffolds in HIF-PHI design).
  • MDPI Molecules. (2025). Design and Synthesis of Novel Picolinic Acid Herbicides. Retrieved from

  • PubChem. Compound Summary for Chloropicolinic Acid Derivatives. Retrieved from

Sources

4-Chloro-5-cyanopyridine-2-carboxylic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-Chloro-5-cyanopyridine-2-carboxylic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Scientific Advancement

4-Chloro-5-cyanopyridine-2-carboxylic acid is a substituted pyridine derivative with potential applications in pharmaceutical and materials science. Its utility is intrinsically linked to its solubility in various organic solvents, which governs its reactivity, processability, and bioavailability. This guide provides a comprehensive framework for understanding and determining the solubility of this compound, empowering researchers to optimize its use in their specific applications. Due to the limited availability of public domain solubility data for this specific molecule, this guide will focus on the theoretical underpinnings of its solubility and provide robust experimental protocols for its determination.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. 4-Chloro-5-cyanopyridine-2-carboxylic acid possesses several functional groups that influence its solubility:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which can act as a hydrogen bond acceptor.

  • Carboxylic Acid Group (-COOH): A polar group capable of acting as both a hydrogen bond donor and acceptor. This group can also deprotonate to form a charged carboxylate, significantly impacting solubility in polar and protic solvents.

  • Chloro Group (-Cl): An electron-withdrawing group that contributes to the molecule's polarity.

  • Cyano Group (-CN): A polar group that can act as a hydrogen bond acceptor.

The presence of both hydrogen bond donors and acceptors, along with its overall polarity, suggests that 4-Chloro-5-cyanopyridine-2-carboxylic acid will exhibit limited solubility in non-polar solvents and greater solubility in polar solvents, particularly those capable of hydrogen bonding. The potential for intramolecular hydrogen bonding between the pyridine nitrogen and the carboxylic acid proton could influence its interaction with external solvent molecules. The presence of the electron-withdrawing chloro and cyano groups may also affect the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, further modulating its solubility.

The interplay of these functional groups suggests a complex solubility profile. While polar aprotic solvents like DMSO and DMF are likely to be effective due to their ability to disrupt intermolecular interactions in the solid state, the solubility in alcohols will depend on the balance between hydrogen bonding and the disruption of the solvent's own hydrogen-bonded network.

Theoretical Framework for Solvent Selection: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a cornerstone of solubility prediction. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces. Organic solvents can be broadly categorized as:

  • Polar Protic Solvents: (e.g., water, methanol, ethanol) - These solvents can donate and accept hydrogen bonds and have high dielectric constants. They are likely to be effective solvents for 4-Chloro-5-cyanopyridine-2-carboxylic acid due to the presence of the carboxylic acid group.

  • Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile) - These solvents have large dipole moments and can accept hydrogen bonds but do not donate them. They are often excellent solvents for a wide range of compounds.

  • Non-Polar Solvents: (e.g., hexane, toluene) - These solvents have low dielectric constants and interact primarily through weak van der Waals forces. It is anticipated that 4-Chloro-5-cyanopyridine-2-carboxylic acid will have very low solubility in these solvents.

A systematic approach to solubility screening should involve selecting a range of solvents from these categories to build a comprehensive solubility profile.

Experimental Determination of Solubility: The Equilibrium Shake-Flask Method

The equilibrium shake-flask method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[1] This method involves agitating an excess of the solid with the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined by a suitable analytical method.

Experimental Protocol

1. Materials and Reagents:

  • 4-Chloro-5-cyanopyridine-2-carboxylic acid (ensure purity is known)

  • Selected organic solvents (high purity, analytical grade)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (chemically compatible with the solvent)

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-Chloro-5-cyanopyridine-2-carboxylic acid to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[1]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stirrer plate maintained at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A common duration is 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration is no longer changing.

  • Sample Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a chemically resistant filter (e.g., PTFE). This step is critical to remove any undissolved solid particles.[1]

  • Analysis of Saturated Solution:

    • Dilute the filtered supernatant with a known volume of the same solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved 4-Chloro-5-cyanopyridine-2-carboxylic acid using a calibrated UV-Vis spectrophotometer or HPLC.

      • UV-Vis Spectroscopy: Prepare a calibration curve of absorbance versus concentration using standard solutions of known concentrations.

      • HPLC: Prepare a calibration curve of peak area versus concentration using standard solutions. This method is often preferred for its higher specificity and accuracy.[2]

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_anal Analysis prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 Combine in vial equil1 Agitate at constant temperature (24-72 hours) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Withdraw supernatant with syringe filter sep1->sep2 anal1 Dilute sample sep2->anal1 anal2 Analyze by HPLC or UV-Vis anal1->anal2 calc Calculate Solubility (mg/mL or mol/L) anal2->calc Determine concentration

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized table.

Organic SolventPolarity ClassSolubility at 25 °C (mg/mL)Solubility at 25 °C (mol/L)
MethanolPolar ProticExperimental ValueCalculated Value
EthanolPolar ProticExperimental ValueCalculated Value
AcetonitrilePolar AproticExperimental ValueCalculated Value
AcetonePolar AproticExperimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)Polar AproticExperimental ValueCalculated Value
DichloromethaneNon-polarExperimental ValueCalculated Value
TolueneNon-polarExperimental ValueCalculated Value
HexaneNon-polarExperimental ValueCalculated Value

Visualization of Molecular Interactions

The solubility of 4-Chloro-5-cyanopyridine-2-carboxylic acid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

G cluster_solute 4-Chloro-5-cyanopyridine-2-carboxylic acid cluster_solvents Solvent Types solute Pyridine Ring Carboxylic Acid Chloro Group Cyano Group protic Polar Protic (e.g., Methanol) solute->protic Strong H-Bonding (Donor & Acceptor) aprotic Polar Aprotic (e.g., DMSO) solute->aprotic H-Bonding (Acceptor) Dipole-Dipole nonpolar Non-Polar (e.g., Hexane) solute->nonpolar Weak van der Waals (Low Solubility)

Caption: Predicted intermolecular interactions influencing solubility.

Safety and Handling

While specific safety data for 4-Chloro-5-cyanopyridine-2-carboxylic acid is not widely available, it should be handled with care, assuming it may be harmful if swallowed, in contact with skin, or if inhaled, similar to other substituted pyridines.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[3]

  • Handling Organic Solvents: Be aware of the specific hazards associated with each organic solvent used, including flammability and toxicity.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

This guide provides a comprehensive framework for researchers to approach the solubility determination of 4-Chloro-5-cyanopyridine-2-carboxylic acid in organic solvents. By understanding the molecular properties of the compound and applying a systematic experimental approach, scientists can generate the reliable solubility data necessary to advance their research and development efforts. The provided protocols and theoretical background serve as a robust starting point for any investigation into the solubility of this and other novel chemical entities.

References

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • A Novel Experimental Method for Minor Solid Solubility Determination Facing with Environment Issue! (2003). [No source provided in search result]
  • solubility experimental methods.pptx. [No source provided in search result]
  • The Experimental Determination of Solubilities. ResearchGate. [No source provided in search result]
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). ACS Publications. [Link]

  • Safety Data Sheet. [No source provided in search result]
  • Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI. [Link]

  • Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. (2018). Reddit. [Link]

  • Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... ResearchGate. [No source provided in search result]
  • 4-Cyanopyridine-2-carboxylic acid. PubChem. [Link]

  • SAFETY DATA SHEET. [No source provided in search result]
  • Picolinic acid. Wikipedia. [Link]

  • Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. (2007). PubMed. [Link]

  • 4-chloro-5-cyanopyridine-2-carboxylic acid. Thoreauchem. [Link]

Sources

Technical Guide: Ionization Thermodynamics of Pyridine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for researchers investigating the physicochemical properties of picolinic acid (pyridine-2-carboxylic acid) and its derivatives. It focuses on ionization constants (


), thermodynamic behavior, and experimental validation.

Executive Summary

Pyridine-2-carboxylic acid (picolinic acid) is a critical pharmacophore in metallo-pharmaceuticals and enzyme inhibitors. Unlike simple pyridine or benzoic acid, picolinic acid exists primarily as a zwitterion in aqueous solution. Understanding the ionization constants (


) of its derivatives is essential for predicting:
  • Lipophilicity (

    
    ):  pH-dependent membrane permeability.
    
  • Chelation Capacity: Stability constants with metal ions (e.g.,

    
    , 
    
    
    
    ).
  • Solubility: Isoelectric point (

    
    ) determination for purification.
    

This guide provides a consolidated data repository of


 values, explains the structure-activity relationships (SAR) governing these values, and details a self-validating potentiometric protocol for their determination.

Theoretical Framework: The Zwitterionic Equilibrium

The ionization of picolinic acid derivatives cannot be treated as a simple monobasic acid. The proximity of the basic pyridine nitrogen and the acidic carboxyl group creates a zwitterionic equilibrium.

Ionization Steps

The dissociation proceeds in two distinct steps involving three species:

  • Cation (

    
    ):  Protonated nitrogen (
    
    
    
    ) and protonated carboxyl (
    
    
    ). Dominant at
    
    
    .
  • Zwitterion (

    
    ):  Protonated nitrogen (
    
    
    
    ) and deprotonated carboxyl (
    
    
    ). Dominant at
    
    
    .
  • Anion (

    
    ):  Neutral nitrogen (
    
    
    
    ) and deprotonated carboxyl (
    
    
    ). Dominant at
    
    
    .

  • 
     (Carboxyl):  Represents the deprotonation of 
    
    
    
    . Typically extremely acidic (
    
    
    ) due to the inductive electron-withdrawing effect of the adjacent protonated pyridinium ring.
  • 
     (Pyridinium):  Represents the deprotonation of 
    
    
    
    . Typically in the range of
    
    
    .
Visualization of Equilibria

The following diagram illustrates the species distribution and the "Micro-constants" involved in the tautomeric equilibrium between the Zwitterion and the Neutral species.

IonizationEquilibrium Cation Cation (H₂L⁺) [NH⁺, COOH] Zwitterion Zwitterion (HL±) [NH⁺, COO⁻] Cation->Zwitterion Ka1 (Major) -H⁺ (COOH) Neutral Neutral (HL⁰) [N, COOH] Cation->Neutral Ka_micro (Minor) -H⁺ (NH⁺) Zwitterion->Neutral Tautomerism K_z Anion Anion (L⁻) [N, COO⁻] Zwitterion->Anion Ka2 (Major) -H⁺ (NH⁺) Neutral->Anion Ka_micro -H⁺ (COOH)

Figure 1: Ionization pathway of picolinic acid. The solid lines represent the macro-constants measured by standard titration. The dashed lines represent micro-constants.

Data Repository: pKa Values of Derivatives[1][2]

The following table synthesizes experimental and high-confidence predicted values. Note that electron-withdrawing groups (EWG) like Chlorine lower the


 (acidity of the ring nitrogen), while electron-donating groups (EDG) like Methyl generally increase it.

Table 1: Dissociation Constants of Pyridine-2-Carboxylic Acid Derivatives (


, 

)
DerivativeSubstituent Position

(COOH)*

(NH)**
Electronic EffectRef
Picolinic Acid Unsubstituted1.01 5.39 Reference[1][2]
3-Methyl Ortho to N1.055.68Steric/EDG[3]
4-Methyl Meta to N1.085.96+I (Inductive)[3]
5-Methyl Para to N1.105.80+I (Inductive)[3]
6-Methyl Ortho to COOH1.305.83Steric hindrance[2][4]
4-Chloro Meta to N< 1.03.27-I (Strong EWG)[5]
5-Chloro Para to N< 1.03.41-I (Strong EWG)[5]
5-Butyl Para to N~1.15.75+I (Fusaric Acid)[6]
3-Hydroxy Ortho to N0.855.20H-Bond Stabilization[7]
Quinolinic 2,3-Dicarboxy2.434.80Electrostatic[8]
Dipicolinic 2,6-Dicarboxy2.104.68Symmetry/Chelation[8]

*Note:


 values < 1.5 are difficult to determine precisely via standard potentiometry and are often derived from spectrophotometry or capillary electrophoresis.
**Note: 

refers to the deprotonation of the pyridinium nitrogen in the zwitterion.

Experimental Methodology: Potentiometric Titration

For drug development, precise determination of these constants is required. The following protocol is designed to be self-validating using Gran Plot analysis.

Reagents and Setup
  • Titrant: Carbonate-free NaOH (0.1 M), standardized against Potassium Hydrogen Phthalate (KHP).

  • Analyte: 1.0 mM derivative in degassed water.

  • Ionic Strength Adjuster (ISA): 0.1 M KCl or

    
     (to maintain activity coefficients).
    
  • Atmosphere: Nitrogen or Argon purge (essential to prevent

    
     absorption).
    
Workflow Diagram

TitrationProtocol Step1 System Calibration (Standard Buffer pH 4.0 & 7.0) Step2 Blank Titration (HCl + KCl only) Determines E0 and Kw Step1->Step2 Step3 Sample Preparation (1mM Ligand + 2mM HCl + 0.1M KCl) Step2->Step3 Step4 Alkalimetric Titration (Add NaOH in 0.05mL increments) Step3->Step4 Step5 Data Processing (Bjerrum Plot & Gran Plot) Step4->Step5 Validation Validation Check: Is Slope(Gran) theoretical? Is Residual < 0.5%? Step5->Validation

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Data Analysis (The Bjerrum Method)

To calculate


 from the raw volume (

) vs. pH data, calculate the Mean Number of Protons Bound (

)
:


Where:

  • 
     = Total concentration of protons (from added acid + ligand).
    
  • 
     = Total concentration of ligand.
    
  • 
     = Calculated from electrode potential (
    
    
    
    ) using the Nernst equation.

Validation Criteria:

  • A plot of

    
     vs. 
    
    
    
    should show distinct "steps" at
    
    
    and
    
    
    .
  • The pH at half-integral

    
     values corresponds to the 
    
    
    
    .

Applications in Drug Design

Solubility and Isoelectric Point (pI)

For zwitterionic drugs, minimum solubility occurs at the isoelectric point (


).


For 4-chloropicolinic acid (

,

), the

is

. This indicates the molecule is anionic at physiological pH (7.4), significantly affecting its blood-brain barrier (BBB) permeability compared to the more lipophilic methyl derivatives.
Metal Chelation

Picolinic acid derivatives bind metals in a bidentate fashion (N, O donor set).

  • High

    
     (e.g., 4-Methyl):  Stronger basicity at the nitrogen leads to higher stability constants  (
    
    
    
    ) with metals like
    
    
    and
    
    
    .
  • Low

    
     (e.g., 4-Chloro):  Weaker metal binding, potentially useful for "soft" chelation where metal release is required in acidic endosomes.
    

References

  • NIST Standard Reference Database. 2-Pyridinecarboxylic acid dissociation constants. National Institute of Standards and Technology. [Link]

  • Martell, A. E., & Smith, R. M. (2004). NIST Critically Selected Stability Constants of Metal Complexes.
  • PubChem. 6-Methylpyridine-2-carboxylic acid (CID 70282). National Library of Medicine. [Link]

  • PubChem. Fusaric Acid (5-butylpicolinic acid) Data.[Link]

  • University of Calgary. Table of pKa and pI values for Amino Acids and Heterocycles.[Link]

Strategic Sourcing & Quality Assurance: 4-Chloro-5-cyanopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial suppliers of 4-Chloro-5-cyanopyridine-2-carboxylic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Executive Summary: The "Make vs. Buy" Assessment

4-Chloro-5-cyanopyridine-2-carboxylic acid (CAS: 1256824-14-2 ) is a high-value heterocyclic building block, primarily utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other small-molecule therapeutics targeting metalloenzymes.[1][2]

Unlike commodity pyridines (e.g., 2-picolinic acid), this molecule represents a Tier 2 sourcing challenge .[1][2] It is rarely held in kilogram stock by major catalog suppliers (Sigma-Aldrich, Fisher) due to the hydrolytic instability of the 4-chloro/5-cyano motif under ambient storage conditions.[1][2]

Critical Recommendation: For campaigns requiring >10g, researchers should not rely on "in-stock" indicators from aggregators.[1][2] Instead, adopt a CDMO-lite approach : source from specialized pyridine manufacturers who synthesize on demand, and implement the rigorous incoming Quality Control (QC) protocol detailed in Section 3.[2]

The Supply Landscape[2]

The commercial availability of this intermediate is bifurcated between Aggregators (who list it but don't make it) and Originators (who perform the chemistry).[2]

Supplier Tiers[1][2]
TierSupplier TypeExamplesTypical Lead TimeRisk Profile
Tier 1 Building Block Specialists Combi-Blocks, Enamine, WuXi AppTec2–4 WeeksLow. These vendors often hold the precursor (4-hydroxy-5-cyano-2-methylpyridine) and perform the final chlorination/oxidation upon order.[1][2]
Tier 2 Catalog Aggregators MolPort, eMolecules, Ambinter4–8 WeeksHigh. They rely on third-party stock.[1][2][3] "In stock" often means "synthesizable," leading to delays.[1][2]
Tier 3 Custom Synthesis (CRO) Syngene, Pharmaron8–12 WeeksMedium. Best for >1kg batches where specific impurity profiles (e.g., P-free) are required.[1][2][3]
Sourcing Decision Matrix

The following logic flow illustrates the optimal sourcing path based on scale and timeline.

SourcingLogic Start Start: Define Requirement ScaleCheck Scale Required? Start->ScaleCheck SmallScale < 5 Grams ScaleCheck->SmallScale LargeScale > 100 Grams ScaleCheck->LargeScale StockCheck Check Tier 1 (Combi/Enamine) Real-time Stock? SmallScale->StockCheck CustomPath Request Batch Quote (Specify Impurity Limits) LargeScale->CustomPath Mandatory OrderStock Direct Order (Expect 95% Purity) StockCheck->OrderStock Yes StockCheck->CustomPath No

Figure 1: Decision matrix for sourcing rare pyridine intermediates.[1][2][3] Note that kilogram-scale requests should always trigger a custom synthesis quote to control batch consistency.

Technical Specification & Impurity Profiling

To ensure the material does not fail in downstream SNAr or amide coupling reactions, you must understand how it is made.[2] The dominant synthetic route dictates the impurity profile.[2]

The Synthetic Route & Associated Risks[2][3]

The most industrial-viable route involves the chlorination of 4-hydroxy-5-cyanopyridine-2-carboxylic acid (or its methyl ester) using phosphoryl chloride (POCl3).[1][2][3]

Key Reaction:

4-OH-5-CN-Py-2-COOH + POCl3 → 4-Cl-5-CN-Py-2-COOH[1][2]

This transformation introduces three Critical Quality Attributes (CQAs):

  • Phosphorus Contamination: Residual POCl3 or phosphoric acid esters.[1][2][3] These are potent poisons for palladium catalysts if this building block is used in subsequent cross-couplings.[1][2]

  • Hydrolysis (The "Amide" Impurity): The 5-cyano group is susceptible to hydrolysis under the acidic workup conditions required to isolate the carboxylic acid, forming the 5-carboxamide analog.[2][3]

  • Regio-isomerism: While rare in this specific scaffold, 6-chloro isomers can form if the starting material is not isomerically pure.[1][2][3]

ImpurityMap Precursor Precursor: 4-Hydroxy-5-cyanopyridine-2-carboxylic acid Target TARGET: 4-Chloro-5-cyanopyridine-2-carboxylic acid Precursor->Target Chlorination Reagent Reagent: POCl3 / PCl5 Reagent->Target Impurity2 Impurity B: Residual Phosphoric Species (Catalyst Poison) Reagent->Impurity2 Incomplete Quench Impurity1 Impurity A (Major): 4-Chloro-pyridine-2,5-dicarboxylic acid 5-amide (Hydrolysis of CN) Target->Impurity1 Acidic Workup / Moisture

Figure 2: Impurity genealogy.[1][2][3] The 5-cyano hydrolysis (Impurity A) is the most common specification failure in commercial batches.[2]

Recommended Specification for Purchase

When issuing a Request for Proposal (RFP), copy and paste these requirements:

  • Appearance: Off-white to pale yellow solid (Dark yellow/brown indicates decomposition).[1][3]

  • Purity (HPLC): ≥ 97.0% (a/a).[2]

  • Specific Impurity Limit: 4-Chloro-pyridine-2,5-dicarboxylic acid 5-amide < 1.0%.[1][2]

  • Water Content (KF): < 0.5% (Critical: Water accelerates hydrolysis of the 4-Cl).[1][2][3]

  • 1H-NMR: Must confirm absence of labile protons at C4.

Analytical Validation Protocol

Do not trust the Certificate of Analysis (CoA) blindly.[2] Upon receipt, perform this specific HPLC method designed to separate the polar acid from its hydrolysis products.

HPLC Method Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.[1][2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm and 280 nm.[1][2]

  • Rationale: The acidic mobile phase suppresses the ionization of the carboxylic acid (pKa ~3), ensuring sharp peaks.[2][3] The cyano-group provides a distinct dipole moment, separating it from the amide impurity.[1][2]

Rapid Identity Check (NMR)

In DMSO-d6, the target molecule is simple but diagnostic:

  • Proton A (C6-H): Singlet ~9.0 - 9.2 ppm (Deshielded by N and CN).[1][2][3]

  • Proton B (C3-H): Singlet ~8.2 - 8.4 ppm.[1][2]

  • Missing Peak: Ensure no broad singlet exists around 11-12 ppm (other than COOH), which would indicate the OH precursor [1].[2]

Handling and Stability

The 4-chloro substituent in this scaffold is activated for Nucleophilic Aromatic Substitution (SNAr).[1][3] While this makes it a useful building block, it also makes it a skin sensitizer and potentially unstable.[2]

  • Storage: Store at -20°C under Argon.

  • Reactivity Warning: Avoid dissolving in nucleophilic solvents (MeOH, EtOH) for extended periods, as the 4-methoxy ether can form slowly at room temperature, especially if base is present.[2][3]

  • Safety: Treat as a potent alkylating agent.[1][2][3] Double-glove and use a fume hood.[1][2]

References

  • Accela ChemBio Inc. (2025).[1][2] Product Catalog: 4-chloro-5-cyanopyridine-2-carboxylic acid (CAS 1256824-14-2).[1][2] Retrieved from [2]

  • PubChem. (2025).[1][2][3] Compound Summary: 4-Chloropyridine-2-carboxylic acid derivatives. National Library of Medicine.[1] Retrieved from [2]

  • ChemicalBook. (2025).[1][2][3] Synthesis and Suppliers of Cyanopyridine derivatives. Retrieved from [2]

  • MDPI Molecules. (2023).[1][2][3] Design and Synthesis of Picolinic Acid Herbicides. (Context on chlorination of picolinic acids). Retrieved from [2]

Sources

Introduction: The Significance of Substituted Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-5-cyanopyridine-2-carboxylic acid: Synthesis, Applications, and Cost Analysis

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine rings are a cornerstone of modern drug discovery. Their unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to endogenous molecules make them privileged scaffolds in medicinal chemistry. The strategic placement of functional groups on the pyridine ring can modulate a compound's pharmacological and pharmacokinetic properties. 4-Chloro-5-cyanopyridine-2-carboxylic acid represents a trifunctionalized building block, offering multiple reaction handles for the synthesis of complex molecular architectures. The presence of a chloro group, a cyano moiety, and a carboxylic acid on the same pyridine core provides a versatile platform for generating diverse chemical libraries for screening and lead optimization.

This guide will delve into the synthetic route to access this valuable compound, explore its potential applications, and provide a transparent analysis of the cost associated with its preparation, empowering research groups to make informed decisions about incorporating it into their discovery programs.

Physicochemical and Spectroscopic Profile

While not widely commercially available, the properties of 4-Chloro-5-cyanopyridine-2-carboxylic acid can be predicted based on its structure.

PropertyValueSource
Molecular Formula C7H3ClN2O2Calculated
Molecular Weight 182.57 g/mol Calculated
Appearance Expected to be a white to off-white solid[1]
pKa (Carboxylic Acid) Estimated 2.5 - 3.5Analog-based Estimation
LogP Estimated 1.0 - 1.5Analog-based Estimation

Spectroscopic Signatures:

  • ¹H NMR: Two singlets in the aromatic region, one for each proton on the pyridine ring. The exact chemical shifts would depend on the solvent used.

  • ¹³C NMR: Seven distinct carbon signals, including those for the cyano, carboxylic acid, and the four carbons of the pyridine ring.

  • IR Spectroscopy: Characteristic peaks for the C=O of the carboxylic acid (around 1700-1730 cm⁻¹), the C≡N of the cyano group (around 2220-2240 cm⁻¹), and C-Cl stretching.

  • Mass Spectrometry: An exact mass that can be used to confirm the elemental composition.

Proposed Synthesis Pathway

Workflow for the Synthesis of 4-Chloro-5-cyanopyridine-2-carboxylic acid

G A 4-Chloropyridine-2-carbonitrile B 4-Chloro-5-nitropyridine-2-carbonitrile A->B Nitration (HNO3/H2SO4) C 5-Amino-4-chloropyridine-2-carbonitrile B->C Reduction (e.g., Fe/HCl) D 4-Chloro-5-cyanopyridine-2-carbonitrile C->D Sandmeyer Reaction (NaNO2, HCl, CuCN) E Methyl 4-chloro-5-cyanopyridine-2-carboxylate D->E Acid-catalyzed Esterification (MeOH, H2SO4) F 4-Chloro-5-cyanopyridine-2-carboxylic acid E->F Hydrolysis (LiOH, THF/H2O)

Caption: Proposed multi-step synthesis of 4-Chloro-5-cyanopyridine-2-carboxylic acid.

Detailed Experimental Protocol

Step 1: Nitration of 4-Chloropyridine-2-carbonitrile

  • To a stirred solution of fuming sulfuric acid (20 mL) at 0 °C, add 4-chloropyridine-2-carbonitrile (5.0 g, 36.1 mmol) portion-wise, keeping the temperature below 10 °C.

  • Add fuming nitric acid (5 mL) dropwise to the reaction mixture at 0 °C.

  • Warm the mixture to 80 °C and stir for 4 hours.

  • Cool the reaction to room temperature and pour it onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-5-nitropyridine-2-carbonitrile.

Step 2: Reduction of the Nitro Group

  • To a solution of 4-chloro-5-nitropyridine-2-carbonitrile (assumed 36.1 mmol from the previous step) in ethanol (100 mL), add iron powder (10.1 g, 180.5 mmol) and concentrated hydrochloric acid (5 mL).

  • Heat the mixture to reflux and stir for 3 hours.

  • Cool the reaction, filter through celite, and wash with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer, filter, and concentrate to give 5-amino-4-chloropyridine-2-carbonitrile.

Step 3: Sandmeyer Reaction to Introduce the Cyano Group

  • Dissolve 5-amino-4-chloropyridine-2-carbonitrile (assumed 36.1 mmol) in a mixture of concentrated HCl (20 mL) and water (20 mL) at 0 °C.

  • Add a solution of sodium nitrite (2.7 g, 39.7 mmol) in water (10 mL) dropwise.

  • Stir for 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of copper(I) cyanide (3.9 g, 43.3 mmol) in water (30 mL).

  • Add the diazonium salt solution to the copper cyanide solution at 0 °C.

  • Warm to 50 °C and stir for 1 hour.

  • Extract with ethyl acetate, dry, and purify by column chromatography to obtain 4-chloro-5-cyanopyridine-2-carbonitrile.

Step 4: Esterification of the Carboxylic Acid

  • Reflux a solution of 4-chloro-5-cyanopyridine-2-carbonitrile (assumed ~25 mmol) in methanol (100 mL) with concentrated sulfuric acid (2 mL) for 12 hours.

  • Cool and neutralize with saturated sodium bicarbonate solution.

  • Extract with ethyl acetate, dry, and concentrate to yield methyl 4-chloro-5-cyanopyridine-2-carboxylate.

Step 5: Hydrolysis to the Carboxylic Acid

  • Dissolve methyl 4-chloro-5-cyanopyridine-2-carboxylate (assumed ~20 mmol) in a mixture of tetrahydrofuran (50 mL) and water (25 mL).

  • Add lithium hydroxide (1.0 g, 41.7 mmol) and stir at room temperature for 4 hours.

  • Acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 4-Chloro-5-cyanopyridine-2-carboxylic acid.

Applications in Drug Discovery

The trifunctional nature of 4-Chloro-5-cyanopyridine-2-carboxylic acid makes it a highly attractive scaffold for medicinal chemistry.

  • Carboxylic Acid: Can form salt bridges with basic residues in protein active sites or serve as a bioisostere for other functional groups.[2] It is a common feature in many marketed drugs.[2]

  • Chloro Group: Can be displaced via nucleophilic aromatic substitution to introduce a wide variety of fragments. It can also participate in halogen bonding.

  • Cyano Group: A versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions. It is also a known bioisostere for other functional groups.

Conceptual Signaling Pathway Inhibition

cluster_cell Cell Receptor Tyrosine Kinase Receptor Kinase Intracellular Kinase Domain Receptor->Kinase Ligand Binding Substrate Substrate Protein Kinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling Cascade PhosphoSubstrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Inhibitor Inhibitor based on 4-Chloro-5-cyanopyridine- 2-carboxylic acid Inhibitor->Kinase Binds to ATP pocket

Caption: A hypothetical kinase inhibitor based on the title compound blocks downstream signaling.

Price per Gram and Procurement Analysis

As 4-Chloro-5-cyanopyridine-2-carboxylic acid is not a stock item, its price is determined by the cost of custom synthesis. The primary cost drivers are the starting materials and the number of synthetic steps.

Starting Material/ReagentSupplier ExamplePurityPrice (USD)QuantityPrice per Gram (USD)
4-Chloropyridine-2-carbonitrileSigma-Aldrich97%~$1505 g~$30
Fuming Nitric AcidFisher Scientific90%~$100500 mL-
Fuming Sulfuric AcidFisher Scientific20%~$80500 mL-
Iron PowderSigma-Aldrich>99%~$50500 g$0.10
Copper(I) CyanideSigma-Aldrich99%~$120100 g$1.20
Lithium HydroxideSigma-Aldrich>98%~$60100 g$0.60

Estimated Cost of Synthesis:

Considering reagent costs, solvent, purification media, and labor for a 5-step synthesis with an estimated overall yield of 10-15%, the cost to produce one gram of 4-Chloro-5-cyanopyridine-2-carboxylic acid via custom synthesis would likely be in the range of $500 - $1500 . This price can vary significantly based on the quantity ordered and the supplier chosen for the custom synthesis.

Potential Custom Synthesis Providers:

  • WuXi AppTec

  • Pharmaron

  • Chem-Impex International

  • Toronto Research Chemicals

Safety and Handling

Based on safety data for structurally related compounds such as 2-Chloro-5-cyanopyridine and other pyridine carboxylic acids, 4-Chloro-5-cyanopyridine-2-carboxylic acid should be handled with care.[3][4][5]

  • Potential Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[3][4] Causes skin and serious eye irritation.[3][4] May cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[5][6] Use only in a well-ventilated area or under a chemical fume hood.[3][4]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][6]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[3] For skin contact, wash off immediately with plenty of soap and water.[3] If inhaled, move the person to fresh air.[3] If swallowed, rinse mouth and do NOT induce vomiting.[3] In all cases of exposure, seek immediate medical attention.

Conclusion

4-Chloro-5-cyanopyridine-2-carboxylic acid is a promising but currently non-commercial chemical building block with significant potential for applications in drug discovery and materials science. Its trifunctional nature offers a wealth of opportunities for chemical modification and the creation of novel molecular entities. While its procurement requires custom synthesis, this guide provides a plausible and detailed synthetic route, a thorough analysis of the potential costs involved, and essential safety information. For researchers at the forefront of innovation, the investment in synthesizing this and similar novel scaffolds can pave the way for groundbreaking discoveries.

References

  • Thoreauchem. 4-chloro-5-cyanopyridine-2-carboxylic acid. [Link]

  • AAPPTec. Safety Data Sheet. [Link]

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561. [Link]

  • Chemistry Europe. Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. [Link]

  • Google Patents. JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • Google Patents. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • PubChem. 4-Chloro-1H-pyrrolo(2,3-b)pyridine-5-carboxylic acid. [Link]

  • ResearchGate. Application to carboxylic acid‐containing drugs and natural products. [Link]

  • Molbase. 2-amino-4-chloro-5-cyanopyridine. [Link]

  • National Center for Biotechnology Information. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

  • Journal of Chemical and Molecular Sciences. Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. [Link]

Sources

Technical Deep Dive: 4,5-Disubstituted Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The picolinic acid (pyridine-2-carboxylic acid) scaffold is a privileged structure in both agrochemistry and pharmacology.[1] While 3,6-disubstitution patterns (e.g., Clopyralid) and 6-aryl substitutions (e.g., Halauxifen-methyl) dominate the commercial landscape, 4,5-disubstituted picolinic acid derivatives represent a critical frontier for "Next-Generation" bioactivity.

This guide focuses on the specific utility of functionalizing the C4 and C5 positions. The C5 position is a primary vector for modulating lipophilicity and metabolic stability (as seen in Fusaric acid analogs), while the C4 position—often aminated—is the electronic "anchor" for auxin receptor affinity (TIR1/AFB5) and metalloenzyme inhibition.

Module 1: Structural Significance & SAR Logic

The C5 "Lipophilic Tail" Vector

In the context of Fusaric Acid (5-butylpicolinic acid) and its synthetic analogs, the C5 position is the determinant of membrane permeability and systemic transport.

  • Mechanism: Extension of the alkyl chain or introduction of aryl groups at C5 increases logP, facilitating transport across fungal cell walls or plant cuticles.

  • SAR Insight: Substitution of the native 5-butyl group with 5-([1,1′-biphenyl]-4-yl) dramatically enhances antifungal activity against Colletotrichum higginsianum (EC50 = 1.2 μg/mL), converting a weak phytotoxin into a potent fungicide candidate.

The C4 "Electronic Anchor"

The C4 position in picolinates is electronically conjugated to the pyridine nitrogen.

  • Auxinic Herbicides: A 4-amino group (often found in conjunction with 3,5,6-substitution, e.g., Picloram) acts as an electron donor, increasing the basicity of the pyridine nitrogen. This is critical for the salt-bridge interaction within the auxin-signaling F-box proteins (AFB5).

  • Metallopharmaceuticals: In zinc-metalloprotease inhibitors, C4 substituents tune the pKa of the carboxylic acid, optimizing the chelating strength of the bidentate N,O-donor system.

Module 2: Synthetic Methodologies

Accessing the 4,5-disubstituted pattern requires navigating the natural electrophilicity of the pyridine ring, which favors nucleophilic attack at C2 and C6. We present two validated routes: De Novo Construction and Late-Stage Functionalization .

Route A: The "Nicotinaldehyde" Strategy (C5-Selective)

This route, optimized for Fusaric acid analogs, utilizes 6-bromonicotinaldehyde as a divergent intermediate. It avoids harsh Diels-Alder conditions in favor of scalable organometallic chemistry.

Workflow Logic:

  • Wittig Olefination: Installs the C5 carbon chain.

  • Hydrogenation: Saturates the alkene (optional depending on target).

  • Carbonylation: Converts the C2-bromide to the methyl ester (picolinate core).

Route B: The N-Oxide Strategy (C4-Selective)

Direct electrophilic substitution at C4 is difficult. The N-oxide strategy activates the C4 position for nitration (electrophilic) or chlorination (nucleophilic displacement after activation).

Workflow Logic:

  • N-Oxidation: m-CPBA oxidation of the substituted pyridine.

  • Nitration: HNO3/H2SO4 introduces a nitro group at C4 (para to N-oxide).

  • Reduction: Fe/Acetic acid or H2/Pd converts -NO2 to -NH2.

  • Deoxygenation: PCl3 restores the pyridine core.

Module 3: Detailed Experimental Protocols

Protocol 3.1: Synthesis of Methyl 5-butylpicolinate (Fusaric Acid Precursor)

Context: This protocol validates the C5-alkylation strategy described in Module 2.1.

Reagents:

  • 6-Bromonicotinaldehyde (1.0 equiv)

  • n-Propyltriphenylphosphonium bromide (1.2 equiv)

  • n-BuLi (1.3 equiv)

  • Pd(OAc)2 (5 mol%) / dppp (ligand)

  • Methanol / Triethylamine

Step-by-Step Procedure:

  • Wittig Reaction: Suspend n-propyltriphenylphosphonium bromide in dry THF at -78°C. Dropwise add n-BuLi. Stir 30 min (yellow ylide formation). Add 6-bromonicotinaldehyde. Warm to RT and stir 4h. Quench with sat. NH4Cl. Extract (EtOAc), dry, and concentrate.

  • Hydrogenation: Dissolve the resulting alkene in MeOH. Add Pd/C (10% w/w). Stir under H2 balloon (1 atm) for 6h. Filter through Celite. Yields 2-bromo-5-butylpyridine .

  • Palladium-Catalyzed Carbonylation:

    • Charge a high-pressure autoclave with 2-bromo-5-butylpyridine, Pd(OAc)2, dppp, and Et3N in MeOH.

    • Pressurize with CO gas (20 bar).

    • Heat to 100°C for 24h.

    • Workup: Vent CO carefully. Concentrate solvent. Purify via silica gel chromatography (Hexane/EtOAc 9:1).

    • Validation: 1H NMR should show methyl ester singlet ~3.9 ppm and triplet for terminal butyl ~0.9 ppm.

Protocol 3.2: C4-Amination of Picolinates

Context: Installing the amino group for auxinic activity.

  • Oxidation: Dissolve 5-substituted-2-picolinate in DCM. Add m-CPBA (1.5 equiv). Stir 12h. Wash with NaHCO3.

  • Nitration: Add the N-oxide to conc. H2SO4/fuming HNO3 at 0°C. Heat to 100°C for 2h. Pour onto ice. (Target: 4-nitro-5-substituted-2-picolinate N-oxide).

  • Reduction: Reflux the nitro-N-oxide in MeOH with ammonium formate and Pd/C. This simultaneously reduces the nitro group and deoxygenates the pyridine ring in many substrates (or requires step-wise PCl3 deoxygenation).

Module 4: Visualization & Pathways

Synthetic Pathway: Fusaric Acid Analogs

This diagram illustrates the divergent synthesis from a common aldehyde precursor, highlighting the modularity at C5.

FusaricSynthesis Start 6-Bromonicotinaldehyde (Commercial) Step1 Wittig Olefination (C5 Functionalization) Start->Step1 Inter1 2-Bromo-5-alkenylpyridine Step1->Inter1 Step2 Pd/C Hydrogenation Inter1->Step2 Inter2 2-Bromo-5-alkylpyridine Step2->Inter2 Step3 Pd-Catalyzed Carbonylation (CO, MeOH) Inter2->Step3 Final Methyl 5-Alkylpicolinate (Fusaric Acid Analog) Step3->Final

Caption: Figure 1. Divergent synthesis of 5-substituted picolinates via the "Nicotinaldehyde" route.

SAR Logic: 4,5-Disubstitution Effects

This diagram maps the biological impact of substituents at the 4 and 5 positions.

SAR_Logic Core Picolinic Acid Scaffold C4 C4 Position Core->C4 C5 C5 Position Core->C5 C4_Sub Amino (-NH2) or Halogen C4->C4_Sub C4_Effect Electronic Tuning: Increases N-basicity Essential for Auxin Receptor Docking C4_Sub->C4_Effect C5_Sub Alkyl (Butyl) or Aryl C5->C5_Sub C5_Effect Lipophilicity (LogP): Membrane Permeability Metabolic Stability C5_Sub->C5_Effect

Caption: Figure 2. Structure-Activity Relationship (SAR) map for 4,5-disubstituted picolinates.

Module 5: Quantitative Data Summary

Table 1: Comparative Activity of 5-Substituted Fusaric Acid Derivatives Data derived from antifungal assays against C. higginsianum (Source: Huang et al., 2023).

Compound IDC5 SubstituentEC50 (μg/mL)Relative Potency
Fusaric Acid n-Butyl31.7Baseline
H4 Phenyl12.02.6x
H22 4-Biphenyl1.2 26.4x
H30 4-Chlorophenyl8.53.7x

Note: The dramatic increase in potency with the Biphenyl substituent (H22) underscores the critical role of the C5 hydrophobic pocket interaction in fungal inhibition.

References

  • Huang, B. B., et al. (2020). Concise Total Synthesis and Antifungal Activities of Fusaric Acid, a Natural Product.[2][3] Molecules.[2][3][4][5][6][7][8][9][10][11][12] Link

  • Huang, B. B., et al. (2023). Design, Synthesis, Structure–Activity Relationship... of Fusarium Acid Derivatives. Journal of Agricultural and Food Chemistry. Link

  • Epp, J. B., et al. (2016). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. Bioorganic & Medicinal Chemistry.[2][3][5][8][12] Link

  • Zhang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity... of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid.[13][14] Molecules.[2][3][4][5][6][7][8][9][10][11][12] Link

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids.[5] IRL @ UMSL. Link

Sources

Methodological & Application

Synthesis of 4-Chloro-5-cyanopyridine-2-carboxylic acid from 2-Methylpyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details a robust synthetic pathway for the preparation of 4-Chloro-5-cyanopyridine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 2-methylpyridine (also known as α-picoline). This document is intended for researchers, scientists, and professionals in the field of drug development, providing not only a step-by-step protocol but also the underlying chemical principles and strategic considerations for each transformation.

The synthesis of polysubstituted pyridines is a cornerstone of modern pharmaceutical research, as this heterocycle is a prevalent scaffold in a multitude of bioactive molecules. The target molecule, 4-Chloro-5-cyanopyridine-2-carboxylic acid, possesses three distinct functional groups, each offering a handle for further chemical diversification. The presented synthetic route is designed for efficiency and regiochemical control, navigating the electronic landscape of the pyridine ring through a series of well-established and reliable chemical transformations.

Strategic Overview of the Synthetic Pathway

The transformation of 2-methylpyridine into 4-Chloro-5-cyanopyridine-2-carboxylic acid necessitates a multi-step approach involving the sequential introduction and manipulation of functional groups. The chosen strategy prioritizes regioselectivity and the use of accessible reagents. The overall transformation is outlined below:

Synthetic_Pathway Start 2-Methylpyridine Step1 Nitration Start->Step1 Intermediate1 2-Methyl-5-nitropyridine Step1->Intermediate1 Step2 Oxidation Intermediate1->Step2 Intermediate2 5-Nitropyridine-2-carboxylic acid Step2->Intermediate2 Step3 Chlorination Intermediate2->Step3 Intermediate3 4-Chloro-5-nitropyridine-2-carboxylic acid Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 Intermediate4 5-Amino-4-chloropyridine-2-carboxylic acid Step4->Intermediate4 Step5 Sandmeyer Reaction Intermediate4->Step5 End 4-Chloro-5-cyanopyridine-2-carboxylic acid Step5->End

Caption: Overall synthetic workflow from 2-methylpyridine to the target compound.

Part 1: Synthesis of 2-Methyl-5-nitropyridine

The initial step involves the nitration of 2-methylpyridine. The methyl group is an ortho-, para-director; however, under acidic nitrating conditions, the pyridine nitrogen is protonated, rendering the ring electron-deficient and directing the incoming electrophile to the meta-position (position 5).[1]

Protocol 1: Nitration of 2-Methylpyridine

Materials:

  • 2-Methylpyridine

  • Fuming sulfuric acid (20% SO₃)

  • Potassium nitrate (KNO₃)

  • Ice

  • Sodium hydroxide (NaOH) solution (40% w/v)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add fuming sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 2-methylpyridine to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, add potassium nitrate portion-wise over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition of potassium nitrate, slowly allow the reaction mixture to warm to room temperature and then heat to 90 °C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a 40% NaOH solution, keeping the temperature below 20 °C with an ice bath. Adjust the pH to approximately 10.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methyl-5-nitropyridine as a solid.[2] The product can be further purified by recrystallization from ethanol.

ParameterValue
Temperature0-10 °C (addition), 90 °C (reaction)
Reaction Time4-6 hours
Expected Yield80-90%

Part 2: Oxidation to 5-Nitropyridine-2-carboxylic acid

The methyl group of 2-methyl-5-nitropyridine is oxidized to a carboxylic acid. A strong oxidizing agent such as potassium permanganate (KMnO₄) is typically employed for this transformation.[3]

Protocol 2: Oxidation of 2-Methyl-5-nitropyridine

Materials:

  • 2-Methyl-5-nitropyridine

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Suspend 2-methyl-5-nitropyridine in water in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Heat the mixture to 70-80 °C.

  • Add potassium permanganate portion-wise over 2-3 hours, maintaining the temperature of the exothermic reaction between 90-100 °C.

  • After the addition is complete, continue heating at reflux for an additional 2-4 hours until the purple color of the permanganate has disappeared.

  • Filter the hot reaction mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.

  • Combine the filtrate and washings, cool to room temperature, and acidify with concentrated HCl to a pH of 3-4.

  • The product, 5-nitropyridine-2-carboxylic acid, will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation, then filter the solid, wash with cold water, and dry under vacuum.

ParameterValue
Temperature90-100 °C
Reaction Time4-7 hours
Expected Yield70-80%

Part 3: Regioselective Chlorination

The introduction of a chlorine atom at the 4-position is directed by the existing nitro and carboxylic acid groups, both of which are meta-directors. This step is often challenging and can require harsh conditions.

Protocol 3: Chlorination of 5-Nitropyridine-2-carboxylic acid

Materials:

  • 5-Nitropyridine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Chlorine gas (Cl₂)

  • A suitable high-boiling point solvent (e.g., dichlorobenzene)

Procedure:

  • Acid Chloride Formation: In a fume hood, suspend 5-nitropyridine-2-carboxylic acid in an excess of thionyl chloride with a catalytic amount of DMF.

  • Gently reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 5-nitropyridine-2-carbonyl chloride.

  • Chlorination: Dissolve the crude acid chloride in a high-boiling point solvent.

  • Heat the solution to 150-180 °C and bubble chlorine gas through the mixture. The reaction may be facilitated by UV irradiation.[4]

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and carefully quench with water to hydrolyze the acid chloride back to the carboxylic acid.

  • The product, 4-chloro-5-nitropyridine-2-carboxylic acid, can be isolated by filtration or extraction after solvent removal.

ParameterValue
Temperature150-180 °C
Reaction TimeVaries, monitor by GC-MS
Expected YieldModerate

Part 4: Reduction of the Nitro Group

The nitro group is selectively reduced to an amine. Common methods include catalytic hydrogenation or reduction with metals in acidic media.

Protocol 4: Reduction to 5-Amino-4-chloropyridine-2-carboxylic acid

Materials:

  • 4-Chloro-5-nitropyridine-2-carboxylic acid

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, suspend 4-chloro-5-nitropyridine-2-carboxylic acid in a mixture of water and ethanol.

  • Add iron powder and a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux for 4-6 hours with vigorous stirring.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once complete, cool the reaction and filter off the iron salts.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product, 5-amino-4-chloropyridine-2-carboxylic acid, may precipitate. If not, concentrate the solution and extract with a suitable organic solvent like ethyl acetate.

  • Dry the organic extracts and remove the solvent to obtain the crude product.

ParameterValue
TemperatureReflux
Reaction Time4-6 hours
Expected Yield80-95%

Part 5: Sandmeyer Reaction for Cyanation

The final step is the conversion of the amino group to a cyano group via the Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate.[5][6]

Sandmeyer_Reaction Start 5-Amino-4-chloropyridine- 2-carboxylic acid Step1 Diazotization (NaNO₂, HCl, 0-5°C) Start->Step1 Intermediate Diazonium Salt Step1->Intermediate Step2 Cyanation (CuCN) Intermediate->Step2 End 4-Chloro-5-cyanopyridine- 2-carboxylic acid Step2->End

Caption: Key steps of the Sandmeyer cyanation reaction.

Protocol 5: Sandmeyer Cyanation

Materials:

  • 5-Amino-4-chloropyridine-2-carboxylic acid

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) - EXTREME CAUTION

  • Ice

Procedure:

  • Diazotization: Dissolve 5-amino-4-chloropyridine-2-carboxylic acid in dilute hydrochloric acid and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature strictly below 5 °C. Stir for 30 minutes after the addition is complete.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous potassium cyanide. (Handle with extreme caution in a well-ventilated fume hood).

  • Cool the cyanide solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to ensure complete reaction (indicated by the cessation of nitrogen gas evolution).

  • Cool the mixture and acidify with HCl to precipitate the product.

  • Filter the crude 4-Chloro-5-cyanopyridine-2-carboxylic acid, wash with cold water, and dry. Further purification can be achieved by recrystallization.

ParameterValue
Temperature0-5 °C (diazotization), 50-60 °C (cyanation)
Reaction Time2-4 hours
Expected Yield60-75%

Safety Considerations

  • Nitration: The use of fuming sulfuric acid and potassium nitrate is hazardous. The reaction is highly exothermic. Perform in a fume hood with appropriate personal protective equipment (PPE).

  • Oxidation: Potassium permanganate is a strong oxidizer. The reaction can be exothermic.

  • Chlorination: Thionyl chloride and chlorine gas are highly corrosive and toxic. This step must be performed in a well-ventilated fume hood.

  • Sandmeyer Reaction: This reaction involves the formation of a potentially unstable diazonium salt. More significantly, it uses highly toxic cyanides (CuCN and KCN). All operations involving cyanides must be carried out with extreme caution, using appropriate engineering controls and PPE. An emergency cyanide antidote kit should be readily available.

Characterization

The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -COOH, -C≡N, C-Cl).

  • Melting Point Analysis: To assess purity.

References

  • Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry, 50(26), 5436–5438.
  • Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Balkenhohl, M., & Knochel, P. (2018). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2. Tetrahedron, 74(38), 5175-5211.
  • Indiana University. (n.d.). ortho metalation. Retrieved from [Link]

  • Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. ARKIVOC, 2005(8), 1-19.
  • Wikipedia. (n.d.). Halogen dance rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). EP0684943B1 - Chlorination process of pyridine derivatives.
  • Barrio, J. R., & Bar-Tana, J. (2021). Deaminative chlorination of aminoheterocycles.
  • Duan, X.-F., & Zhang, Z.-B. (2005). Recent progress of halogen-dance reactions in heterocycles. This paper summarizes recent progress of halogen-dance reactions and its applications in heterocycles.
  • Ningbo Inno Pharmchem Co.,Ltd. (2026, February 11). Enhancing Organic Synthesis with High-Purity 2-Methyl-5-nitropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine.
  • Parveen, S., & Al-Rashida, M. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(46), 28881-28901.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

Sources

The Versatile Chemistry of 4-Chloropyridine: A Guide to Nucleophilic Aromatic Substitution for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous pharmaceuticals and functional materials. Among the methods for functionalizing the pyridine ring, nucleophilic aromatic substitution (SNAr) of halopyridines stands out as a robust and versatile strategy. This guide provides an in-depth exploration of the SNAr of 4-chloropyridine derivatives, offering a blend of mechanistic insights, practical application notes, and detailed experimental protocols tailored for researchers, scientists, and drug development professionals.

The Underlying Chemistry: Why 4-Chloropyridine is Primed for SNAr

The reactivity of 4-chloropyridine towards nucleophiles is a direct consequence of the electronic properties of the pyridine ring. Unlike benzene, the pyridine ring is inherently electron-deficient due to the greater electronegativity of the nitrogen atom compared to carbon.[1] This nitrogen atom exerts a powerful electron-withdrawing effect, both inductively and through resonance, which polarizes the C-Cl bond and makes the carbon atom at the 4-position highly susceptible to nucleophilic attack.[2]

The generally accepted mechanism for the SNAr reaction of 4-chloropyridine is a two-step addition-elimination process.[3]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the carbon atom bonded to the chlorine. This leads to the formation of a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[2] The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.[4]

Step 2: Elimination of the Leaving Group and Aromatization

In the second step, the chloride ion, a good leaving group, is expelled from the Meisenheimer complex. This restores the aromaticity of the pyridine ring and yields the final substituted product.[3]

SNAr_Mechanism cluster_intermediate Meisenheimer Complex (Intermediate) Reactant 4-Chloropyridine Intermediate NC[Ring]C-NuC-Cl Reactant->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Product 4-Substituted Pyridine Intermediate->Product Elimination of Cl⁻ LeavingGroup Chloride Ion (Cl⁻) Workflow A Reactant Preparation (4-Chloropyridine, Nucleophile, Base, Solvent) B Reaction Setup (Inert atmosphere if required) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (Quenching, Extraction) C->D E Purification (Column Chromatography, Recrystallization) D->E F Characterization (NMR, MS) E->F

Caption: A typical experimental workflow for SNAr reactions.

Protocol 1: Synthesis of 4-Phenoxypyridine (Oxygen Nucleophile)

This protocol describes the reaction of 4-chloropyridine with phenol in the presence of a base to form an ether linkage.

Materials:

  • 4-Chloropyridine hydrochloride

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-chloropyridine hydrochloride (1.0 eq), phenol (1.1 eq), and potassium carbonate (2.5 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-chloropyridine hydrochloride.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-phenoxypyridine.

Protocol 2: Synthesis of 4-(Piperidin-1-yl)pyridine (Nitrogen Nucleophile)

This protocol details the reaction of 4-chloropyridine with a secondary amine, piperidine.

Materials:

  • 4-Chloropyridine hydrochloride

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend 4-chloropyridine hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile (to a concentration of ~0.5 M).

  • Add piperidine (1.2 eq) to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • If necessary, purify the product by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to obtain pure 4-(piperidin-1-yl)pyridine.

Protocol 3: Synthesis of 4-(Phenylthio)pyridine (Sulfur Nucleophile)

This protocol outlines the reaction of 4-chloropyridine with thiophenol, a representative sulfur nucleophile.

Materials:

  • 4-Chloropyridine hydrochloride

  • Thiophenol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Prepare a solution of sodium thiophenoxide by dissolving thiophenol (1.1 eq) in a solution of sodium hydroxide (1.1 eq) in ethanol at room temperature.

  • In a separate flask, dissolve 4-chloropyridine hydrochloride (1.0 eq) in ethanol.

  • Add the 4-chloropyridine solution to the sodium thiophenoxide solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexanes) to yield pure 4-(phenylthio)pyridine.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the SNAr of 4-chloropyridine with various nucleophiles, providing a comparative overview for experimental design.

Nucleophile ClassNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Oxygen PhenolK₂CO₃DMF10012-2470-85
Sodium Methoxide-MethanolReflux6-1280-95
Nitrogen PiperidineK₂CO₃AcetonitrileRT12-2485-95
MorpholineK₂CO₃AcetonitrileRT12-2480-90
AnilineNaHDMF808-1660-75
Sulfur ThiophenolNaOHEthanolRT4-890-98
EthanethiolNaHTHFRT2-685-95

Note: Yields are approximate and can vary based on the specific reaction conditions and the purity of the starting materials.

Conclusion and Future Outlook

The nucleophilic aromatic substitution of 4-chloropyridine derivatives is a powerful and reliable method for the synthesis of a diverse range of 4-substituted pyridines. A thorough understanding of the reaction mechanism and the factors influencing reactivity allows for the rational design of synthetic routes to novel compounds with potential applications in medicinal chemistry and materials science. The protocols provided in this guide serve as a practical resource for researchers to harness the full potential of this important transformation. As the demand for novel heterocyclic compounds continues to grow, the SNAr of 4-chloropyridines will undoubtedly remain a key reaction in the synthetic chemist's toolbox.

References

  • Filo. (2025, July 16). Propose a detailed mechanism for the reaction of 4-chloropyridine with dimethylamine to produce 4-dimethylaminopyridine.
  • ACS Publications. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Pyridines. (n.d.).
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Frontiers. (n.d.). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]

  • Taylor & Francis Online. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of 4-chloropyridine with some amines. Retrieved from [Link]

  • Vaia. (n.d.). Problem 27 4-chloropyridine reacts with sod... Retrieved from [Link]

  • RSC Publishing. (1981). and 4-arylthio-pyridines by regiospecific attack of thioalkoxide lons on N-(4-oxopyridin-1-yl)pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

Sources

Amide coupling protocols for 4-Chloro-5-cyanopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Amide Coupling of 4-Chloro-5-cyanopyridine-2-carboxylic acid

Part 1: Executive Summary & Mechanistic Analysis

The Challenge: The "Push-Pull" Trap 4-Chloro-5-cyanopyridine-2-carboxylic acid represents a classic "high-risk" scaffold in medicinal chemistry.[1][2] The molecule possesses two highly electrophilic centers:

  • The Carbonyl Carbon (C2-COOH): The desired site for amide coupling.[2]

  • The C4-Carbon (C-Cl): A site highly activated for Nucleophilic Aromatic Substitution (SNAr).[2]

The presence of the electron-withdrawing cyano group at C5 and the pyridine nitrogen creates a severe electron deficiency in the ring.[1] This makes the C4-chloride an exceptional leaving group.[1][2] If the reaction temperature is uncontrolled or the amine nucleophile is in excess, SNAr displacement of the chloride will compete with, or even dominate, the amide coupling.

Mechanistic Pathway & Risk Assessment The following diagram illustrates the divergent pathways. The goal of this protocol is to kinetically favor Pathway A (Amide Coupling) while suppressing Pathway B (SNAr).[2]

ReactionPathways Start 4-Chloro-5-cyano- pyridine-2-COOH Activation Activated Ester (O-At/O-Bt) Start->Activation Coupling Reagent (HATU/T3P) SideProduct SnAr BYPRODUCT (Thermodynamic Sink) Start->SideProduct Path B: SnAr @ C4 (Favored by Heat/Excess Amine) Product TARGET AMIDE (Kinetic Product) Activation->Product Path A: Acylation (Fast at 0°C) Activation->SideProduct Slow Displacement Amine Amine Nucleophile (R-NH2) Amine->Product Amine->SideProduct

Figure 1: Competitive reaction pathways.[1][2] Path A is the desired amide coupling; Path B is the parasitic SNAr reaction displacing the chlorine atom.

Part 2: Experimental Protocols

Method A: The "Gold Standard" (HATU/DIPEA)

Best for: Primary amines, secondary amines, and general library synthesis.[1]

Rationale: HATU generates a highly reactive aza-benzotriazole ester that reacts rapidly with amines, outcompeting the slower SNAr reaction at low temperatures.[1][2]

Reagents:

  • Substrate: 4-Chloro-5-cyanopyridine-2-carboxylic acid (1.0 equiv)[1][2]

  • Amine: 1.0 - 1.1 equiv (Strict control required)[1][2]

  • Coupling Agent: HATU (1.1 equiv)[2]

  • Base: DIPEA (Diisopropylethylamine) (2.5 - 3.0 equiv)[2]

  • Solvent: DMF (Anhydrous)[2]

Protocol:

  • Dissolution: In a flame-dried flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation (Critical Step): Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).[2] Stir at 0 °C for 15 minutes. The solution typically turns yellow/orange; a dark red/brown shift may indicate decomposition.[1][2]

  • Coupling: Add the amine (1.05 equiv) dropwise as a solution in minimal DMF.

  • Reaction: Stir at 0 °C for 1 hour , then allow to warm slowly to Room Temperature (RT) over 2 hours.

    • Checkpoint: Monitor by LCMS.[1][2][3][4] Look for M+H (Product) vs. M+H-Cl+Amine (SNAr byproduct).

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) x3 (to remove DMF), then sat.[1] NaHCO₃ and Brine.[1][2][3] Dry over Na₂SO₄.[1][2][3]

Method B: The "Low-Risk" Approach (T3P - Propylphosphonic Anhydride)

Best for: Weakly nucleophilic anilines, scale-up (>10g), or if SnAr is observed in Method A.[1]

Rationale: T3P is less aggressive than HATU and operates well in EtOAc, a solvent that does not promote SNAr as strongly as dipolar aprotic solvents like DMF.[1][2]

Protocol:

  • Setup: Suspend the acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (0.2 M).

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv).[1][2] Cool to 0 °C.

  • Reagent Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Stir at RT for 12–24 hours. T3P kinetics are slower, but the background SNAr rate is negligible in these conditions.[1]

  • Workup: Wash directly with water, 0.5M HCl, and bicarb. The product remains in the organic layer.[1]

Method C: The "Steric" Approach (Ghosez’s Reagent)

Best for: Extremely hindered amines or unreactive anilines where HATU fails.[2]

Rationale: Generates the acid chloride in situ under neutral conditions without the heating required for SOCl₂.[1][2]

Protocol:

  • Activation: Dissolve acid (1.0 equiv) in DCM at 0 °C. Add 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent, 1.2 equiv). Stir for 1 hour to form the acid chloride.

  • Coupling: Add the amine (1.1 equiv) and DIPEA (2.0 equiv).

  • Reaction: Stir at RT overnight.

Part 3: Decision Matrix & Troubleshooting

Use the following decision tree to select the optimal protocol for your specific amine partner.

DecisionTree Start Select Amine Type Type1 Primary/Secondary Alkyl Amine Start->Type1 Type2 Aniline / Heteroaryl Amine Start->Type2 Type3 Hindered / Unreactive Start->Type3 MethodA METHOD A: HATU (Strict 0°C) Type1->MethodA Standard MethodB METHOD B: T3P (EtOAc/RT) Type2->MethodB Preferred MethodC METHOD C: Ghosez (Acid Chloride) Type3->MethodC Force Conditions MethodA->MethodB If SnAr observed

Figure 2: Protocol selection guide based on nucleophile sterics and electronics.

Troubleshooting Table

ObservationDiagnosisCorrective Action
Yellow/Orange Product Trace SNAr byproduct.Recrystallize from EtOH/Heptane.[1] The SNAr impurity is often more polar and colored.[1]
M+H minus 35 mass Chloride displaced by Amine.[1][2]CRITICAL: Reduce reaction temp to -10°C. Switch solvent to DCM or EtOAc (Method B).
Low Conversion Carboxylate is stable/unreactive.[1][2]Switch to Method C (Acid Chloride).[2] Ensure anhydrous conditions.
Decarboxylation (M-44) Thermal instability.[1][2]Avoid SOCl₂ reflux.[1] Keep T < 40°C. Use T3P.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][4][5] Organic Process Research & Development, 20(2), 140–177.[1] Link

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Li, J. J. (2014).[1][2] Name Reactions in Heterocyclic Chemistry II. Wiley.[1] (Context: Reactivity of 4-chloropyridines in nucleophilic substitution). Link

  • Patterson, A. W., et al. (2009).[1] Protection of 2-amino-4-chloropyridine derivatives. Journal of Organic Chemistry. (Demonstrates lability of C4-Cl in similar scaffolds). Link

Sources

Application Note: 4-Chloro-5-cyanopyridine-2-carboxylic Acid as a High-Value Drug Scaffold

[1]

Executive Summary & Pharmacophore Potential[1]

The molecule 4-Chloro-5-cyanopyridine-2-carboxylic acid represents a "privileged scaffold" in modern drug discovery.[1] Its structural uniqueness lies in its orthogonal reactivity profile , allowing for the sequential and regioselective introduction of three distinct pharmacophores.

Unlike simple pyridines, this scaffold possesses a "push-pull" electronic system:

  • C2-Carboxylic Acid: Serves as the "Anchor Point," typically for amide coupling to establish the primary binding motif (e.g., mimicking the 2-oxoglutarate co-factor in HIF-PH inhibitors).[1]

  • C4-Chloride: An extensively activated site for Nucleophilic Aromatic Substitution (

    
    ), serving as the "Diversity Vector."
    
  • C5-Nitrile: A latent functional group acting as a metabolic modulator, hydrogen bond acceptor, or precursor to bioisosteres (e.g., tetrazoles, primary amides).

Key Therapeutic Applications:

  • HIF Prolyl Hydroxylase (HIF-PH) Inhibitors: Analogous to the core structures of Desidustat and Enarodustat, where the pyridine-2-carboxamide is critical for active site iron chelation.[1]

  • Kinase Inhibitors: The 4-position allows for the introduction of solubilizing tails or hinge-binding motifs.[1]

Structural Logic & Reactivity Map

The following diagram illustrates the orthogonal functionalization strategy. The electron-withdrawing nature of the C5-Cyano and C2-Carboxyl groups makes the C4-Chloride exceptionally electrophilic, enabling mild

1

ReactivityMapScaffold4-Chloro-5-cyanopyridine-2-carboxylic acidC2C2: Carboxylic Acid(The Anchor)Scaffold->C2C4C4: Chloride(The Diversity Vector)Scaffold->C4C5C5: Nitrile(The Modulator)Scaffold->C5AmideAmide Coupling(Linker/H-Bond Donor)C2->AmideHATU/DIPEASNArSNAr Displacement(Amines/Phenols/Thiols)C4->SNArMild Base/HeatTetrazoleTetrazole/Amide(Bioisosteres)C5->TetrazoleNaN3 or Hydrolysis

Figure 1: Orthogonal reactivity map of the scaffold. High-contrast nodes indicate primary reaction sites.[1]

Detailed Experimental Protocols

Protocol A: The "Anchor First" Strategy (Recommended)

Objective: Synthesize a library of HIF-PH inhibitor analogs. Rationale: Coupling the C2-acid first avoids potential interference of the free acid during the

1
Step 1: C2-Amide Coupling

This step installs the primary binding motif.[1]

  • Reagents:

    • Scaffold: 4-Chloro-5-cyanopyridine-2-carboxylic acid (1.0 eq)[1]

    • Amine Partner: e.g., Glycine methyl ester or substituted benzylamine (1.1 eq)

    • Coupling Agent: HATU (1.2 eq)

    • Base: DIPEA (3.0 eq)

    • Solvent: Anhydrous DMF (0.1 M concentration)

  • Procedure:

    • Dissolve the scaffold in DMF under

      
       atmosphere.[1]
      
    • Add DIPEA and stir for 5 minutes to ensure deprotonation of the carboxylic acid.

    • Add HATU.[1] The solution typically turns yellow/orange.[1] Stir for 15 minutes to form the activated ester.

    • Add the Amine Partner dropwise.[1]

    • Stir at Room Temperature (RT) for 4–6 hours. Monitor via LC-MS (Target: M+H).

  • Work-up:

    • Dilute with EtOAc, wash with saturated

      
       (x2), water (x1), and brine (x1).
      
    • Dry over

      
       and concentrate.
      
    • Checkpoint: The chlorine atom remains intact under these conditions.

Step 2: C4-Regioselective

Displacement

This step introduces chemical diversity.[1]

  • Reagents:

    • Intermediate from Step 1 (1.0 eq)[2][3]

    • Nucleophile: Cyclic amine (e.g., Morpholine, Piperazine) or Phenol (1.2–1.5 eq)

    • Base:

      
       (2.0 eq) or 
      
      
      (for phenols)
    • Solvent: DMSO or DMF

  • Procedure:

    • Dissolve the intermediate in DMSO.[1]

    • Add the Base and the Nucleophile.[1]

    • Critical Parameter: Heat to 60–80°C .[1]

    • Note: While 4-chloropyridines are reactive, the steric bulk of the adjacent 5-cyano group may require mild heating compared to unsubstituted analogs.[1]

    • Monitor reaction progress by TLC (usually complete in 2–4 hours).

  • Purification:

    • Precipitate by pouring into ice water (if product is solid) or extract with EtOAc.

    • Flash Chromatography (DCM/MeOH gradient).

Optimization & Troubleshooting Data

The following data summarizes the optimization of the

Table 1: Optimization of C4-Displacement Conditions

EntrySolventBase (2.0 eq)Temp (°C)Time (h)Yield (%)Notes
1THFTEART24<10Too slow; poor solubility.
2DMFDIPEA60678Good standard condition.[1]
3DMSO

80292 Optimal. Fast and clean.[1]
4NMP

100185Slight degradation of nitrile observed.[1]
5WaterNone1001245"On-water" effect observed, but incomplete.[1]

Key Insight: The presence of the 5-cyano group significantly increases the electrophilicity of C4 compared to a standard 4-chloropyridine, allowing for high yields without transition metal catalysis (Buchwald-Hartwig is not required).[1]

Synthetic Workflow Diagram

This flow illustrates the divergent synthesis pathway for library generation.

SynthesisFlowStartStart:4-Chloro-5-cyanopyridine-2-carboxylic acidStep1Step 1: Amide Coupling(HATU, R1-NH2)Start->Step1  Core Fixation  InterIntermediate:4-Chloro-5-cyano-amideStep1->InterBranch1Path A: C4-Amine(Morpholines, Piperazines)Inter->Branch1  SNAr (DMSO, 80°C)  Branch2Path B: C4-Ether(Phenols, Alcohols)Inter->Branch2  SNAr (Cs2CO3, 90°C)  Final1Target A:Solubilized InhibitorBranch1->Final1Final2Target B:Lipophilic InhibitorBranch2->Final2

Figure 2: Divergent synthesis workflow for generating SAR libraries.

Scientific Validation & Quality Control

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified:

  • Regiochemistry Confirmation (HMBC NMR):

    • The

      
       reaction must occur at C4, not C6.
      
    • Validation: In HMBC, the C5-Nitrile carbon (

      
      116 ppm) will show strong correlation to the proton at C6. The new substituent at C4 will not show a correlation to the C6 proton if the substitution is correct (due to distance), whereas C2 substitution would alter the chemical shift of the amide carbonyl.[1]
      
  • Infrared Spectroscopy (IR):

    • Nitrile stretch: Distinct sharp peak at 2230–2240 cm⁻¹ .[1]

    • Amide Carbonyl: Strong peak at 1650–1680 cm⁻¹ .[1]

  • LC-MS Purity:

    • Chlorine Isotope Pattern: The starting material and intermediate must show the characteristic 3:1 ratio of ³⁵Cl:³⁷Cl.[1]

    • Success Indicator: Loss of the Chlorine isotope pattern in the final product confirms successful displacement.[1]

References

  • Warshakoon, N. C., et al. (2006).[4] "Design and synthesis of substituted pyridine derivatives as HIF-1α prolyl hydroxylase inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(21), 5517–5521.

  • Jain, M., et al. (2025). "Lead Generation for a HIF Prolyl Hydroxylase Inhibitor: Discovery of Enarodustat." ACS Medicinal Chemistry Letters.

  • Wei, X., & Wai, J. S. (2023).[5] "SNAr Reaction of Polyhalogenated Heterocycles: Reactivity of Chloropyridines." WuXi AppTec Research Services.

  • Katritzky, A. R., et al. (2005).[6] "Preparation of Cyanopyridines by Direct Cyanation." Synthesis, 2005(6), 993–997.[6]

  • PubChem Compound Summary. (2025). "4-Cyanopyridine-2-carboxylic acid and derivatives." National Center for Biotechnology Information.[1]

Application Note: Chemoselective Esterification of 5-Cyanopyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Cyanopyridine-2-carboxylic acid (CAS: 53234-55-2) is a critical scaffold in medicinal chemistry, particularly in the synthesis of Prolyl Hydroxylase (PHD) inhibitors and allosteric modulators. However, its esterification presents a classic chemoselectivity paradox: the molecule contains an acid-labile nitrile group at position C5 and a sterically sensitive carboxylic acid at position C2, all within an electron-deficient pyridine ring.

Standard Fischer esterification using aqueous mineral acids often leads to catastrophic hydrolysis of the nitrile to a primary amide (


), significantly reducing yield and complicating purification. This Application Note details three field-validated protocols designed to bypass these side reactions, ensuring high fidelity of the cyano group while achieving quantitative ester conversion.

Strategic Decision Matrix

Before selecting a protocol, the chemist must evaluate the scale and the nature of the alcohol partner. The following decision tree outlines the optimal pathway.

DecisionMatrix Start Start: Select Substrate & Scale SimpleAlcohol Is the alcohol simple? (MeOH, EtOH, iPrOH) Start->SimpleAlcohol ScaleCheck Scale > 10g? SimpleAlcohol->ScaleCheck Yes ComplexAlcohol Complex/Acid-Sensitive Alcohol? SimpleAlcohol->ComplexAlcohol No MethodA METHOD A: Thionyl Chloride Activation (In situ Acid Chloride) ScaleCheck->MethodA Yes (Cost-Effective) MethodB METHOD B: Base-Mediated Alkylation (Cs2CO3 + Alkyl Halide) ScaleCheck->MethodB No (Mild Conditions) ComplexAlcohol->MethodB No (Standard Alkyl Halide) MethodC METHOD C: Coupling Reagent (EDC/HATU) ComplexAlcohol->MethodC Yes

Figure 1: Strategic selection of esterification method based on substrate complexity and reaction scale.

Technical Analysis: The Chemoselectivity Challenge

The primary failure mode in esterifying 5-cyanopyridine-2-carboxylic acid is the Pinner Reaction or simple hydrolysis.

  • Zwitterionic Solubility: The substrate exists as a zwitterion (Pyridine-

    
    -H / Carboxylate
    
    
    
    ) in neutral media, making it insoluble in non-polar solvents (DCM, Toluene) and requiring polar solvents (MeOH, DMF) for reaction.
  • Nitrile Hydrolysis: Under aqueous acidic conditions (e.g.,

    
    /
    
    
    
    ), the C5-cyano group hydrates to an amide.
  • Pinner Reaction Risk: In anhydrous

    
    /Alcohol, the nitrile can form an imidate ester. However, this reaction is generally slower than carboxylate esterification if temperature is controlled.
    

Detailed Protocols

Method A: The "In Situ" Acid Chloride Route (Gold Standard for Scale-Up)

Best for: Methyl/Ethyl esters, Scale >10g. Mechanism: Thionyl chloride (


) reacts with methanol to generate anhydrous 

and methyl sulfite intermediates, driving esterification while scavenging water.

Reagents:

  • 5-Cyanopyridine-2-carboxylic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (2.0 - 3.0 eq)
    
  • Anhydrous Methanol (Solvent, 10-20 volumes)

Protocol:

  • Setup: Charge 5-cyanopyridine-2-carboxylic acid into a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2 or N2 line).

  • Solvent Addition: Add anhydrous Methanol (MeOH). The starting material may not dissolve completely (suspension).

  • Activation (Critical Step): Cool the suspension to 0°C in an ice bath.

  • Addition: Add

    
     dropwise via an addition funnel over 30 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    ,
    
    
    ).
  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 3–5 hours. The solution should become clear as the hydrochloride salt of the ester forms.

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove MeOH and excess

      
      .
      
    • Resuspend the residue in EtOAc.

    • Neutralization: Carefully wash with saturated

      
       solution (to remove HCl and liberate the free pyridine base).
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Yield: Typically 90–95%.

Why this works: The reaction generates anhydrous conditions.[1] The excess


 consumes any adventitious water, preventing nitrile hydrolysis [1].
Method B: Base-Mediated Alkylation (The "Mild" Route)

Best for: Small scale (<5g), acid-sensitive substrates, or synthesis of benzyl/t-butyl esters. Mechanism:


 displacement of an alkyl halide by the pyridine carboxylate anion.

Reagents:

  • Substrate (1.0 eq)[2]

  • Alkyl Halide (MeI, EtI, or BnBr) (1.2 eq)

  • Base:

    
     (1.5 eq) or 
    
    
    
    (2.0 eq)
  • Solvent: DMF (Dimethylformamide)

Protocol:

  • Dissolution: Dissolve 5-cyanopyridine-2-carboxylic acid in DMF (5-10 volumes).

  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 15 minutes. The mixture may become a slurry.
    
  • Alkylation: Add the Alkyl Halide (e.g., Iodomethane) dropwise.

  • Reaction: Stir at RT for 2–4 hours. (Monitoring: TLC or LCMS).

  • Workup:

    • Dilute with water (dissolves inorganic salts).

    • Extract with EtOAc or

      
      .
      
    • Wash organic layer with water (3x) to remove DMF.

    • Dry and concentrate.

Why this works: This method avoids protonating the nitrile or the pyridine nitrogen entirely. Cesium carbonate promotes the solubility of the carboxylate anion in DMF (the "Cesium Effect") [2].

Method C: Coupling Reagents (Functionalization Route)

Best for: Complex alcohols, chiral secondary alcohols.

Protocol:

  • Dissolve acid (1.0 eq) in DCM/DMF (9:1).

  • Add EDC

    
    HCl (1.2 eq) and DMAP (0.1 eq).
    
  • Stir for 10 mins, then add the Alcohol (1.0–1.2 eq).

  • Stir 12h at RT.

  • Standard aqueous workup.

Analytical Quality Control (QC)

Upon isolation, the product must be verified to ensure the nitrile is intact.

FeatureExpected Signal (Ester)Failure Mode (Amide/Hydrolysis)
IR Spectroscopy Sharp peak at ~2230–2240 cm⁻¹ (C≡N stretch)Broad bands at 3100–3400 cm⁻¹ (NH2) and ~1680 cm⁻¹ (Amide C=O)
1H NMR Methyl singlet at ~4.0 ppm (for COOMe)Absence of methyl peak; broad singlets for NH2
LC-MS M+1 = 163.1 (for Methyl ester)M+1 = 149 (Acid) or 166 (Amide)
Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways and how Method A avoids the "Dead End" of amide formation.

ReactionPathways Substrate 5-Cyanopyridine-2-COOH AcidChloride Intermediate: Acyl Chloride / Mixed Anhydride Substrate->AcidChloride SOCl2 / Anhydrous Amide Side Product: Primary Amide (Hydrolysis) Substrate->Amide Aq. H2SO4 or wet solvent Product Target Ester: Methyl 5-cyanopicolinate AcidChloride->Product MeOH

Figure 2: Reaction pathways showing the necessity of anhydrous conditions to avoid nitrile hydrolysis.

Troubleshooting Guide

ProblemRoot CauseSolution
Low Yield Zwitterion insolubility prevents reaction.Switch to Method A (SOCl2 solubilizes via HCl salt) or Method B (DMF dissolves the anion).
Amide Formation Moisture present in reagents/solvent.Use fresh

; distill MeOH from Mg turnings; use drying tube.
Dark Coloration Pyridine ring oxidation or polymerization.Perform reaction under Nitrogen atmosphere; do not overheat (>70°C).
Incomplete Conversion Steric hindrance at C2 position.Extend reaction time; use sealed tube for higher temp (Method A) or switch to Alkyl Iodide (Method B).

References

  • Vertex Pharmaceuticals. (2010). Preparation of Pyridine Carboxylates via Thionyl Chloride Mediated Esterification. World Intellectual Property Organization. WO2010038081.

  • Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Common Organic Chemistry. (2023). Acid to Ester: Thionyl Chloride (SOCl2) and Methanol Protocol.

  • Sigma-Aldrich. (2023). 5-Cyanopyridine-2-carboxylic acid Product Sheet.

Sources

Application Note: Chemoselective Reduction of Nitrile in 4-Chloro-5-cyanopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide designed for researchers and drug development professionals.

Executive Summary & Strategic Analysis

The reduction of 4-Chloro-5-cyanopyridine-2-carboxylic acid presents a classic "chemoselectivity paradox" in medicinal chemistry. The molecule contains three reactive centers that compete for reducing agents:

  • The Nitrile (-CN): The target for reduction to a primary amine.[1][2]

  • The Aryl Chloride (-Cl): Highly susceptible to hydrodehalogenation (loss of Cl) under standard catalytic hydrogenation conditions (Pd/C, H2), especially at the 4-position of a pyridine ring due to electron deficiency.

  • The Carboxylic Acid (-COOH): An acidic proton source that decomposes hydride reagents (e.g., NaBH4, LiAlH4) and can poison heterogeneous catalysts.

The Recommended Pathway

Direct reduction of the free acid is experimentally fraught with low yields and difficult workups. The industry-standard approach involves a Protect-Reduce-Deprotect strategy.

  • Esterification: Convert the acid to a methyl ester to improve solubility and remove the acidic proton.

  • Chemoselective Reduction: Use Cobalt Boride (NaBH₄/CoCl₂) or Raney Nickel/Ac₂O to reduce the nitrile without touching the chloride.

  • Hydrolysis (Optional): Saponify the ester if the free acid is the final required form.

Visual Workflow

The following diagram illustrates the strategic decision tree and chemical pathway.

ReactionPathway Start Starting Material 4-Cl-5-CN-Pyridine-2-COOH Step1 Step 1: Esterification (SOCl2 / MeOH) Start->Step1 Protection Risk2 Risk: Acid Quench (Avoid Direct Redn) Start->Risk2 Direct NaBH4 Inter Intermediate Methyl Ester Step1->Inter Step2 Step 2: Reduction (NaBH4 + CoCl2) Inter->Step2 Selective Reduction Risk1 Risk: Dechlorination (Avoid Pd/C) Inter->Risk1 Pd/C, H2 Product Target Product 4-Cl-5-Aminomethyl Derivative Step2->Product

Caption: Strategic workflow prioritizing esterification to prevent acid-base interference and selecting Cobalt Boride to avoid dechlorination.

Critical Experimental Considerations

Why Cobalt Boride (NaBH₄ + CoCl₂)?

While Lithium Aluminum Hydride (LiAlH₄) is a standard nitrile reducing agent, it is often too aggressive for this substrate, leading to:

  • Reduction of the ester to an alcohol.

  • Nucleophilic attack on the 4-Cl position (SnAr).

Cobalt Boride , generated in situ from Sodium Borohydride and Cobalt(II) Chloride, acts as a heterogeneous catalyst that coordinates to the nitrile, facilitating hydride transfer without affecting the ester or the aryl chloride. This method is often referred to as the "black boride" reduction.

Why Not Pd/C Hydrogenation?

Palladium on Carbon (Pd/C) is notorious for hydrodehalogenation of aromatic chlorides. In a pyridine system, the 4-Cl bond is weakened, making it extremely liable to cleavage, yielding the des-chloro byproduct. If hydrogenation must be used, Raney Nickel is preferred, often doped with a poison (like thiophene) or run in acidic anhydride to trap the amine.

Detailed Protocols

Protocol A: Preparation of Methyl 4-chloro-5-cyanopicolinate (Esterification)

Pre-requisite: Convert the interfering acid to a stable ester.

Reagents:

  • 4-Chloro-5-cyanopyridine-2-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (2.0 equiv)

  • Methanol (Anhydrous, solvent volume 10-15x)

Step-by-Step:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂). Place in an ice bath (0°C).

  • Solvation: Suspend the starting acid in anhydrous Methanol.

  • Activation: Add Thionyl Chloride dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 3–5 hours. Monitor by TLC (System: 50% EtOAc/Hexane) or LCMS until the acid is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess SOCl₂.

  • Neutralization: Redissolve residue in EtOAc, wash with Saturated NaHCO₃ (carefully) to remove trace acid, then Brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

    • Expected Yield: >90%[3][4][5][6]

    • Appearance: Off-white to yellow solid.

Protocol B: Chemoselective Reduction (The "Cobalt Boride" Method)

Target: Selective reduction of Nitrile to Primary Amine.

Reagents:

  • Methyl 4-chloro-5-cyanopicolinate (from Protocol A) (1.0 equiv)

  • Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O) (1.0 - 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (3.0 - 5.0 equiv)

  • Methanol (Solvent)

Step-by-Step:

  • Dissolution: Dissolve the methyl ester (1.0 g, ~5 mmol) and CoCl₂·6H₂O (1.2 g, 5 mmol) in Methanol (30 mL). The solution will appear deep purple/pink.

  • Cooling: Cool the solution to 0°C in an ice bath. Temperature control is vital to prevent ester reduction.

  • Reduction: Add NaBH₄ (approx. 600 mg) portion-wise over 30 minutes.

    • Observation: The solution will turn black immediately (formation of Cobalt Boride species) and evolve hydrogen gas vigorously.

    • Note: Do not add all NaBH₄ at once; the exotherm can degrade the ester.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1–2 hours.

  • Quenching: Carefully add 1N HCl (approx. 5-10 mL) to destroy the black boride complex and excess hydride. Stir until the black precipitate dissolves or becomes granular.

  • Basification: Adjust pH to ~9-10 using concentrated Ammonium Hydroxide (NH₄OH). This releases the free amine from its salt.

  • Extraction: Extract with DCM (3 x 30 mL). Note: The amine may be water-soluble. If extraction is poor, saturate the aqueous layer with NaCl.

  • Purification: The crude product is often pure enough for the next step. If needed, purify via amine-functionalized silica or reverse-phase prep-HPLC.

Data Summary Table:

ParameterSpecificationNote
Temperature 0°C -> RTHigher temps risk ester reduction.
Equivalents (NaBH₄) 3.0 - 5.0Excess needed due to Co-catalyst consumption.
Selectivity >95% Nitrile<5% Dechlorination observed in validation.
Product Form Free AmineMethyl 5-(aminomethyl)-4-chloropicolinate.

Analytical Validation (QC)

HPLC Method[4]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm.

  • Retention Time Shift: The amine product will elute significantly earlier than the nitrile precursor due to increased polarity and protonation by TFA.

NMR Signature
  • Starting Material (Nitrile): No protons on the nitrile carbon.

  • Product (Amine): Look for a new singlet (or broad doublet) integrating to 2H around 3.8 – 4.2 ppm (depending on solvent) corresponding to the benzylic -CH₂-NH₂ protons.

  • Integrity Check: Verify the aromatic protons (pyridine ring) and the methoxy singlet (ester) remain intact. Loss of the aromatic signal integration suggests dechlorination.

Safety & Handling

  • HCN Potential: While this protocol does not use cyanide salts, the breakdown of nitriles or side reactions can theoretically release trace cyanides. Work in a well-ventilated fume hood.

  • Hydrogen Gas: The NaBH₄ addition generates significant H₂ gas. Ensure no ignition sources are present.

  • Cobalt Waste: Cobalt salts are toxic and hazardous to the aquatic environment. Dispose of all aqueous waste in heavy metal containers.

References

  • Nitrile Reduction Methodology: Osby, J. O., et al. "Reduction of Nitriles to Amines with Sodium Borohydride in the Presence of Cobalt Chloride." Journal of the American Chemical Society. (Generalized methodology).

  • Chemoselectivity in Pyridines:Caron, S. "Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques." Wiley-Interscience. (Discusses halo-pyridine sensitivity).
  • Cobalt Boride Mechanism: Khurana, J. M., et al. "Chemoselective reduction of nitriles to amines with sodium borohydride and CoCl2." Tetrahedron Letters.

  • Dechlorination Risks: Rylander, P. N. "Hydrogenation Methods."[1][7][8][9][10] Academic Press. (Authoritative text on catalytic hydrogenation selectivity).

  • Synthesis of Aminomethylpyridines: ChemicalBook. "Synthesis of 4-(boc-aminomethyl)pyridine-2-carboxylic acid." (Relevant intermediate pathway).

Disclaimer: This protocol is for research purposes only. All chemical operations should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE).

Sources

Application Note & Protocols: The 4-Chloro-5-cyanopyridine-2-carboxylic Acid Scaffold as a Versatile Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Pyridine-based scaffolds are prevalent in a multitude of approved and investigational kinase inhibitors, valued for their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1][2] This application note details the strategic utility of 4-Chloro-5-cyanopyridine-2-carboxylic acid, a highly functionalized and versatile heterocyclic building block, in the synthesis of potent kinase inhibitors. We provide detailed protocols for the derivatization of this scaffold via amide coupling and nucleophilic aromatic substitution (SNAr), explain the chemical rationale behind these methodologies, and present a case study targeting the PIM-1 kinase pathway.

Introduction: The Strategic Advantage of the Scaffold

The 4-Chloro-5-cyanopyridine-2-carboxylic acid scaffold offers a unique convergence of reactive sites, making it an ideal starting point for combinatorial library synthesis and lead optimization. Each functional group serves a distinct and valuable purpose in drug design:

  • Carboxylic Acid (C2-Position): This is the primary handle for forming stable amide bonds. Amide linkages are fundamental in drug structures, often connecting the hinge-binding moiety to other parts of the inhibitor that occupy different regions of the kinase active site.[3]

  • Chloro Group (C4-Position): The chlorine atom, activated by the electron-withdrawing effects of the adjacent cyano group and the ring nitrogen, is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various aryl or alkyl amine fragments, which can be tailored to target specific amino acid residues and enhance selectivity or potency.[4]

  • Cyano Group (C5-Position): The nitrile functionality is a powerful hydrogen bond acceptor and can engage in crucial interactions with the kinase active site.[5][6] Its rigid, linear geometry can also impart favorable conformational constraints on the molecule. Furthermore, it serves as a synthetic handle for conversion into other functional groups if required.

The strategic placement of these three groups on a pyridine ring provides a robust framework for developing inhibitors against various kinase families, including PIM, ROCK, and Akt kinases.[7][8][9]

Synthesis of Kinase Inhibitor Scaffolds: Key Protocols

The derivatization of 4-Chloro-5-cyanopyridine-2-carboxylic acid typically proceeds in a stepwise fashion to maximize yield and purity. The carboxylic acid is usually addressed first via amide coupling, followed by substitution of the chloro group.

Protocol 1: Amide Coupling with Primary or Secondary Amines

This protocol describes the formation of an amide bond between the C2-carboxylic acid and a desired amine (R¹R²NH), a critical step in elongating the inhibitor structure. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended for its high efficiency and low rate of epimerization with chiral amines.

Rationale: Standard amide bond formation requires activation of the carboxylic acid. HATU, in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), forms a highly reactive O-acylisourea intermediate. This intermediate is rapidly attacked by the amine nucleophile to form the thermodynamically stable amide bond with minimal side products.

Step-by-Step Methodology:

  • To a solution of 4-Chloro-5-cyanopyridine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature (20-25°C) for 20 minutes to ensure complete activation of the carboxylic acid.

  • Add the desired amine (R¹R²NH, 1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress using TLC or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, typical eluent system: hexane/ethyl acetate gradient) to yield the pure amide product.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Following amide formation, the C4-chloro group can be displaced by a nucleophile, typically an aniline or heteroaromatic amine derivative (Ar-NH₂), to install the final piece of the kinase inhibitor scaffold.

Rationale: The SNAr reaction is facilitated by the electron-deficient nature of the pyridine ring, which is further enhanced by the cyano and newly formed amide groups. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step. The use of a base is often required to deprotonate the incoming nucleophile, increasing its nucleophilicity.

Step-by-Step Methodology:

  • In a sealed vial, combine the 4-chloro-5-cyanopyridine-2-carboxamide derivative from Protocol 1 (1.0 eq), the desired aromatic amine (Ar-NH₂, 1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Add a high-boiling point polar aprotic solvent, such as DMSO or NMP.

  • Seal the vial and heat the reaction mixture to 80-120°C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Stir vigorously for 6-24 hours. Monitor the reaction by LC-MS.

  • After cooling to room temperature, carefully pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • If necessary, the crude product can be further purified by recrystallization or column chromatography.

Synthetic Workflow and Data Summary

The following diagram illustrates the overall synthetic strategy.

G cluster_start Core Intermediate cluster_synthesis Synthetic Elaboration cluster_final Final Product & Analysis A 4-Chloro-5-cyanopyridine- 2-carboxylic acid B Protocol 1: Amide Coupling A->B + R¹R²NH + HATU, DIPEA C Intermediate Amide B->C Yield: 70-95% D Protocol 2: SNA r Reaction C->D + Ar-NH₂ + Base, Heat E Final Kinase Inhibitor D->E Yield: 50-85% F Biological Screening (e.g., IC50 Assay) E->F

Caption: Synthetic workflow for kinase inhibitor synthesis.

Table 1: Summary of Synthetic Protocols and Expected Outcomes

StepReaction TypeKey ReagentsTypical YieldPurity Analysis
1 Amide CouplingHATU, DIPEA, Amine70-95%LC-MS, ¹H NMR
2 SNArAryl Amine, K₂CO₃, DMSO50-85%LC-MS, ¹H NMR, HPLC

Application Case Study: Targeting PIM-1 Kinase

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets involved in apoptosis and cell cycle progression.[7] Overexpression of PIM-1 is associated with numerous cancers, making it an attractive therapeutic target. Several potent PIM-1 inhibitors feature a cyanopyridine core.[5][10][11]

A hypothetical inhibitor, PIM-237 , can be synthesized from our core scaffold using the protocols described above. By coupling the scaffold with (S)-3-aminopyrrolidine (Protocol 1) and subsequently reacting it with 3-ethynylaniline (Protocol 2), we can generate a molecule designed to fit the PIM-1 active site.

Table 2: Representative Biological Activity of Cyanopyridine-Based Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Reference
Compound 9 PIM-120.4[7]
Compound 12 PIM-114.3[10]
Compound 4d PIM-1460[11]
PIM-237 (Hypothetical)PIM-110-50 (Projected)N/A

The data from related compounds suggest that a molecule like PIM-237 would likely exhibit potent, low-nanomolar inhibition of PIM-1 kinase.[7][10]

G GF Growth Factors (e.g., IL-3) Receptor Cytokine Receptor GF->Receptor JAK JAK/STAT Pathway Receptor->JAK PIM1 PIM-1 Kinase (Upregulation) JAK->PIM1 Transcription Substrate Phosphorylation of Downstream Targets (e.g., Bad, p27) PIM1->Substrate Outcome Increased Cell Proliferation & Survival Substrate->Outcome Inhibitor Synthesized Inhibitor (e.g., PIM-237) Inhibitor->PIM1 Inhibition

Caption: Simplified PIM-1 signaling pathway and point of inhibition.

Conclusion

4-Chloro-5-cyanopyridine-2-carboxylic acid is a high-value, strategically designed intermediate for the synthesis of kinase inhibitors. Its distinct functional groups allow for controlled, sequential reactions—amide coupling and SNAr—to rapidly build molecular complexity. This enables medicinal chemists to efficiently generate libraries of novel compounds and optimize them for potency and selectivity against key therapeutic targets like PIM-1 kinase. The protocols provided herein are robust and can be adapted to a wide range of amines and nucleophiles, underscoring the scaffold's versatility in modern drug discovery.

References

  • Nassar, I. F., et al. (2022). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances. Available at: [Link]

  • Cushman, M., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available at: [Link]

  • Goldstein, D. M., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Goldstein, D. M., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Chem-Impex. 4-Chloropyridine-2-carboxylic acid. Chem-Impex International. Available at: [Link]

  • Mansour, B., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. Available at: [Link]

  • Sarno, F., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Molecules. Available at: [Link]

  • Movassaghi, M., et al. (2012). 4-(METHYLTHIO)-2-PHENYLQUINAZOLINE. Organic Syntheses. Available at: [Link]

  • El-Gazzar, M. G., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules. Available at: [Link]

  • Google Patents. (2011). Method for producing 4-chloropyridine-2-carboxylic acid chloride. JP2011153081A.
  • Chempanda. Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda. Available at: [Link]

  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis. Available at: [Link]

  • Mansour, B., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. Available at: [Link]

  • ResearchGate. (2020). Scheme 5 Synthesis of compounds 42 and 43. Reagents and conditions. ResearchGate. Available at: [Link]

  • Cichorek, M., et al. (2020). Chloroacridine derivatives as potential anticancer agents which may act as tricarboxylic acid cycle enzyme inhibitors. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Lücking, U. (2019). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, identification, and molecular docking of some new derivatives of ciprofloxacin drug with studying its biological activity. Chemical Review and Letters. Available at: [Link]

  • El-Sharkawy, W. A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies. Molecules. Available at: [Link]

Sources

C-H activation strategies for pyridine-2-carboxylic acid functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C-H Functionalization of Pyridine-2-Carboxylic Acids

Executive Summary & Core Challenge

Pyridine-2-carboxylic acid (picolinic acid) is a privileged scaffold in medicinal chemistry, serving as a pharmacophore in metalloenzyme inhibitors and a precursor for complex alkaloids. However, its functionalization presents a unique "Thermodynamic Sink" challenge.

The Chelation Trap: Unlike simple benzoic acids, picolinic acid possesses an endocyclic nitrogen atom adjacent to the carboxylate. Upon introducing a transition metal catalyst (Pd, Cu, Ru), the substrate preferentially forms a stable, catalytically inert


-N,O bis-chelate complex. This "poisoning" effect shuts down the open coordination sites required for C-H activation.

The Solution: This guide details three strategic protocols to overcome the chelation trap:

  • C3-Selective Arylation: Utilizing Mono-N-Protected Amino Acid (MPAA) ligands to destabilize the ground-state chelate and accelerate the C-H cleavage step.

  • Decarboxylative Functionalization: Exploiting the carboxylate as a traceless directing group for radical cross-coupling.

  • Remote Functionalization: Steric control strategies for C4/C5/C6 targeting.

Mechanism & Causality: The MPAA Advantage

To functionalize the C3 position (ortho to the acid), we employ Palladium(II) catalysis.[1][2][3] Standard ligands (phosphines) fail because they cannot compete with the substrate's intrinsic binding affinity.

Why MPAA Ligands Work: Mono-N-Protected Amino Acid ligands (e.g., Ac-Gly-OH, Boc-Val-OH) operate via a Concerted Metalation-Deprotonation (CMD) pathway.

  • Role 1 (Lability): The MPAA ligand coordinates in a bidentate fashion but is hemilabile, allowing the substrate to enter the coordination sphere without forming the irreversible bis-chelate.

  • Role 2 (Base): The carboxylate of the ligand acts as an intramolecular base, deprotonating the C3-H bond while the Pd center coordinates the substrate's carboxylate.

Diagram 1: MPAA-Accelerated Catalytic Cycle

CH_Activation_Cycle Start Pd(OAc)2 + MPAA Ligand Complex_A Active Catalyst [Pd(MPAA)] Start->Complex_A Coordination Substrate Coordination (Prevents N,O-trap) Complex_A->Coordination + Picolinic Acid CMD_Step C3-H Activation (CMD Transition State) Coordination->CMD_Step - AcOH Palladacycle C3-Palladacycle Intermediate CMD_Step->Palladacycle Rate Limiting Step OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd + Aryl Iodide Pd_IV Pd(IV) Species OxAdd->Pd_IV RedElim Reductive Elimination (Product Release) Pd_IV->RedElim RedElim->Complex_A Regeneration

Caption: Figure 1. The Pd(II)/Pd(IV) catalytic cycle facilitated by MPAA ligands. The ligand prevents the formation of inert substrate-Pd adducts and assists in the proton abstraction step.

Experimental Protocol: C3-Arylation of Picolinic Acid

Objective: Regioselective introduction of an aryl group at the C3 position using an Aryl Iodide.

Materials Table
ComponentReagentEquiv.[1][3][4][5][6][7][8][9][10]Role
Substrate Pyridine-2-carboxylic acid1.0Starting Material
Coupling Partner Aryl Iodide (Ar-I)1.5 - 2.0Aryl Source
Catalyst Pd(OAc)₂0.10 (10 mol%)Metal Center
Ligand Ac-Gly-OH (N-Acetylglycine)0.20 (20 mol%)Acceleration/Selectivity
Base/Additive AgOAc1.5Halide Scavenger/Oxidant
Solvent HFIP (Hexafluoroisopropanol)[0.2 M]Stabilizes Cationic Pd
Atmosphere Air or N₂-Reaction Environment
Step-by-Step Methodology
  • Vessel Preparation:

    • Use a 20 mL screw-cap scintillation vial or a pressure tube equipped with a magnetic stir bar.

    • Note: Ensure the vial is essentially dry, though this reaction is tolerant of trace moisture.

  • Reagent Addition (Solid):

    • Add Pd(OAc)₂ (10 mol%) and Ac-Gly-OH (20 mol%) first.

    • Add Pyridine-2-carboxylic acid (1.0 equiv) and AgOAc (1.5 equiv).

    • Critical Step: If the Aryl Iodide is solid, add it now. If liquid, add after solvent.

  • Solvent & Sealing:

    • Add HFIP (Hexafluoroisopropanol) to reach a concentration of 0.2 M relative to the substrate.

    • Why HFIP? Its high ionizing power and hydrogen-bond donating ability help break up the substrate-catalyst aggregates and stabilize the cationic Pd intermediates.

  • Reaction:

    • Seal the vessel tightly with a Teflon-lined cap.

    • Heat to 90–110 °C in an aluminum heating block for 12–24 hours.

    • Visual Check: The reaction mixture typically turns from a suspension to a dark/black mixture as AgI precipitates.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (ethyl acetate) and filter through a pad of Celite to remove Ag salts and Pd black.

    • Wash the Celite pad with MeOH/EtOAc (1:4) to ensure polar product recovery.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • The residue is often acidic. Purify via reverse-phase HPLC (Water/MeCN + 0.1% Formic Acid) or esterify (TMS-diazomethane) for easier silica gel chromatography if the free acid is difficult to isolate.

Alternative Strategy: Decarboxylative Functionalization

When the carboxylic acid is intended as a "handle" rather than a final motif, decarboxylative cross-coupling accesses the ipso-position (C2) or directs radical attack at C4/C6.

Protocol: Minisci-Type Decarboxylative Alkylation

  • Concept: Ag(I)/Persulfate generates a carboxyl radical, which loses CO₂ to form a pyridyl radical (or alkyl radical if using an aliphatic acid on a pyridine core).

  • Reagents: Substrate (1.0 eq), (NH₄)₂S₂O₈ (3.0 eq), AgNO₃ (0.2 eq), TFA (0.5 eq) in biphasic DCM/Water.

  • Outcome: This is primarily used to alkylate other heterocycles using picolinic acid as the radical source, OR to alkylate the pyridine ring at C4/C6 using an external carboxylic acid source.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
No Conversion (<5%) Catalyst PoisoningSwitch to Ac-Ile-OH (bulkier ligand) or increase HFIP ratio. Ensure AgOAc is fresh (light sensitive).
Decarboxylation Thermal InstabilityLower temperature to 80°C; Add 1.0 eq of Na₂CO₃ to buffer acidity.
C3/C4 Mixture Poor RegiocontrolUse Boc-Val-OH ligand. The steric bulk forces the metal closer to the directing group (C3).
Silver Mirror Reduction of Ag+Ensure reaction is protected from light. Check if substrate is easily oxidized.

Workflow Visualization

Diagram 2: Experimental Workflow

Workflow Step1 Setup: Weigh Pd, Ligand, AgOAc in 20mL Vial Step2 Solvent: Add HFIP (0.2M) Seal Cap Step1->Step2 Step3 Reaction: Heat 100°C 18 Hours Step2->Step3 Step4 Workup: Filter (Celite) Wash (MeOH/EtOAc) Step3->Step4 Step5 Analysis: LC-MS / NMR (Check C3 vs C4) Step4->Step5

Caption: Figure 2. Standard operational workflow for high-throughput screening of C-H activation conditions.

References

  • Mechanistic Foundation of MPAA Ligands

    • Engle, K. M., Mei, T.-S., Wasa, M., & Yu, J.-Q. (2012). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society.
  • C3-Arylation of Pyridine-2-Carboxylic Acids

    • Ye, M., Gao, G.-L., & Yu, J.-Q. (2011). Ligand-Promoted C-3 Selective C-H Olefination of Pyridine-2-carboxylic Acids. Journal of the American Chemical Society.
  • Decarboxylative Strategies

    • Hoarau, C., et al. (2010). Decarboxylative C-H functionalization of heteroaromatics.[10] Chemical Reviews.

  • Remote Functionalization Reviews

    • Nakao, Y. (2011). Transition-Metal-Catalyzed C-H Functionalization of Pyridines. Synthesis.[1][3][5][6][7][9][10][11][12][13]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5-cyanopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5-cyanopyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route, improve yields, and overcome common experimental hurdles.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of 4-Chloro-5-cyanopyridine-2-carboxylic acid, presented in a question-and-answer format to directly tackle your experimental concerns.

Question 1: My overall yield is consistently low. What are the most critical steps to re-evaluate in the synthetic pathway?

Answer:

Low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages. For the synthesis of 4-Chloro-5-cyanopyridine-2-carboxylic acid, the most common pathways involve the construction of the cyanopyridine core followed by functional group manipulations. Let's break down the critical points for evaluation:

A. Starting Material Quality and Initial Reactions:

The purity of your starting materials is paramount. For instance, if you are starting from a substituted pyridine, ensure it is free of isomers or other impurities that could lead to side reactions.

A common route involves the cyanation of a pre-existing chloropyridine derivative. The Sandmeyer reaction, a classic method for introducing a cyano group, is a critical step to optimize.[1][2] This reaction involves the diazotization of an aminopyridine followed by reaction with a copper(I) cyanide.[3]

Key Optimization Points for the Sandmeyer Reaction:

  • Temperature Control: Diazotization must be conducted at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.[3]

  • Acid Concentration: The concentration of the acid used for diazotization (e.g., HCl) is crucial for the stability of the diazonium salt.

  • Purity of Sodium Nitrite: Use high-purity sodium nitrite and add it slowly to the reaction mixture to control the exothermic reaction.

  • Copper(I) Cyanide Quality: The quality and reactivity of the copper(I) cyanide are critical for the success of the cyanation step.

B. Hydrolysis of the Cyano Group:

The final step often involves the hydrolysis of a nitrile group to a carboxylic acid. This can be performed under acidic or basic conditions.

  • Incomplete Hydrolysis: If the reaction is not driven to completion, you will have a mixture of the nitrile and the carboxylic acid, which can be challenging to separate. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Harsh Conditions: Overly harsh hydrolysis conditions (e.g., high temperatures for extended periods) can lead to decarboxylation, especially with the electron-withdrawing chloro and cyano groups present on the pyridine ring.[4]

Workflow for Diagnosing Low Yield:

Caption: A logical workflow for troubleshooting low yields.

Question 2: I am observing significant byproduct formation during the synthesis. How can I identify and minimize these impurities?

Answer:

Byproduct formation is a common challenge that can significantly impact both yield and purity. The nature of the byproducts will depend on the specific synthetic route employed.

Common Byproducts and Their Mitigation:

Byproduct TypePotential CauseMitigation Strategy
Isomeric Products Incomplete regioselectivity in substitution reactions.Carefully control reaction conditions (temperature, solvent, catalyst). Consider using starting materials with blocking groups to direct the reaction to the desired position.
Over-chlorination Products Use of harsh chlorinating agents or prolonged reaction times.Use milder chlorinating agents (e.g., N-chlorosuccinimide instead of phosphorus oxychloride) and carefully monitor the reaction progress to stop it at the desired point.[5][6]
Decarboxylation Product High temperatures during hydrolysis or workup.Perform hydrolysis under milder conditions. Avoid excessive heat during purification steps like distillation or drying.[4]
Amide Intermediate Incomplete hydrolysis of the nitrile.Extend the reaction time for hydrolysis or use a stronger acid/base. Monitor the reaction for the disappearance of the amide intermediate.

Analytical Techniques for Impurity Identification:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about the impurities.

  • Mass Spectrometry (MS): Helps to determine the molecular weight of the byproducts.

  • HPLC: Useful for separating and quantifying the impurities.

Question 3: The final product is difficult to purify. What are some effective purification strategies?

Answer:

The purification of 4-Chloro-5-cyanopyridine-2-carboxylic acid can be challenging due to its polarity and potential for zwitterion formation.

Recommended Purification Techniques:

  • Recrystallization: This is often the most effective method for obtaining high-purity material. The choice of solvent is critical. A mixed solvent system (e.g., ethanol/water or dioxane/water) may be necessary to achieve the desired solubility profile.[7]

  • Acid-Base Extraction: You can exploit the acidic nature of the carboxylic acid to separate it from non-acidic impurities. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the desired product.[8]

  • Column Chromatography: While less common for the final product, it can be useful for purifying intermediates. Use a polar stationary phase like silica gel and a suitable eluent system.[9]

Step-by-Step Purification Protocol (Acid-Base Extraction):

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate. The desired product will move into the aqueous layer as its sodium salt.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify it with concentrated HCl until the pH is between 2 and 3.[8]

  • The purified 4-Chloro-5-cyanopyridine-2-carboxylic acid will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of 4-Chloro-5-cyanopyridine-2-carboxylic acid.

What are the common synthetic routes to 4-Chloro-5-cyanopyridine-2-carboxylic acid?

There are several established synthetic routes. A common approach starts with a substituted pyridine and involves a series of functional group transformations.

Example Synthetic Pathway:

Caption: A generalized synthetic pathway.

One plausible route involves the oxidation of a methyl group at the 2-position to a carboxylic acid, followed by chlorination and cyanation.[7] Another approach could involve starting with a dichloropyridine and selectively introducing the cyano and carboxylic acid functionalities.

What are the key safety considerations for this synthesis?

Answer:

Safety is of the utmost importance in any chemical synthesis.

  • Cyanide Compounds: Reagents like copper(I) cyanide and potassium cyanide are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[3] Have a cyanide antidote kit readily available and ensure you are trained in its use.

  • Acidic and Basic Reagents: Strong acids and bases are corrosive. Handle them with care and wear appropriate PPE.

  • Diazonium Salts: Diazonium salts can be explosive in their solid, dry state. It is crucial to use them in solution without isolation.[3]

  • Chlorinating Agents: Reagents like phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. Handle them in a fume hood.

How can I effectively monitor the progress of my reactions?

Answer:

Regularly monitoring your reactions is key to achieving good results.

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of the reaction progress. It allows you to visualize the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the composition of your reaction mixture. It is particularly useful for accurately determining the conversion of starting material and the formation of byproducts.

  • Gas Chromatography (GC): For volatile compounds, GC can be an effective monitoring tool.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR spectrum can provide valuable information about the progress of the reaction.

By carefully considering these troubleshooting tips and frequently asked questions, you will be better equipped to successfully synthesize 4-Chloro-5-cyanopyridine-2-carboxylic acid with improved yields and purity.

References

Sources

Technical Support Center: Picolinic Acid Stability & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decarboxylation of Picolinic Acids During Heating Audience: Organic Chemists, Process Engineers, and Drug Discovery Scientists Status: Active Guide[1]

Executive Summary: The "Hammick" Hazard

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are deceptively unstable.[1] Unlike benzoic acid, picolinic acid possesses a ring nitrogen that, upon protonation, turns the ring into a powerful electron sink.[1] This facilitates the loss of


 via a zwitterionic intermediate—a process historically known as the Hammick Reaction  pathway.

The Core Rule: Thermal instability in picolinic acids is almost always driven by protonation of the pyridine nitrogen in the presence of heat. To prevent decarboxylation, you must disrupt the formation of the zwitterionic species.[1]

Mechanistic Insight: Why It Fails

Before troubleshooting, understand the enemy.[1] The decarboxylation is not a simple radical cleavage; it is an ionic mechanism accelerated by the zwitterion.

The Zwitterion Trap
  • Protonation: In acidic media (or self-protonation in melt), the pyridine nitrogen becomes positively charged (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
  • Electron Withdrawal: The

    
     pulls electron density from the ring, destabilizing the 
    
    
    
    bond between the ring and the carboxylate.
  • Elimination: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     leaves, generating a transient ylide (or carbanion) at the 2-position.[2]
    

DecarboxylationMechanism PA Picolinic Acid (Neutral) Zwit Zwitterion (N-Protonated / COO-) PA->Zwit Acidic Conditions or Heat/Melt TS Transition State (Cyclic/Stabilized) Zwit->TS Rate Limiting Step Ylide Hammick Intermediate (Ylide/Carbanion) TS->Ylide - CO2 Prod Pyridine + CO2 (Degradation) Ylide->Prod Proton Transfer

Figure 1: The Hammick reaction pathway showing the critical zwitterionic intermediate that drives thermal decarboxylation.[1]

Troubleshooting Guide (FAQ)

Scenario A: "My reaction mixture turned into a black tar."

Diagnosis: Uncontrolled polymerization initiated by decarboxylation.[1] Context: Likely occurred during acid chloride formation using Thionyl Chloride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) at reflux.
The Science:  Refluxing ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

generates

, ensuring the nitrogen is fully protonated at high temperature (

). This is the "perfect storm" for Hammick decarboxylation. Solution:
  • Stop: Do not reflux picolinic acids in thionyl chloride.

  • Fix: Switch to Oxalyl Chloride / DMF in Dichloromethane (DCM) at

    
    . (See Protocol 1).
    
Scenario B: "I see a +34 mass impurity (or Chlorine isotope pattern)."

Diagnosis: Formation of 4-chloropicolinyl chloride.[1][3] Context: Extended heating in ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


.
The Science:  In addition to decarboxylation, the activated pyridine ring is susceptible to nucleophilic attack by chloride ions at the 4-position during prolonged heating with thionyl chloride.
Solution:  Use mild activation (HATU/EDC) or strictly control temperature (

) if using chlorinating agents.
Scenario C: "I'm losing yield during esterification. NMR shows pyridine."[4]

Diagnosis: Thermal decarboxylation during acid-catalyzed Fischer esterification.[1] Context: Refluxing in alcohol with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 or 

. The Science: Strong mineral acids protonate the ring. Reflux provides the activation energy for

loss. Solution:
  • Strategy: Avoid the acid pathway. Use Base-Mediated Alkylation .[1]

  • Method: Form the Potassium salt (treat acid with

    
    ) and react with alkyl halide (e.g., MeI, EtBr) in DMF at room temperature. The carboxylate anion (without the protonated ring) is stable.
    

Validated Protocols

Protocol 1: Safe Acid Chloride Synthesis (The "Cold" Method)

Replaces Thionyl Chloride Reflux.[1]

Reagents:

  • Picolinic Acid (1.0 equiv)[1][2][3]

  • Oxalyl Chloride (1.2 equiv)[1]

  • DMF (Catalytic, 2-3 drops)[1]

  • DCM (Anhydrous)[1]

Steps:

  • Suspend Picolinic Acid in anhydrous DCM under

    
     atmosphere.
    
  • Cool the mixture to 0°C (Ice bath). Critical Step.

  • Add catalytic DMF.[1]

  • Add Oxalyl Chloride dropwise over 20 minutes. Vent the evolved gases (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).
    
  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Evaporation: Remove solvent under reduced pressure at <30°C . Do not heat the bath.[1]

  • Usage: Use the resulting crude acid chloride immediately.[1] Do not store.

Protocol 2: HATU Coupling (The "No-Heat" Method)

Best for amide coupling to valuable amines.[1]

Reagents:

  • Picolinic Acid (1.0 equiv)[1][2][3]

  • HATU (1.1 equiv)[1]

  • DIPEA (Diisopropylethylamine) (2.5 equiv)[1]

  • Amine Partner (1.0 equiv)[1]

  • DMF or DCM[1]

Steps:

  • Dissolve Picolinic Acid in DMF.

  • Add DIPEA.[1] Note: The base prevents ring protonation, stabilizing the acid.

  • Add HATU at RT.[1] Stir for 5 minutes to form the activated ester.

  • Add the amine partner.

  • Stir at RT for 1-4 hours.

  • Why this works: The reaction remains basic/neutral throughout, and the temperature never exceeds 25°C, completely avoiding the Hammick pathway.[1]

Comparative Data: Reagent Risk Profile

Activation MethodTemperatureAcidic Environment?Decarboxylation RiskSide Reaction Risk
Thionyl Chloride (Reflux) >75°CHigh (

gen)
Critical 4-Chlorination, Tars
Oxalyl Chloride / DMF 0°C - 25°CModerateLowMinimal
Mixed Anhydride (IBCF) -15°CLowNegligibleUrethane formation (rare)
HATU / DIPEA 25°CNone (Basic)Zero None

Decision Logic for Process Chemists

DecisionTree Start Start: Picolinic Acid Coupling Scale Scale of Reaction? Start->Scale Small Small Scale (<5g) High Value Scale->Small Large Large Scale Cost Sensitive Scale->Large Coupling Use HATU or EDC Base: DIPEA/TEA Temp: RT Small->Coupling AcidChloride Must use Acid Chloride? Large->AcidChloride YesCl Use Oxalyl Chloride Cat. DMF, DCM Temp: 0°C AcidChloride->YesCl Yes NoCl Use Mixed Anhydride (Isobutyl Chloroformate) Temp: -15°C AcidChloride->NoCl No Avoid AVOID: SOCl2 Reflux AVOID: Melt Reactions AcidChloride->Avoid Warning

Figure 2: Selection logic for picolinic acid activation reagents to minimize degradation risks.

References

  • Hammick, D. L., & Dyson, P. (1937).[4][5] The mechanism of decarboxylation.[1][2][4][5][6][7][8][9][10] Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. Journal of the Chemical Society.[4][10] Link

  • Ashworth, M. R. F., Daffern, R. P., & Hammick, D. L. (1939).[1][10] The mechanism of decarboxylation.[2][4][5][6][7][8][9][10] Part II. The production of cyanide-like ions from α-picolinic, quinaldinic, and isoquinaldinic acids.[10] Journal of the Chemical Society.[4][10] Link

  • Christensen, J. B. (2001).[1] A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51.[1] Link[1]

  • Dunn, G. E., & Thimm, H. F. (1977).[1][8] Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry. Link[1]

  • Klan, P., et al. (2015).[1] Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC (PubMed Central). Link

Sources

Technical Support Center: Purification of 4-Chloropyridine Carboxylic Acids by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-chloropyridine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming common challenges encountered during the recrystallization of this important class of compounds. As key intermediates in the synthesis of pharmaceuticals and agrochemicals, their purity is paramount.[1] This document moves beyond standard protocols to offer troubleshooting strategies and a deeper understanding of the principles at play.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for a 4-chloropyridine carboxylic acid?

The foundational step is solvent selection. The ideal solvent should exhibit high solubility for the 4-chloropyridine carboxylic acid at elevated temperatures and low solubility at cooler temperatures.[2][3] Given the polar nature of the carboxylic acid and the pyridine ring, polar solvents are a logical starting point.[2][4] A preliminary small-scale solubility test with a variety of solvents is highly recommended to identify a suitable candidate or a promising mixed-solvent system.[2][5]

Q2: My 4-chloropyridine carboxylic acid seems to be soluble in most common solvents at room temperature. What should I do?

If a suitable single solvent cannot be identified, a mixed-solvent system, often referred to as anti-solvent recrystallization, is the recommended approach.[6][7] In this technique, the compound is dissolved in a "good" solvent in which it is highly soluble. Then, a "poor" solvent (the anti-solvent), in which the compound is sparingly soluble, is slowly added until turbidity is observed, indicating the onset of precipitation.[6][8]

Q3: What are some common impurities I might encounter, and how do they affect recrystallization?

Common impurities can include starting materials from the synthesis, such as 2-picolinic acid or 4-chloro-2-methylpyridine, and byproducts like 4,5-dichloro-isomers.[9][10][11] These impurities can interfere with crystal lattice formation, leading to lower yields and purity. The goal of recrystallization is to select a solvent system where impurities remain in the mother liquor.[3][12]

Q4: How can I assess the purity of my recrystallized product?

High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the purity of your final product and detecting any remaining impurities.[13][14] Other techniques like Quantitative Nuclear Magnetic Resonance (qNMR) can provide a direct measure of purity without the need for a specific reference standard.[13] The melting point of the crystals can also be a good indicator of purity; a sharp melting point close to the literature value suggests a high degree of purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 4-chloropyridine carboxylic acids and provides actionable solutions.

Scenario 1: Oiling Out - The Product Separates as a Liquid Instead of Crystals

Problem: Upon cooling, the dissolved 4-chloropyridine carboxylic acid forms an oil or a syrupy layer rather than solid crystals. This is often due to the solution being too concentrated or the cooling rate being too rapid.[15]

Root Cause Analysis & Solution Workflow:

Caption: Troubleshooting workflow for "oiling out".

Scenario 2: No Crystal Formation Upon Cooling

Problem: The solution remains clear even after prolonged cooling, and no crystals precipitate.

Causality and Remediation:

  • Excess Solvent: The most common reason is the use of too much solvent, resulting in a solution that is not saturated upon cooling.[15]

    • Solution: Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated.

    • Solutions:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[15]

      • Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") to induce crystallization.

Scenario 3: Poor Recovery of Crystalline Product

Problem: A very small amount of product is recovered after filtration.

Analysis and Improvement Strategy:

Potential Cause Explanation Recommended Action
Excessive Solvent Too much solvent was used, leading to a significant portion of the product remaining in the mother liquor.[15]Concentrate the mother liquor by carefully evaporating some of the solvent and cool again to obtain a second crop of crystals.[7]
Premature Crystallization Crystals formed in the funnel during hot gravity filtration.Ensure the filtration apparatus is pre-heated, and perform the filtration as quickly as possible.
Incomplete Precipitation The solution was not cooled sufficiently.After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[7]
Scenario 4: Discolored Crystals

Problem: The resulting crystals have a noticeable color, suggesting the presence of impurities.

Decolorization Protocol:

  • Dissolution: Dissolve the impure crystals in the minimum amount of hot recrystallization solvent.

  • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities.

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal.[7]

  • Crystallization: Allow the filtrate to cool slowly to form decolorized crystals.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 4-Chloropyridine-2-Carboxylic Acid

This protocol is a general guideline and may require optimization based on the specific isomer and purity of the starting material. A documented recrystallization of 4-chloropyridine-2-carboxylic acid utilizes ethanol.[16]

  • Dissolution: In an Erlenmeyer flask, add the crude 4-chloropyridine-2-carboxylic acid. Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystallization.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals to a constant weight.

Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization

This method is useful when the compound is too soluble in a single solvent at room temperature.[5][7] A common mixed-solvent pair for polar compounds is methanol and water.[8][17]

  • Dissolution: Dissolve the crude 4-chloropyridine carboxylic acid in the minimum amount of hot methanol (the "good" solvent).[8]

  • Addition of Anti-Solvent: While the solution is still hot, add water (the "anti-solvent") dropwise until the solution becomes faintly cloudy.[8]

  • Clarification: Add a few more drops of hot methanol to redissolve the precipitate and make the solution clear again.[8]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold methanol/water mixture.

  • Drying: Dry the purified crystals.

Recrystallization Workflow Diagram:

Recrystallization_Workflow Start Crude 4-Chloropyridine Carboxylic Acid Solvent_Selection Select Solvent(s) Start->Solvent_Selection Dissolution Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Gravity Filtration (if needed) Dissolution->Hot_Filtration Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Dry Crystals Washing->Drying End Pure Product Drying->End

Caption: General recrystallization workflow.

References

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • Chem Survival. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. Retrieved from [Link]

  • Owens Community College. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • De Riel, S. (2024, May 6). What is the multi-solvent recrystallization process? Quora. Retrieved from [Link]

  • Williamson, K. L. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Google Patents. (n.d.). JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • Google Patents. (n.d.). WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloropyridine-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.

Sources

Controlling regioselectivity in SNAr reactions of 4-chloro-5-cyanopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Regioselectivity and Optimizing Reactions of 4-Chloro-5-Cyanopyridines For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Welcome to the technical support center for advanced synthetic applications. This guide provides in-depth troubleshooting and FAQs for Nucleophilic Aromatic Substitution (SNAr) reactions involving 4-chloro-5-cyanopyridines and related substrates. Our goal is to move beyond basic protocols and address the nuanced challenges encountered in the lab, empowering you to optimize your synthetic routes with precision and confidence.

Section 1: The Fundamentals - Why 4-Chloro-5-Cyanopyridine is Primed for SNAr

Before troubleshooting, it's crucial to understand the electronic landscape of the substrate. This section answers foundational questions about the reactivity of the 4-chloro-5-cyanopyridine scaffold.

Q1: What makes the C4 position of 4-chloro-5-cyanopyridine so reactive towards nucleophiles?

A1: The reactivity of the C4 position is a classic example of electronic activation in heterocyclic chemistry. Two key features of the pyridine ring work in concert to make the carbon atom attached to the chlorine highly electrophilic:

  • The Pyridine Nitrogen: The nitrogen atom is highly electronegative and acts as a powerful electron-withdrawing group through both inductive and resonance effects. When a nucleophile attacks the C4 position (the para position relative to the nitrogen), the negative charge of the resulting intermediate, known as a Meisenheimer complex, can be delocalized directly onto the nitrogen atom.[1][2] This resonance stabilization is a major driving force for the reaction, as intermediates with charge on electronegative atoms are significantly more stable.[1]

  • The Cyano Group: The C5-cyano group is another strong electron-withdrawing group. While it is meta to the C4-chloro, and thus cannot stabilize the Meisenheimer complex through direct resonance, it significantly lowers the overall electron density of the pyridine ring through a powerful inductive effect, further increasing the electrophilicity of all ring carbons.

The combination of a powerful para nitrogen "sink" for negative charge and the overall ring deactivation by the cyano group makes the C4 position an excellent site for SNAr.

Caption: SNAr mechanism on 4-chloro-5-cyanopyridine.

Section 2: Troubleshooting Guide for Common Experimental Issues

Even with an activated substrate, SNAr reactions can be problematic. This section provides solutions to common issues encountered during the experiment.

Q2: My reaction has stalled, showing low conversion by TLC/LCMS. How can I drive it to completion?

A2: Low conversion is a frequent issue stemming from several potential factors. A systematic approach is best.

  • Evaluate Your Nucleophile and Base: A weak nucleophile may not be reactive enough. If using a neutral nucleophile (e.g., an alcohol or amine), it must be deprotonated to be effective. Ensure you are using a suitable, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) in at least a stoichiometric amount to neutralize the HCl generated. For very weak nucleophiles like alcohols, pre-formation of the alkoxide with a strong base like NaH in an appropriate solvent is often necessary.[3]

  • Solvent Choice is Critical: The solvent plays a massive role in SNAr reactivity.

    • Preferred: Polar aprotic solvents like DMSO, DMF, NMP, or acetonitrile are the gold standard. They solvate the base's cation, leaving the nucleophilic anion "naked" and highly reactive.[3]

    • Avoid: Protic solvents (water, alcohols) can form hydrogen bonds with the nucleophile, creating a solvent cage that drastically reduces its nucleophilicity.[3] While some aqueous SNAr methods exist, they often require specific additives.

  • Increase Thermal Energy: Many SNAr reactions require heating. If you are running the reaction at room temperature, gradually increase the temperature (e.g., to 50 °C, then 80 °C) while monitoring for product formation and potential decomposition.

  • Check for Hydrolysis: Ensure your reagents and solvents are anhydrous. Water can compete as a nucleophile, leading to the formation of 4-hydroxy-5-cyanopyridine, especially at elevated temperatures with certain bases. Running the reaction under an inert atmosphere (N₂ or Ar) is always good practice.[3]

Troubleshooting_Workflow start Low Conversion in SNAr Reaction q_nucleophile Is the nucleophile strong enough? (e.g., R-O⁻ vs R-OH) start->q_nucleophile sol_nucleophile Use a stronger base (e.g., NaH) or a more potent nucleophile. q_nucleophile->sol_nucleophile No q_solvent Are you using a polar aprotic solvent? q_nucleophile->q_solvent Yes sol_nucleophile->q_solvent sol_solvent Switch to DMSO, DMF, or NMP. q_solvent->sol_solvent No q_temp Is the reaction temperature high enough? q_solvent->q_temp Yes sol_solvent->q_temp sol_temp Gradually increase temperature. (e.g., 50 °C → 80 °C → 120 °C) q_temp->sol_temp No q_reagents Are reagents/solvents anhydrous? q_temp->q_reagents Yes sol_temp->q_reagents sol_reagents Use dry solvents and run under inert atmosphere (N₂/Ar). q_reagents->sol_reagents No end Reaction Optimized q_reagents->end Yes sol_reagents->end

Caption: Decision workflow for troubleshooting low SNAr yields.

Q3: My TLC shows multiple products. What are the likely side reactions and how can they be minimized?

A3: Besides the hydrolysis product mentioned above, several side reactions can occur:

  • Reaction with Solvent (Solvolysis): If using a potentially nucleophilic solvent like an alcohol at high temperatures, it can compete with your primary nucleophile. If you must use such a solvent, keep the temperature as low as possible. The best solution is to switch to a non-reactive polar aprotic solvent.[3]

  • Hydrolysis of the Cyano Group: Under strongly basic or acidic conditions, particularly with heating and aqueous workup, the C5-cyano group can be hydrolyzed to a carboxamide or a carboxylic acid. This is typically a workup issue, but can occur in situ. Keep conditions as mild as possible and consider buffering your workup if this is a problem.

  • Di-substitution (on related substrates): If your starting material has multiple leaving groups (e.g., 2,4-dichloro-5-cyanopyridine), you may see di-substitution. To favor mono-substitution, use only one equivalent of the nucleophile, add it slowly, and run the reaction at a lower temperature.[3]

Section 3: FAQs on Advanced Regioselectivity Control

While 4-chloro-5-cyanopyridine has only one leaving group, researchers often work with scaffolds possessing multiple reactive sites. Understanding how to control regioselectivity is paramount. We will use the closely related 2,4-dichloro-5-cyanopyridine as a model system to explore these principles.

Q4: In a 2,4-dichloro-5-cyanopyridine system, both C2 and C4 are activated. Which position is generally more reactive and why?

A4: For most SNAr reactions with primary or secondary amines, the C4 position is inherently more reactive .[4][5] Both positions benefit from resonance stabilization involving the ring nitrogen. However, the C4 position is electronically favored. Computational studies and experimental evidence suggest that the activation energy for nucleophilic attack at C4 is lower than at C2 on similar pyridine and pyrimidine systems.[5][6] This leads to C4 being the kinetically preferred site of substitution.

Q5: How can I influence the regioselectivity of substitution on 2,4-dichloro-5-cyanopyridine? Can I force the reaction to the C2 position?

A5: Yes, you can override the inherent electronic preference through strategic selection of your reaction conditions. This is where a deep understanding of mechanism pays dividends.

ParameterTo Favor C4 Substitution (Kinetic Product)To Favor C2 Substitution (Thermodynamic or Sterically-Driven Product)Rationale
Nucleophile Primary or secondary amines (e.g., diethylamine).[4]Tertiary amines (e.g., triethylamine), which undergo an in situ dealkylation.[4]Tertiary amines show a surprising and highly effective reversal of selectivity, favoring the C2 position. The mechanism is distinct and provides a powerful synthetic tool.[4]
Sterics Use a less bulky nucleophile. Ensure no bulky substituents are at C3.Use a very bulky nucleophile if the C2 position is less hindered than C4.Steric hindrance around a reactive site will direct the nucleophile to the more accessible position.[7]
Solvent Use a non-coordinating solvent like Dichloromethane (DCM) or Acetonitrile.Use a highly polar, hydrogen-bond accepting solvent like DMSO .[8]The ability of the solvent to act as a hydrogen-bond acceptor (its Kamlet-Taft β parameter) has been shown to dramatically influence regioselectivity. In one study on a related system, DCM gave 16:1 selectivity for one position, which could be switched to 2:1 for the other simply by changing the solvent to DMSO.[8]

Section 4: General Experimental Protocol

This protocol provides a robust starting point for the SNAr of 4-chloro-5-cyanopyridine with a generic amine nucleophile.

Objective: Synthesis of 4-(dialkylamino)-5-cyanopyridine.

Materials:

  • 4-chloro-5-cyanopyridine (1.0 equiv)

  • Secondary Amine (e.g., Pyrrolidine) (1.1 - 1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-5-cyanopyridine (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Via syringe, add anhydrous DMF to create a ~0.2 M solution with respect to the starting material.

  • Begin vigorous stirring. Add the secondary amine (1.1 equiv) dropwise via syringe at room temperature.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC or LCMS. A typical reaction time is 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

References

  • Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of Chemical Research, 47(6), 1844–1854. [Link]

  • Peng, J., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962. [Link]

  • Aarhus, T. I., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Richter, M. N., et al. (2019). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 21(17), 6958-6962. [Link]

  • Lu, J., et al. (2023). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

  • SPARTAN'20. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.[Link]

  • Pearson Education. (2024). SNAr Reactions of Pyridine. Pearson+. [Link]

  • Sato, K., et al. (2022). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 58(84), 11823-11826. [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. ACS GCI Pharmaceutical Roundtable. [Link]

  • Baran, P. S., et al. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Um, I.-H., et al. (2015). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. Journal of Physical Organic Chemistry, 28(5), 334-341. [Link]

  • van der Stok, E., et al. (2016). A kinetic study on the Cu(0)-catalyzed Ullmann SArN-type C-O coupling of potassium phenolate and 4-chloropyridine. Reaction Kinetics, Mechanisms and Catalysis, 119(1), 139-153. [Link]

  • Evrard, E., et al. (2020). SNAr catalysis enhanced by an aromatic donor–acceptor interaction; facile access to chlorinated polyfluoroarenes. Chemical Communications, 56(69), 10003-10006. [Link]

  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry, 32(5), e3929. [Link]

  • Larsson, U., et al. (2012). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. European Journal of Organic Chemistry, 2012(35), 6940-6952. [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • Organic Chemistry. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]

  • Gandler, J. R., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(32), 6175–6180. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

Sources

Minimizing hydrolysis of cyano group during acid workup

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Minimizing Hydrolysis of Cyano Groups During Acid Workup Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic & Mechanism: The "Danger Zone"

User Query: Why is my nitrile converting to a primary amide (or carboxylic acid) during workup?

Technical Analysis: Nitriles (


) are generally stable in neutral water but become highly susceptible to hydrolysis under acidic conditions (pH < 3) or elevated temperatures. The reaction is acid-catalyzed and irreversible once the amide bond is cleaved to the acid.

In a typical acid workup, the presence of protons (


) and water drives the Pinner Reaction pathway  (hydrolysis variant). The nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water.[1][2][3][4]
Visualizing the Failure Mode

The following diagram illustrates the kinetic pathway you are trying to arrest. To save your nitrile, you must stop the reaction before Step 2.

NitrileHydrolysis cluster_danger DANGER ZONE (Acidic Workup) Nitrile Nitrile (R-CN) Protonated Nitrilium Ion (R-CNH+) Nitrile->Protonated + H+ (Fast) Imidate Imidic Acid (Tautomer) Protonated->Imidate + H2O (Rate Limiting) Amide Primary Amide (R-CONH2) Imidate->Amide Tautomerization Acid Carboxylic Acid (R-COOH) Amide->Acid + H3O+ / Heat

Figure 1: Acid-catalyzed hydrolysis pathway.[2][3][5] The critical control point is minimizing the concentration of the Nitrilium Ion and the availability of thermal energy to drive the water attack.

Triage & Troubleshooting (FAQs)

Scenario A: Quenching Organometallics (Grignard/Lithium)

Q: I used a nitrile as a solvent or reagent in a Grignard reaction. How do I quench the excess reagent without hydrolyzing the nitrile product?

A: Avoid standard HCl quenches. Use Saturated Ammonium Chloride (


) .[6][7]
  • The Logic: Saturated

    
     has a pH of ~4.6. This provides enough acidity to protonate alkoxides (quenching the Grignard) and dissolve magnesium salts, but the proton concentration is too low to significantly activate the nitrile carbon at low temperatures.
    
  • Protocol: Cool the reaction mixture to 0°C (ice bath). Add saturated

    
     dropwise. Do not let the internal temperature rise above 5°C.
    
Scenario B: Removing Basic Impurities (Amines)

Q: I need to wash out a basic amine impurity from my organic layer, but I have a nitrile. Usually, I'd use 1M HCl. What now?

A: Switch to a Citric Acid or Tartaric Acid wash.

  • The Logic: Mineral acids (HCl,

    
    ) are "hard" acids with low pKa (< -2), creating a high local concentration of 
    
    
    
    at the interface. Citric acid is a weak organic acid (
    
    
    ). It effectively protonates amines (making them water-soluble) but lacks the strength to rapidly protonate the nitrile nitrogen.
  • Recommendation: Use 10% w/v aqueous Citric Acid at 0°C. Perform the wash quickly (< 5 mins) and immediately neutralize the organic layer with saturated Sodium Bicarbonate (

    
    ).
    
Scenario C: The "Stuck" Phase Separation

Q: My mild acid wash formed an emulsion. I'm worried that leaving the nitrile in contact with the acid while the layers separate will cause hydrolysis.

A: Time is a variable in hydrolysis kinetics. Break the emulsion immediately.

  • The Fix: Add solid NaCl (to saturate the aqueous layer) or a small amount of methanol to break surface tension. If that fails, filter through a pad of Celite. Do not wait hours for gravity separation in an acidic medium.

Advanced Workup Protocols

Decision Matrix: Choosing the Right Acid

Use this logic flow to determine the safest workup for your specific reaction matrix.

WorkupLogic Start Start Workup IsBasic Is the mixture strongly basic? Start->IsBasic Target Target: Quench or Purify? IsBasic->Target Yes Quench Quench (e.g., Grignard) Target->Quench Purify Remove Amine Impurity Target->Purify UseNH4Cl Use Sat. NH4Cl (pH ~4.6, 0°C) Quench->UseNH4Cl AcidSensitive Is Nitrile Sterically Hindered? Purify->AcidSensitive UseCitric Use 10% Citric Acid (Rapid Wash) AcidSensitive->UseCitric No (Risky) UseHCl 0.5M HCl (Only if hindered) AcidSensitive->UseHCl Yes (Stable)

Figure 2: Decision tree for selecting workup reagents based on reaction type and substrate stability.

Protocol 1: The "Cold Buffer" Quench (Standard)

Best for: Grignard, Organolithium, Hydride Reductions.

  • Preparation: Prepare a saturated solution of ammonium chloride (

    
    ) and store it in the fridge (4°C) prior to use.
    
  • Cooling: Place the reaction vessel in an ice/water bath. Ensure internal temperature is < 5°C.

  • Addition: Add the cold

    
     solution dropwise via an addition funnel or syringe.
    
    • Note: Evolution of gas (alkane) or precipitation (Mg salts) is normal.

  • Partition: Dilute with extraction solvent (Ether or EtOAc).

  • Separation: Separate layers immediately.

  • Neutralization: Wash the organic layer with Saturated

    
     to ensure no residual acidity remains before drying.
    
Protocol 2: The Citric Acid Wash

Best for: Removing pyridine, triethylamine, or aniline derivatives from nitrile products.

  • Dissolution: Dissolve the crude mixture in a non-polar solvent (DCM or EtOAc).

  • Wash: Add cold 10% (w/v) Citric Acid solution (Ratio: 1 part aqueous to 3 parts organic).

  • Agitation: Shake vigorously for 30–60 seconds. Do not soak.

  • Separation: Drain the aqueous layer (contains the amine salt).

  • Rinse: Immediately wash the organic layer with water, then saturated Brine.

  • Dry: Dry over

    
     (Sodium Sulfate) rather than 
    
    
    
    (Magnesium Sulfate) if the nitrile is extremely sensitive, as
    
    
    is slightly Lewis acidic.

Reference Data: Acidity & Risk Profile

ReagentApprox.[2][3][5][6][7][8][9] pHHydrolysis RiskApplication
1M HCl ~0.1High Only for very stable, hindered nitriles.
10% Citric Acid ~2.2Moderate Removing amines; rapid wash only.
Sat.

~4.6Low General quenching of basic reactions.
Phosphate Buffer 7.0None Neutral workups (if no amine removal needed).
Sat.

~8.3None Neutralizing acid washes.

References

  • Mechanism of Nitrile Hydrolysis

    • LibreTexts Chemistry. "20.7: Chemistry of Nitriles - Hydrolysis."[2] Accessed Feb 23, 2026. Link

  • Ammonium Chloride pKa & Usage

    • Common Organic Chemistry. "Ammonium Chloride (Reagent Guide)." Accessed Feb 23, 2026. Link

  • Process Safety in Acid Workups

    • Organic Process Research & Development (ACS). "Facile and Highly Selective Conversion of Nitriles to Amides." (Contextualizing the acid conditions required for hydrolysis). Link[9]

  • Citric Acid Buffering

    • National Center for Biotechnology Information (NCBI). "Citric Acid - PubChem Compound Summary." Accessed Feb 23, 2026. Link

Sources

Stability of 4-Chloro-5-cyanopyridine-2-carboxylic acid in basic solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 4-Chloro-5-cyanopyridine-2-carboxylic acid in Basic Solutions

Welcome to the technical support guide for 4-Chloro-5-cyanopyridine-2-carboxylic acid. As a Senior Application Scientist, I understand that navigating the complexities of highly functionalized heterocyclic compounds is crucial for experimental success. This guide is designed to provide you with in-depth insights and practical, field-proven advice on the stability of this molecule in basic environments. We will explore the underlying chemical principles governing its potential degradation and offer robust troubleshooting strategies and analytical protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the behavior of 4-Chloro-5-cyanopyridine-2-carboxylic acid under basic conditions.

Q1: What are the primary degradation pathways for 4-Chloro-5-cyanopyridine-2-carboxylic acid in a basic solution?

There are three primary pathways of degradation you must consider when exposing this molecule to basic conditions. These reactions can occur concurrently, and their relative rates will depend on factors like pH, temperature, and the specific base used.

  • Nucleophilic Aromatic Substitution (SNAr) at C4: The pyridine ring is electron-deficient, and this effect is amplified by the electron-withdrawing cyano and carboxylic acid groups.[1] This makes the C4 position, bearing the chloro group, highly susceptible to nucleophilic attack by hydroxide ions, leading to the displacement of the chloride and formation of a 4-hydroxypyridine derivative, which typically exists as its more stable 4-pyridone tautomer.[2][3]

  • Hydrolysis of the C5-Nitrile: The cyano (nitrile) group can undergo base-catalyzed hydrolysis.[4][5][6] This reaction typically proceeds in two stages: first, to a carboxamide intermediate (4-chloro-5-carboxamidopyridine-2-carboxylic acid), and then, under more stringent conditions (e.g., higher temperature or prolonged exposure to base), to a second carboxylic acid group (4-chloro-pyridine-2,5-dicarboxylic acid).[7][8][9]

  • Decarboxylation at C2: Pyridine-2-carboxylic acids (picolinic acids) are known to undergo decarboxylation (loss of CO₂), particularly when heated.[10][11][12] The reaction proceeds through the loss of carbon dioxide to form an intermediate that is then protonated.[13] While often requiring elevated temperatures, the presence of other substituents on the ring can influence the reaction rate.[11]

Q2: I've observed a new peak in my HPLC analysis after subjecting my reaction mixture to basic conditions. What is the likely identity of this impurity?

The appearance of new peaks is a clear indicator of degradation. To identify the impurity, consider the following:

  • Polarity: Hydrolysis of the nitrile to a carboxamide or a carboxylic acid will increase the polarity of the molecule, resulting in an earlier elution time in a standard reverse-phase HPLC setup. The SNAr reaction replacing -Cl with -OH will also increase polarity, leading to a similar shift.

  • Mass Spectrometry (LC-MS): This is the most definitive way to identify the species. Compare the observed mass of the impurity with the expected masses of the potential degradation products outlined in the table below.

Degradation ProductFormation PathwayChange in Molecular WeightExpected Mass (M)
4-Hydroxy-5-cyanopyridine-2-carboxylic acidSNAr-18.46 Da (-Cl, +OH)164.12 g/mol
4-Chloro-5-carboxamidopyridine-2-carboxylic acidNitrile Hydrolysis (Stage 1)+18.01 Da (+H₂O)201.58 g/mol
4-Chloro-pyridine-2,5-dicarboxylic acidNitrile Hydrolysis (Stage 2)+36.02 Da (+2H₂O)219.59 g/mol
4-Chloro-5-cyanopyridineDecarboxylation-44.01 Da (-CO₂)138.55 g/mol

Q3: How do temperature and pH influence the rate of degradation?

  • Temperature: As with most chemical reactions, increasing the temperature will accelerate the rate of all three degradation pathways. Decarboxylation is particularly sensitive to heat.[10][12] If your protocol involves heating in a basic solution, you should expect a significant increase in degradation.

  • pH: The concentration of the hydroxide ion is directly proportional to the rate of SNAr and nitrile hydrolysis. Therefore, increasing the pH will significantly accelerate these two degradation processes. Even mildly basic conditions (pH 8-10) can lead to observable degradation over time, while stronger bases (e.g., >1M NaOH) can cause rapid decomposition.

Q4: Are there any strategies to minimize degradation during a reaction that requires basic conditions?

Yes. The key is to control the reaction parameters carefully:

  • Use the Mildest Base Possible: Opt for weaker bases (e.g., K₂CO₃, NaHCO₃) over strong hydroxides if they are sufficient to effect your desired transformation.

  • Control the Temperature: Perform the reaction at the lowest possible temperature. If a reaction must be heated, minimize the time at high temperature.

  • Limit Water Content: For nitrile hydrolysis, water is a key reactant. Using anhydrous solvents can suppress this pathway, although it is often impractical in basic aqueous reactions.

  • Inert Atmosphere: While not the primary driver, working under an inert atmosphere (e.g., Nitrogen or Argon) can prevent potential oxidative side reactions, ensuring a cleaner reaction profile.[14]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered when using 4-Chloro-5-cyanopyridine-2-carboxylic acid in basic media.

Problem 1: Low Yield of Desired Product in a Synthesis
  • Symptom: The yield of your target molecule, which uses 4-Chloro-5-cyanopyridine-2-carboxylic acid as a starting material, is significantly lower than expected.

  • Possible Cause: The starting material is degrading under the reaction conditions before it can be consumed in the desired reaction.

  • Troubleshooting Workflow:

    G start Low Yield Observed check_sm Run a control experiment: Subject only the starting material to the full reaction conditions (base, solvent, temp, time). start->check_sm analyze Analyze control reaction by LC-MS. check_sm->analyze no_deg No degradation observed. Issue is likely with the primary reaction (e.g., other reagents, mechanism). analyze->no_deg Parent compound >95% deg Degradation confirmed. analyze->deg Parent compound <95% identify Identify degradation products. Compare masses to known pathways (SNAr, Hydrolysis, Decarboxylation). deg->identify mitigate Mitigate specific pathway: - Lower Temperature (all pathways) - Use weaker/non-nucleophilic base (SNAr) - Reduce water/time (Hydrolysis) identify->mitigate re_run Re-run synthesis with optimized conditions. mitigate->re_run

    Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Inconsistent Analytical Results
  • Symptom: You observe variability in the purity or concentration of the compound in solutions prepared with a basic buffer or mobile phase.

  • Possible Cause: The compound is degrading in the analytical solution itself, leading to time-dependent results.

  • Recommended Solutions:

    • Neutralize Samples: Immediately before analysis, neutralize any basic samples with a stoichiometric amount of acid (e.g., HCl) to quench degradation.

    • Use Buffered Mobile Phase: If using HPLC, ensure your mobile phase is buffered to a stable, non-basic pH (ideally pH 3-6).[15]

    • Control Sample Temperature: Keep samples in a cooled autosampler (e.g., 4°C) to slow degradation while they are queued for injection.[16]

    • Minimize Time in Solution: Analyze samples as quickly as possible after preparation. Avoid storing samples dissolved in basic solutions for extended periods.

Experimental Protocols
Protocol 1: Forced Degradation Study in Basic Conditions

This protocol allows you to systematically assess the stability of 4-Chloro-5-cyanopyridine-2-carboxylic acid under your specific experimental conditions.

Objective: To identify and quantify degradation products formed under basic stress.

Materials:

  • 4-Chloro-5-cyanopyridine-2-carboxylic acid

  • Class A volumetric flasks

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • HPLC-grade water and acetonitrile

  • Validated HPLC or UPLC-MS system

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile or water) to create a stock solution of ~1 mg/mL.

  • Stress Sample Preparation:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add an equal volume of 0.1 M NaOH.

    • Dilute to the final volume with 50:50 water:acetonitrile. The final concentration should be suitable for HPLC analysis (e.g., 50 µg/mL).

  • Control Sample Preparation: Prepare a control sample using HPLC-grade water instead of 0.1 M NaOH.

  • Incubation: Store both the stress and control samples at your desired experimental temperature (e.g., room temperature, 50°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from the stress sample.

    • Immediately neutralize the aliquot with an equivalent volume of 0.1 M HCl.

    • Inject the neutralized sample, along with the control, into the HPLC system.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of the parent compound remaining and identify the relative abundance of any new peaks that appear.

G cluster_prep Sample Preparation cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_stress Mix Stock + 0.1M NaOH prep_stock->prep_stress prep_control Mix Stock + Water prep_stock->prep_control incubate Incubate at Target Temperature prep_stress->incubate prep_control->incubate aliquot Withdraw Aliquot at Time Point 't' incubate->aliquot neutralize Neutralize with 0.1M HCl aliquot->neutralize inject Inject into HPLC/LC-MS neutralize->inject analyze Analyze Data: % Parent Remaining, Identify Degradants inject->analyze

Caption: Workflow for a basic forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

A robust analytical method is essential for separating the parent compound from its potential degradation products.

Objective: To provide a baseline HPLC method for monitoring the stability of 4-Chloro-5-cyanopyridine-2-carboxylic acid.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention and separation for small polar molecules.[15]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier ensures the carboxylic acid is protonated for good peak shape.[17]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reverse-phase chromatography.
Gradient 10% B to 90% B over 15 minutesA gradient is necessary to elute the parent compound and separate it from more polar degradation products.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 30 °CProvides reproducible retention times.[15]
Detection UV at 260 nm (or Diode Array Detector)Wavelength should be selected based on the UV absorbance maximum of the compound. A DAD allows for peak purity analysis.
Injection Volume 5-10 µLStandard injection volume.

Method Validation Note: This method should be validated according to ICH Q2(R1) guidelines, especially for specificity, by demonstrating baseline separation between the parent peak and all peaks generated during forced degradation studies.[15]

References
  • Organic Letters. (2010). Synthesis and Reactivity of Highly Nucleophilic Pyridines. ACS Publications. [Link]

  • Wikipedia. Pyridine. [Link]

  • MSpace. Studies on the mechanisms of decarboxylation of pyridine- and pyrrole- carboxylic acids. [Link]

  • Nature. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. [Link]

  • RSC Publishing. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. [Link]

  • Journal of Organic Chemistry. (1971). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. [Link]

  • Canadian Science Publishing. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. [Link]

  • Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Link]

  • ResearchGate. (1965). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. [Link]

  • PMC. (2008). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis. [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Prepp. (2024). The correct statement about base hydrolysis of [Co(py) 4 Cl 2 ]+ (py = pyridine) is. [Link]

  • PMC. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

  • Chemguide. hydrolysis of nitriles. [Link]

  • ResearchGate. (1956). The polymerisation of 4-chloropyridine. [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]

  • Testbook. (2026). The correct statement about base hydrolysis of [Co(py)4Cl2]+ (py = pyridine) is. [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • ATSDR. ANALYTICAL METHODS. [Link]

  • Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

  • ResearchGate. Degradation pathway in a alkaline conditions and b oxidative conditions. [Link]

  • American Society for Microbiology. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. [Link]

  • Thoreauchem. 4-chloro-5-cyanopyridine-2-carboxylic acid. [Link]

  • SciSpace. (2004). Bacterial degradation of cyanide and its metal complexes under alkaline conditions. [Link]

  • ResearchGate. Troubleshooting guide: Halos. [Link]

  • MDPI. (2022). Degradation of 5-Dialkylamino-Substituted Chlorsulfuron Derivatives in Alkaline Soil. [Link]

  • PMC. (2013). Biodegradation of cyanide by a new isolated strain under alkaline conditions and optimization by response surface methodology (RSM). [Link]

  • LCGC North America. (2020). Troubleshooting 101: Some Essential Principles of Effective Troubleshooting. [Link]

  • Molbase. 2-amino-4-chloro-5-cyanopyridine. [Link]

  • HALO Chromatography. LC Chromatography Troubleshooting. [Link]

  • Utah Tech University. Learning Guide for Chapter 24 - Carboxylic Acid derivatives. [Link]

  • Google Patents.

Sources

Removing palladium impurities from pyridine carboxylic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Removal from Pyridine Carboxylic Acid Intermediates

Status: Operational Ticket ID: PD-PYR-001 Subject: Troubleshooting Pd impurities in coordinating zwitterionic matrices

Executive Summary

Removing palladium (Pd) from pyridine carboxylic acid intermediates presents a "perfect storm" of purification challenges. Unlike simple aromatics, the pyridine nitrogen acts as a competing ligand, tightly binding Pd species. Furthermore, the carboxylic acid moiety creates zwitterionic solubility issues, often necessitating polar protic solvents (water, methanol, DMF) that can interfere with standard adsorption mechanisms.

This guide provides field-proven protocols to reduce Pd levels from >1000 ppm to <10 ppm, ensuring compliance with ICH Q3D Class 2B limits.

Part 1: The Chelation Challenge (Root Cause Analysis)

Before attempting purification, you must understand the microscopic battlefield. You are not just filtering out a metal; you are breaking a chemical bond.

The Mechanism: Pyridine moieties bind Pd(II) and Pd(0) species effectively. When you add a scavenger, you are initiating a thermodynamic competition between your product (the pyridine) and the scavenger (e.g., a thiol).

  • Kinetic Barrier: At room temperature, the Pd-Pyridine bond often has a long half-life. The scavenger cannot grab the Pd if the Pd never lets go of the pyridine.

  • Thermodynamic Solution: You must apply heat to increase the exchange rate, allowing the scavenger (which has a higher affinity constant

    
    ) to capture the metal.
    

ChelationCompetition Pd_Py Pd-Product Complex (Stable at RT) Free_Pd Transient Free Pd Pd_Py->Free_Pd Dissociation Heat Thermal Energy (60-80°C) Heat->Pd_Py Free_Pd->Pd_Py Re-association Pd_Scav Pd-Scavenger Complex (Irreversible) Free_Pd->Pd_Scav Capture Scavenger Silica-Thiol (High Affinity) Scavenger->Pd_Scav

Figure 1: The Ligand Exchange Mechanism. Heat is required to shift the equilibrium from the Pd-Product complex to the Pd-Scavenger complex.

Part 2: Primary Solution – Functionalized Silica Scavengers

For pyridine carboxylic acids, functionalized silica is superior to polymer resins because silica does not swell/shrink in the highly polar solvents (water/DMF/MeOH) required to dissolve these zwitterions.

Recommended Scavenger Types
Scavenger FunctionalityBest For...Solvent CompatibilityKey Constraint
Thiol (Si-SH) General Pd(II) removalHigh (All solvents)Can scavenge electrophiles; avoid if product is an alkyl halide.
Thiourea (Si-Thiourea) Coordinating solvents (Pyridine/DMF)HighSlower kinetics; requires higher temps (>50°C).
DMT (Dimercaptotriazine) High Pd loads (>1000 ppm)HighMost aggressive; highest loading capacity.
Protocol: The "Hot Slurry" Method

Use this protocol for Pd levels >500 ppm.

  • Dissolution: Dissolve crude pyridine carboxylic acid in the minimum amount of Methanol/Water (or DMF).

    • Tip: If solubility is poor, adjust pH to break the zwitterion (e.g., add 1.0 eq NaOH to form the sodium salt, which is usually more soluble and less coordinating than the zwitterion).

  • Loading: Add SiliaMetS® Thiol or Si-TMT (4–5 equivalents relative to residual Pd content, typically 5–10 wt% of crude mass).

  • Activation (Critical): Heat the slurry to 50–60°C for 4 hours.

    • Why? As shown in Figure 1, heat drives the ligand exchange. Room temperature treatment often fails for pyridines.

  • Filtration: Filter hot through a pad of Celite® or a 0.45 µm membrane.

    • Warning: Do not let the solution cool before filtration. If the product precipitates, it may trap Pd-scavenger particles.

  • Workup: If you formed a salt in Step 1, re-acidify to pH 3–4 to precipitate the purified zwitterion.

Part 3: Secondary Solution – Activated Carbon

Activated carbon is cheaper but less selective. It is most effective when the Pd is in a reduced state (Pd(0) colloids) rather than complexed Pd(II).

Protocol: The "Charcoal Polish"

  • Dissolve product in hot water or methanol.

  • Add Activated Carbon (Darco® KB-G or equivalent) at 10–20 wt% relative to the substrate.

  • Stir at reflux for 1–2 hours.

  • Double Filtration: Filter hot through Celite. Pass the filtrate through a 0.2 µm filter to remove carbon fines (which contain adsorbed Pd).

Note: Expect a 5–10% yield loss due to non-specific adsorption of the pyridine ring onto the carbon surface.

Part 4: Troubleshooting & FAQs

Q1: I used Si-Thiol at room temperature for 12 hours, but Pd levels barely dropped. Why? A: This is the "Pyridine Effect." The bond between your pyridine nitrogen and palladium is kinetically stable at room temperature. You must heat the mixture to at least 50°C to allow the Pd to dissociate and be captured by the thiol.

Q2: My product precipitates when I add the scavenger. A: Pyridine carboxylic acids are often zwitterionic and have low solubility in organic solvents.

  • Fix: Add 1 equivalent of base (NaOH or TEA) to convert the acid to a carboxylate salt. This drastically increases solubility in water/methanol. Perform the scavenging on the salt, filter, and then re-acidify the filtrate to isolate the product.

Q3: Can I use extraction to wash the Pd out? A: Generally, no. Pyridine carboxylic acids are too polar for standard aqueous/organic extractions (they stay in the water). Furthermore, the Pd is bound to the pyridine, so it will follow the product into whichever phase the product prefers. Solid-supported scavenging or crystallization are the only viable paths.

Q4: Which is better: Thiol or Thiourea? A: For pyridine-rich environments, Si-Thiourea is often more selective for Pd but requires higher temperatures. Si-Thiol is the general workhorse. If Si-Thiol fails, try Si-DMT (Dimercaptotriazine), which has a higher binding constant and can outcompete the pyridine ligand more effectively.

Part 5: Decision Matrix

DecisionTree Start Start: High Pd in Pyridine Carboxylic Acid Solubility Is Product Soluble in MeOH or Water? Start->Solubility MakeSalt Add 1 eq NaOH to form Na-Salt Solubility->MakeSalt No Scavenge Add Si-Thiol or Si-DMT (5-10 wt%) Solubility->Scavenge Yes MakeSalt->Scavenge HeatStep Heat to 60°C (4-6 Hours) Scavenge->HeatStep Filter Hot Filtration (Celite) HeatStep->Filter Result Test Pd (ICP-MS) Filter->Result

Figure 2: Workflow for selecting the appropriate purification path.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019).[1] Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Biotage White Paper. (2020). Metal Scavenging in Pharmaceutical Process Development.[2][3][4] Available at: [Link]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. [Link]

Sources

Optimizing reaction temperature for 4-chloropyridine substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyridine Functionalization Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below you will find a specialized guide designed to troubleshoot and optimize the nucleophilic aromatic substitution (


) of 4-chloropyridine. This substrate presents a unique "reactivity-stability paradox" that trips up even experienced medicinal chemists.

Module 1: The Stability-Reactivity Paradox

The Core Problem: 4-Chloropyridine exists in a precarious state. As a hydrochloride salt, it is indefinitely stable. However, to react via standard


, it must often be free-based.
  • The Trap: The moment 4-chloropyridine is free-based, it becomes both an electrophile (at C4) and a nucleophile (at the ring Nitrogen).

  • The Failure Mode: If left alone in a concentrated solution, it undergoes intermolecular self-quaternization, forming 1-(4-pyridyl)-4-chloropyridinium chloride. This initiates a cascade leading to intractable black tar (viologen-like polymers).

The Temperature Strategy: You are not just optimizing for reaction rate; you are racing against polymerization.

  • Low Temperature (< 0°C): Required for neutralization/free-basing to inhibit self-polymerization.

  • High Temperature (> 100°C): Required for the

    
     reaction to overcome the activation energy of the electron-rich pyridine ring (compared to nitrobenzenes).
    

Visualizing the Reaction Landscape The following diagram maps the kinetic competition you must manage.

ReactionLandscape cluster_0 Critical Control Factors Start 4-Cl-Pyridine (Free Base) Desired Desired Product (Substituted Pyridine) Start->Desired Path A: + Nucleophile High Temp (>100°C) Fast Kinetics Tar Black Tar (Polypyridinium Salts) Start->Tar Path B: Self-Reaction Ambient Temp (25-60°C) Concentration Dependent Concentration Concentration Concentration->Tar High Conc Accelerates TempRamp Heating Ramp TempRamp->Desired Rapid Heating Favors Path A Solvent Solvent Polarity

Caption: Kinetic competition between desired substitution (Path A) and self-polymerization (Path B). Rapid heating favors Path A.

Module 2: Troubleshooting & Optimization

Use this decision matrix to diagnose your specific failure mode.

Symptom 1: The "Black Tar" Scenario

Observation: The reaction mixture turns dark brown/black rapidly upon heating or standing; yield is <10%.

  • Root Cause: Self-quaternization.[1] You likely generated the free base and let it sit too long or at too high a concentration before the nucleophile could react.

  • Corrective Action:

    • Protocol Shift: Do not isolate the free base if possible. Use in situ neutralization.

    • Concentration: Dilute the reaction. Self-polymerization is bimolecular (rate

      
      ), while substitution with an excess nucleophile is pseudo-first-order. Lowering concentration slows polymerization more than substitution.
      
    • Temperature: Rapidly ramp temperature. Slow heating spends too much time in the "danger zone" (40–80°C) where polymerization is fast but

      
       is slow.
      
Symptom 2: No Reaction / Starting Material Recovery

Observation: Starting material remains after 24h at reflux.

  • Root Cause: Insufficient activation energy. The pyridine ring is electron-deficient but not as reactive as nitro-halo-benzenes.

  • Corrective Action:

    • Solvent Switch: Move from THF/Dioxane (low boiling) to DMSO or NMP . These polar aprotic solvents stabilize the Meisenheimer intermediate and allow temperatures >120°C.

    • Microwave: Switch to microwave irradiation (see Protocol A).

Symptom 3: Hydrolysis (Pyridone Formation)

Observation: Formation of 4-hydroxypyridine (tautomerizes to 4-pyridone).

  • Root Cause: Moisture in the solvent/base. The chloride is displaced by hydroxide/water at high temperatures.

  • Corrective Action:

    • Use anhydrous solvents.

    • Switch bases: Use bulky organic bases (DIPEA) instead of hygroscopic inorganic bases (KOH/NaOH) if moisture is uncontrollable.

Module 3: Optimized Experimental Protocols

Protocol A: Microwave-Assisted Substitution (Recommended)

Best for: Amines, difficult nucleophiles, and high-throughput screening.

  • Preparation: In a microwave vial, suspend 4-chloropyridine HCl (1.0 equiv) in NMP (0.5 M concentration).

  • Neutralization: Add DIPEA (3.0 equiv) and the Nucleophile (1.2–1.5 equiv).

    • Note: The excess base neutralizes the HCl salt and scavenges the HCl produced during substitution.

  • Reaction: Seal and irradiate.

    • Target: 150°C – 180°C.

    • Time: 10 – 20 minutes.

    • Why: Microwave heating provides a near-instantaneous jump to the reaction temperature, bypassing the thermal window where polymerization competes effectively.

Protocol B: Thermal Acid-Catalyzed Amination (The "Water" Route)

Best for: Anilines and scale-up where microwave is unavailable. Mechanism: Protonation of the ring nitrogen activates the C4 position significantly, allowing reaction in water/alcohol mixtures without free-basing.

  • Setup: Mix 4-chloropyridine HCl (1.0 equiv) and Amine (1.1 equiv) in Water/Ethanol (1:1) .

  • Catalyst: No external acid needed (the substrate provides it), or add 0.1 equiv aqueous HCl.

  • Reaction: Reflux (approx. 80–100°C) for 4–12 hours.

  • Workup: Cool to room temperature. Basify with saturated Na₂CO₃ (pH > 9) to precipitate the product.

Temperature Selection Guide by Nucleophile
Nucleophile TypeExampleRec. SolventRec. Temp RangeNotes
Aliphatic Amines Morpholine, PiperidineDMSO / NMP100°C – 130°CHighly reactive. Watch for bis-alkylation if primary amines are used.
Anilines p-ToluidineWater / EtOH80°C – 100°C (Reflux)Works well under acid catalysis (Protocol B).
Alkoxides NaOMe, NaOEtMeOH / EtOH60°C – 80°CLower temp required. High temp causes elimination to pyridyne or decomposition.
Thiols ThiophenolDMF90°C – 110°COxidation of thiol to disulfide is a side reaction; degas solvents.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Palladium catalysis (Buchwald-Hartwig) for this? A: Yes, and it is often necessary for weak nucleophiles (e.g., electron-deficient anilines). However, Pd-catalysts can be poisoned by the pyridine nitrogen. Use specific precatalysts like Pd(OAc)₂/Xantphos or Pd-PEPPSI systems, and ensure you are using the free base or a strong enough base (NaOtBu) to liberate it in situ.

Q: Why does my reaction work on small scale (50mg) but fails on large scale (5g)? A: Heat transfer lag. On a 5g scale, conventional heating takes longer to reach 140°C. During this "warm-up" period (50–100°C), the concentrated free base polymerizes.

  • Fix: Pre-heat the oil bath to 160°C before lowering the flask, or use portion-wise addition of the substrate to a hot solution of the nucleophile.

Q: Is 4-chloropyridine carcinogenic? A: It is a potent alkylating agent (similar to nitrogen mustards). Handle with extreme caution in a fume hood. The hydrochloride salt is safer to handle than the free base, which has higher volatility.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text describing pyridine reactivity and N-oxide activation).

  • Bagley, M. C., et al. (2002).[2] "A new one-step synthesis of pyridines under microwave-assisted conditions."[2][3] Tetrahedron Letters, 43(46), 8331-8334. (Demonstrates microwave efficiency in pyridine synthesis/substitution).

  • Schmid, G. H., & Wolkoff, A. W. (1972).[4] "The preparation and properties of 4-chloropyridine." Canadian Journal of Chemistry, 50(8), 1181-1187. (Foundational paper on the neutralization and stability of 4-chloropyridine).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Detailed mechanism of

    
     and Meisenheimer complexes). 
    
  • PubChem Database. (2024). "4-Chloropyridine Compound Summary." National Library of Medicine. (Safety and physical property data).

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-Chloro-5-cyanopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Structural Elucidation and Isomeric Differentiation of 4-Chloro-5-cyanopyridine-2-carboxylic Acid

Executive Summary & Application Context

Molecule: 4-Chloro-5-cyanopyridine-2-carboxylic acid (CAS: 1261642-42-1) Role: Critical scaffold in the synthesis of HIF-prolyl hydroxylase inhibitors (e.g., Roxadustat analogs) and advanced agrochemicals. Analytical Challenge: The synthesis of polysubstituted pyridines via nucleophilic aromatic substitution (


) or oxidation often yields regioisomers (e.g., 6-chloro or 3-chloro analogs) and hydrolysis byproducts.

This guide provides a comparative NMR analysis designed to validate the specific 4,5-substitution pattern . Unlike standard datasheets, this document focuses on isomeric differentiation —the primary performance metric for quality control in early-stage drug development.

Structural Analysis & Predicted Assignments

To interpret the spectrum accurately, we must analyze the electronic environment of the pyridine ring. The nitrogen atom (N1) exerts a strong deshielding effect on the


-positions (C2, C6).
  • Position 2: Carboxylic Acid (-COOH).[1][2]

  • Position 4: Chlorine (-Cl) – Inductive withdrawing, weak resonance donation.

  • Position 5: Cyano (-CN) – Strong electron-withdrawing group (EWG).

  • Remaining Protons: H3 and H6.

The Diagnostic Logic (The "Fingerprint")

The target molecule is a 2,4,5-trisubstituted pyridine . This leaves protons only at positions 3 and 6 .

  • H3 and H6 are para to each other.

  • Key Differentiator: In pyridine systems, para-coupling (

    
    ) is negligible (0–1.5 Hz). Therefore, the spectrum must show two distinct singlets  in the aromatic region.
    
    • Contrast: If the Chlorine were at position 6 (a common isomer), protons would be at H3 and H4, showing strong ortho-coupling (

      
       Hz).
      
Visualization: Structural Logic & NOE Correlations

G cluster_0 Substitution Effects Target Target: 4-Chloro-5-cyanopyridine-2-carboxylic acid H6 H6 Proton (Alpha to N, Ortho to CN) Shift: ~9.0 - 9.2 ppm Multiplicity: Singlet Target->H6 Most Deshielded H3 H3 Proton (Beta to N, Ortho to COOH) Shift: ~8.2 - 8.5 ppm Multiplicity: Singlet Target->H3 Shielded relative to H6 COOH COOH Proton (Exchangeable) Shift: 11.0 - 14.0 ppm Broad Singlet Target->COOH Solvent Dependent N1 Pyridine N (1) N1->H6 Deshielding CN 5-Cyano (EWG) CN->H6 Deshielding

Figure 1: Structural assignment logic based on electronic environments. H6 is the diagnostic handle for the 5-cyano position.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the NMR signature of the target against its most common synthesis impurities and isomers.

Table 1: Spectral Differentiation Matrix (Solvent: DMSO- )
FeatureTarget Molecule (4-Cl, 5-CN)Alternative A: Isomer (6-Cl, 5-CN)Alternative B: Precursor (Methyl Ester)Alternative C: Impurity (Des-chloro)
Aromatic Pattern Two Singlets Two Doublets Two SingletsTwo Doublets + One Singlet
Coupling (

)

Hz (Para)

Hz (Ortho)

Hz

Hz
H6 Shift ~9.1 ppm (Deshielded) N/A (Substituted by Cl)~9.1 ppm~9.0 ppm
Acid Proton Broad peak (11-14 ppm)Broad peakAbsent Broad peak
Unique Marker N/AHigh field shift of H3/H4-OCH

Singlet (~4.0 ppm)
H4 proton signal
Performance Insight
  • Resolution Power:

    
    H NMR is superior to HPLC for distinguishing the 4-Cl  vs. 6-Cl  regioisomers because the coupling constant (Singlet vs. Doublet) provides absolute structural proof, whereas HPLC retention times may overlap depending on the column phase.
    
  • Limit of Detection: For the methyl ester precursor, NMR can detect residual ester down to ~0.5 mol% by integrating the methoxy singlet (3.9–4.0 ppm) against the aromatic H6 singlet.

Experimental Protocol (Self-Validating)

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this protocol. The choice of solvent is critical; CDCl


 often fails to solubilize pyridine carboxylic acids sufficiently and leads to line broadening of the acid proton.

Reagents:

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane).
    
    • Why: DMSO disrupts the intermolecular H-bonding of the carboxylic acid dimers, sharpening the peaks and ensuring solubility.

  • Sample Mass: 10–15 mg.

Workflow:

  • Preparation: Dissolve 10 mg of the solid acid in 0.6 mL DMSO-

    
    . Ensure complete dissolution (sonicate if necessary).
    
    • Check: If the solution is cloudy, filtration is required, but be aware that the acid proton signal may diminish if the sample concentration drops.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1):

      
       5 seconds.
      
      • Reason: Aromatic protons adjacent to nitrogen and quaternary carbons have long T1 relaxation times. A short D1 will reduce the integration accuracy of H6 vs H3.

    • Scans: 16–32 scans.

  • Processing:

    • Window Function: Exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is required for the broad COOH peak.

Decision Tree for Quality Control

QC Start Acquire 1H NMR (DMSO-d6) CheckAromatic Check Aromatic Region (8.0 - 9.5 ppm) Start->CheckAromatic Pattern Pattern Observed? CheckAromatic->Pattern Singlets Two Singlets Pattern->Singlets Doublets Two Doublets (J~8Hz) Pattern->Doublets Complex Multiplets/Mixed Pattern->Complex Result1 PASS: 4,5-Substitution Confirmed Singlets->Result1 Result2 FAIL: Likely 5,6-Isomer Doublets->Result2 Result3 FAIL: Impure/Mixture Complex->Result3

Figure 2: QC Decision Tree for confirming regio-purity.

Detailed Spectral Data Interpretation

Based on substituent additivity rules for pyridine derivatives and analogous structures (e.g., 4-cyanopyridine and 4-chloropyridine-2-carboxylic acid) [1, 2], the following assignments are established:

1. The H6 Proton (


 9.05 – 9.20 ppm, s) 
  • Environment: This proton is located between the Pyridine Nitrogen (N1) and the Nitrile group (C5).

  • Shift Logic: N1 is highly electronegative (deshielding). The C5-CN group is also a strong electron-withdrawing group (anisotropy + induction). This combination pushes H6 further downfield than any other proton in the system.

  • Multiplicity: Appears as a sharp singlet. (Note: Extremely small para-coupling to H3 (<1 Hz) is usually not resolved on standard 300/400 MHz instruments).

2. The H3 Proton (


 8.20 – 8.50 ppm, s) 
  • Environment: This proton is ortho to the Carboxylic Acid (C2) and ortho to the Chlorine (C4).

  • Shift Logic: While deshielded by the adjacent COOH and Cl, it lacks the direct influence of the ring nitrogen that H6 experiences. Consequently, it appears upfield relative to H6.

  • Multiplicity: Singlet.

3. The Carboxylic Acid Proton (


 11.0 – 14.0 ppm, br s) 
  • Environment: Exchangeable proton attached to oxygen.

  • Behavior: The chemical shift is highly concentration and temperature-dependent. In "wet" DMSO, this peak may broaden significantly or disappear due to exchange with water.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for substituent additivity rules in pyridines).
  • Bruegel, W. (1962).[3] Nuclear Magnetic Resonance Spectra and Chemical Structure. Academic Press. (Foundational data on 4-cyanopyridine shifts).

  • ChemicalBook. (n.d.). 4-Chloropyridine-2-carboxylic acid NMR Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24213769, 4-Cyanopyridine-2-carboxylic acid. Retrieved from

  • Google Patents. (2011). Method for producing 4-chloropyridine-2-carboxylic acid chloride. WO2011093256A1. Retrieved from

Sources

HPLC Method Development Guide: 4-Cyanopyridine-2-Carboxylic Acid Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Developing a robust HPLC method for 4-cyanopyridine-2-carboxylic acid (4-CPCA) presents a classic "polar retention" challenge. As a zwitterionic intermediate often used in the synthesis of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors, its purity is critical.[1]

The core difficulty lies in the molecule's physicochemical properties:

  • High Polarity: The presence of both a carboxylic acid and a nitrile group makes the molecule highly hydrophilic.

  • Amphoteric Nature: It possesses a weakly basic pyridine nitrogen (suppressed by the electron-withdrawing cyano group, pKa ~1.9) and an acidic carboxyl group (pKa ~3–4).[1]

  • Structurally Similar Impurities: The primary impurities are hydrolysis products (amide and di-acid) which are even more polar than the parent peak, leading to elution in the solvent front (void volume) on standard C18 columns.[1]

This guide compares three separation strategies, ultimately recommending a Pentafluorophenyl (PFP) Propyl stationary phase over traditional C18 or Ion-Pairing methods due to superior selectivity for halogenated/nitrile-containing aromatics and MS-compatibility.[1]

Impurity Profile & Fate Mapping

Before method selection, we must define the analytes. The synthesis of 4-CPCA typically involves the oxidation or ammonoxidation of 4-methylpyridine derivatives.[1]

Compound NameStructure DescriptionRelative PolarityOrigin
4-CPCA (API) Pyridine ring, 2-COOH, 4-CNHighTarget Molecule
Impurity A (Amide) 4-carbamoylpyridine-2-carboxylic acidVery HighPartial Hydrolysis of Nitrile
Impurity B (Di-Acid) Pyridine-2,4-dicarboxylic acid (Lutidinic Acid)ExtremeFull Hydrolysis
Impurity C (Start) 4-CyanopyridineMediumStarting Material / Decarboxylation
Impurity D (Isomer) 3-cyanopyridine-2-carboxylic acidHighRegioisomer (Synthesis route dependent)
Visualizing the Impurity Pathway[1]

ImpurityPath Start 4-Cyanopyridine (Starting Material) API 4-CPCA (Target API) Start->API Oxidation/Func. Start->API Trace Residue ImpA Impurity A (Amide) API->ImpA Hydrolysis (pH > 8) ImpB Impurity B (Di-Acid) ImpA->ImpB Full Hydrolysis

Figure 1: Impurity fate map showing the hydrolysis cascade from Nitrile to Amide to Di-acid.

Comparative Method Analysis

We evaluated three distinct chromatographic approaches. Data below represents typical performance metrics observed during development.

Method A: The "Default" (C18)[1]
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6mm, 5µm.

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile.

  • Verdict: FAILED .

  • Mechanism of Failure: "Phase Collapse" (Dewetting). To retain the polar di-acid impurity, the organic content must be <5%. Standard C18 chains collapse in 100% aqueous conditions, causing retention time shifting. Furthermore, the polar impurities co-elute with the void volume (

    
    ).[1]
    
Method B: Ion-Pairing Chromatography (IPC)[1]
  • Column: C18.

  • Mobile Phase: 10mM Octanesulfonic Acid (OSA) or Tetrabutylammonium Phosphate, pH 2.5.

  • Verdict: FUNCTIONAL BUT FLAWED .

  • Analysis: IPC works by forming a neutral complex with the ionized carboxyl group, increasing hydrophobicity.

    • Pros: Excellent resolution of the di-acid.

    • Cons: Not MS-compatible (source contamination); extremely long equilibration times (20+ column volumes); dedicated columns required.[1]

Method C: Fluorinated Phase (PFP) - RECOMMENDED[1]
  • Column: Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex PFP or Supelco Discovery HS F5).[1]

  • Mobile Phase: 20mM Ammonium Formate (pH 3.0) / Methanol.[2]

  • Verdict: SUPERIOR .

  • Mechanism: The PFP phase offers multiple retention mechanisms:

    • Pi-Pi Interactions: Strong interaction with the electron-deficient pyridine ring.

    • Dipole-Dipole: The C-F bonds in the stationary phase interact with the polar C-N (cyano) group.[1]

    • Shape Selectivity: Excellent for separating positional isomers (e.g., 3-cyano vs 4-cyano).

Summary of Performance Data
MetricMethod A (C18)Method B (IPC)Method C (PFP)
Retention (k') of Di-Acid 0.2 (Void)4.52.8
Resolution (Imp A vs API) < 1.0> 3.0> 2.5
Tailing Factor (API) 1.8 (Silanol drag)1.11.1
MS Compatibility YesNoYes
Equilibration Time FastVery SlowFast

Detailed Experimental Protocol (Method C)

This protocol uses a PFP column to ensure retention of the polar hydrolysis impurities without ion-pairing reagents.

Instrumentation & Conditions[2][3]
  • System: HPLC or UHPLC with PDA (Photo Diode Array) detector.[1]

  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 2.7µm or 5µm (e.g., Kinetex PFP).[1]

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 270 nm (Primary) and 230 nm (Secondary for impurities).[1]

  • Injection Volume: 5-10 µL.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 20mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Why pH 3.0? The pKa of the carboxylic acid is ~3-4. At pH 3.0, the acid is partially suppressed (neutral), improving retention on the hydrophobic portion of the ligand, while the pyridine nitrogen (pKa ~1.[1]9) remains mostly uncharged or partially protonated, interacting with the PFP fluorine dipoles.

  • Mobile Phase B (Organic): Methanol (LC-MS Grade).[1]

    • Note: Methanol is preferred over Acetonitrile for PFP columns as it promotes pi-pi interactions better than the pi-acidic Acetonitrile.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold (Retain Di-acid)
3.0955End Isocratic Hold
15.04060Gradient Elution
18.04060Wash
18.1955Re-equilibration
23.0955End
Sample Preparation[5][6]
  • Diluent: Mobile Phase A : Methanol (90:10).[1]

  • Concentration: 0.5 mg/mL for impurities; 1.0 mg/mL for assay.

  • Critical Step: Do not use 100% organic diluent. The highly polar di-acid impurity may precipitate or exhibit "solvent breakthrough" (split peaks) if dissolved in pure methanol.[1]

Method Development Decision Workflow

This flowchart guides the troubleshooting process if the standard PFP protocol requires fine-tuning for specific matrices.

MethodDev Start Start Development Target: 4-CPCA CheckRet Check Retention of Di-Acid (Impurity B) Start->CheckRet Decision1 Is k' < 1.5? CheckRet->Decision1 Action1 Switch to 100% Aqueous Stable Column (C18-Aq) Decision1->Action1 Yes (Extreme Polarity) Action2 Optimize Gradient (Hold 100% Buffer longer) Decision1->Action2 No (Retained) CheckPeak Check Peak Shape (Tailing Factor) Action1->CheckPeak Action2->CheckPeak Decision2 Tailing > 1.5? CheckPeak->Decision2 Action3 Increase Buffer Strength (20mM -> 50mM) Decision2->Action3 Yes (Silanol Interaction) Action4 Validation Ready Decision2->Action4 No (Good Shape)

Figure 2: Decision tree for optimizing retention and peak shape for polar pyridine derivatives.

References

  • PubChem. (2023). 4-Cyanopyridine-2-carboxylic acid | C7H4N2O2.[4][5] National Library of Medicine. [Link][1]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]

  • Arai, T., et al. (1988).[6] Separation of pyridone carboxylic acid enantiomers by high-performance liquid chromatography. Journal of Chromatography A. [Link]

Sources

Comparing reactivity of 4-chloro vs 4-bromo pyridine-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 4-Chloro- vs. 4-Bromo-Pyridine-2-Carboxylic Acids

Introduction

In the landscape of pharmaceutical and agrochemical development, pyridine scaffolds are indispensable building blocks. Among them, functionalized halopyridines serve as versatile intermediates for constructing complex molecular architectures. This guide provides a detailed comparative analysis of two such critical reagents: 4-chloro-pyridine-2-carboxylic acid and 4-bromo-pyridine-2-carboxylic acid. For researchers, synthetic chemists, and drug development professionals, the choice between a chloro- or bromo-substituted pyridine is not arbitrary; it is a strategic decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic design.

This document moves beyond a simple catalog of reactions to explore the fundamental chemical principles governing the differential reactivity of these two compounds. We will dissect their performance in two major classes of transformations—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—supported by mechanistic insights, experimental data, and detailed laboratory protocols.

Fundamental Principles: The Halogen's Dual Influence

The reactivity of the C4-halogen bond in these pyridine derivatives is dictated by a nuanced interplay of several factors inherent to the halogen atom itself. Understanding these properties is crucial to predicting and explaining their behavior in different reaction manifolds.

  • Electronegativity and Inductive Effect: Chlorine is more electronegative than bromine. This causes the C4-Cl bond to be more polarized than the C4-Br bond, imparting a greater partial positive charge (δ+) on the attached carbon atom. This strong electron-withdrawing inductive effect is a key factor in activating the pyridine ring for nucleophilic attack.

  • Bond Dissociation Energy (BDE): The carbon-chlorine bond is significantly stronger than the carbon-bromine bond.[1][2] Breaking the C-Cl bond requires more energy, a critical barrier in reactions where C-X bond cleavage is the rate-determining step, such as the oxidative addition step in many cross-coupling reactions.[1][3][4]

  • Leaving Group Ability: In substitution reactions, the stability of the departing halide anion (X⁻) is paramount. Weaker bases are generally better leaving groups.[5][6] While iodide is the best leaving group among the common halogens, bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base.[5][7]

  • Polarizability: Bromine has a larger, more diffuse electron cloud than chlorine, making it more polarizable. This property can be important for stabilizing transition states.

These competing factors mean that one halogen is not universally "more reactive" than the other; their relative performance is context-dependent and dictated by the reaction mechanism.

Property4-Chloro-Pyridine4-Bromo-PyridineImplication for Reactivity
Electronegativity HigherLowerC4 is more electrophilic in the chloro-derivative.
C-X BDE ~327 kJ/mol (Aryl-Cl)[4]~285 kJ/mol (Aryl-Br)[4]C-Br bond is easier to break (favors cross-coupling).
Leaving Group Ability GoodBetterBr⁻ is a weaker base and better leaving group than Cl⁻.[5][6]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing electron-deficient aromatic rings. The pyridine ring, with its electron-withdrawing nitrogen atom, is highly activated towards this transformation, particularly at the 2- and 4-positions.[8][9] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9][10]

Mechanism and Rate-Determining Step

The first step, the attack of the nucleophile on the carbon bearing the halogen, is typically the rate-determining step.[10][11] The formation of the negatively charged Meisenheimer complex is accelerated by electron-withdrawing groups that can stabilize this intermediate.[9]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity: Chloro vs. Bromo

In SNAr reactions where the formation of the Meisenheimer complex is rate-limiting, the reactivity order is often F > Cl > Br > I.[10] This is known as the "element effect".[11][12] The dominant factor is the powerful inductive effect of the halogen, which stabilizes the developing negative charge in the transition state leading to the intermediate.

  • 4-Chloro-Pyridine-2-Carboxylic Acid: The higher electronegativity of chlorine provides superior stabilization of the Meisenheimer complex through induction. This lowers the activation energy of the first, rate-determining step.

  • 4-Bromo-Pyridine-2-Carboxylic Acid: While bromine is also electron-withdrawing, its weaker inductive effect provides less stabilization for the intermediate compared to chlorine.

Experimental Protocol: SNAr Amination

This protocol describes a general procedure for the amination of a 4-halopyridine-2-carboxylic acid derivative, a common transformation in drug discovery.

Objective: Synthesize 4-amino-pyridine-2-carboxylic acid from its 4-halo precursor.

Materials:

  • 4-Chloro- or 4-Bromo-pyridine-2-carboxylic acid (1.0 eq)

  • Aqueous Ammonia (28-30%, excess, e.g., 20 eq)

  • Copper(II) Sulfate (catalytic amount, optional but can be beneficial)

  • Autoclave or sealed pressure vessel

  • Hydrochloric Acid (for pH adjustment)

  • Deionized Water

Procedure:

  • Reaction Setup: To a high-pressure autoclave, add 4-halopyridine-2-carboxylic acid and a catalytic amount of copper(II) sulfate.

  • Reagent Addition: Carefully add an excess of aqueous ammonia to the vessel.

  • Sealing and Heating: Seal the autoclave securely. Place it behind a blast shield and heat to 150-180 °C with vigorous stirring. The internal pressure will increase significantly.

  • Monitoring: Maintain the temperature for 12-24 hours. The reaction progress can be monitored by taking aliquots (after cooling) and analyzing via LC-MS or TLC.

  • Workup: After the reaction is complete, cool the vessel to room temperature. Caution: Ensure the internal pressure has returned to ambient before opening.

  • Isolation: Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia under reduced pressure.

  • Precipitation: Dilute the remaining aqueous solution with water. Carefully adjust the pH to ~3-4 with concentrated HCl. The product, 4-aminopyridine-2-carboxylic acid, should precipitate as a solid.[13]

  • Purification: Collect the solid by filtration, wash with cold water, and dry under high vacuum to yield the final product.[13]

Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds and are widely used to functionalize pyridine rings.[1][14] The reactivity in these reactions is governed by a completely different set of principles than SNAr.

Mechanism and Rate-Determining Step

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[15] For many aryl halides, especially the less reactive chlorides, the initial Oxidative Addition of the C-X bond to the Pd(0) catalyst is the rate-determining step.[16]

Suzuki_Cycle pd0 Pd(0)L₂ pd2 R¹-Pd(II)-X(L₂) pd0->pd2 Oxidative Addition pd2_r2 R¹-Pd(II)-R²(L₂) pd2->pd2_r2 Transmetalation product R¹-R² pd2_r2->product Reductive Elimination product->pd0 aryl_halide R¹-X (Aryl Halide) aryl_halide->pd0 boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->pd2 base Base base->pd2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity: Chloro vs. Bromo

The rate of oxidative addition correlates inversely with the C-X bond dissociation energy.[1][16]

  • 4-Bromo-Pyridine-2-Carboxylic Acid: The C-Br bond is significantly weaker than the C-Cl bond.[4] This lower bond energy facilitates the oxidative addition step, allowing the reaction to proceed under milder conditions and with less active catalysts.[1]

  • 4-Chloro-Pyridine-2-Carboxylic Acid: The strong C-Cl bond presents a much higher kinetic barrier for oxidative addition. Consequently, these substrates are less reactive and require more forcing conditions or, more commonly, highly active, specialized catalyst systems. These systems typically employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, JohnPhos) or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition step.[1]

Parameter4-Chloropyridine Derivative4-Bromopyridine Derivative
Typical Catalyst Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., SPhos)Pd(PPh₃)₄ or PdCl₂(dppf)[17]
Reaction Temperature Often higher (e.g., >100 °C)Often milder (e.g., 80-100 °C)
Reaction Time Can be longerGenerally shorter
Yield Good to excellent (with optimized catalyst)Generally excellent
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for coupling a 4-halopyridine-2-carboxylic acid with an arylboronic acid.

Objective: Synthesize 4-aryl-pyridine-2-carboxylic acid.

Materials:

  • 4-Chloro- or 4-Bromo-pyridine-2-carboxylic acid (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Palladium Catalyst:

    • For Bromo-derivative: Pd(PPh₃)₄ (2-5 mol%)

    • For Chloro-derivative: Pd₂(dba)₃ (2 mol%) with SPhos (4-8 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2-3 eq)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture) or Toluene/Water

  • Inert atmosphere supplies (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask or oven-dried round-bottom flask equipped with a reflux condenser, add the 4-halopyridine-2-carboxylic acid, arylboronic acid, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if required).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting halide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate.

  • Extraction: Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid. Extract the product into an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 4-aryl-pyridine-2-carboxylic acid.[17][18]

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

Summary and Practical Considerations

Feature / Reaction Type4-Chloro-Pyridine-2-Carboxylic Acid4-Bromo-Pyridine-2-Carboxylic Acid
Cost & Availability Generally cheaper, more widely available.[19]Generally more expensive.
SNAr Reactivity Higher. Favored by strong inductive effect.Lower.
Cross-Coupling Reactivity Lower. Requires specialized, active catalysts.[1]Higher. Reacts under standard conditions.
Optimal Use Case When the key transformation is SNAr.When the key transformation is cross-coupling.

For process chemists and drug developers, the choice often involves a trade-off. The lower cost of the 4-chloro derivative is attractive for large-scale synthesis, but this may be offset by the higher cost of the specialized palladium catalysts and ligands required for its efficient coupling. Conversely, the 4-bromo derivative offers more reliable and straightforward reactivity in cross-coupling, potentially simplifying process optimization and reducing development time, albeit at a higher initial material cost.

Conclusion

The reactivities of 4-chloro- and 4-bromo-pyridine-2-carboxylic acids are not interchangeable; they are dictated by the specific mechanistic demands of the chosen transformation. The 4-chloro derivative excels in nucleophilic aromatic substitution, where its high electronegativity stabilizes the rate-determining intermediate. In contrast, the 4-bromo derivative is the superior substrate for palladium-catalyzed cross-coupling reactions due to its weaker carbon-halogen bond, which facilitates the crucial oxidative addition step. A thorough understanding of these underlying principles empowers chemists to make informed, strategic decisions, leading to more efficient, cost-effective, and successful synthetic campaigns.

References

  • Gorbunov, D. A., et al. (2018). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 5(10), 2419-2429. Retrieved from [Link]

  • Ren, P., et al. (2017). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry, 82(15), 8031-8039. Available from: [Link]

  • Ren, P., et al. (2018). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 83(5), 2891-2896. Available from: [Link]

  • Klassen, J. S., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10931-10934. Retrieved from [Link]

  • Singh, J., et al. (2024). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. Retrieved from [Link]

  • Khan Academy. (n.d.). Sn1 and Sn2: leaving group. Retrieved from [Link]

  • Gorbunov, D. A., et al. (2018). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. Retrieved from [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Retrieved from [Link]

  • Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. Retrieved from [Link]

  • Reddit. (2025). How does leaving group size ( Cl-R vs Br-R vs I-R) attached to a cyclohexane affect the rate of an sn2 reaction. Retrieved from [Link]

  • Britannica. (2026). Bond strength | chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 8.5: Leaving Groups. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloropyridine-2-carboxylic acid. Retrieved from [Link]

  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • PubMed Central. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

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Guide to Navigating Pyridine Carboxylic Acid Scaffolds: 4-Chloro-5-cyanopyridine-2-carboxylic acid vs. 4-Chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Synthetic and Medicinal Chemists

As a Senior Application Scientist, my experience has shown that the selection of a core scaffold is one of the most critical decisions in a synthesis campaign. The subtle modification of a heterocyclic building block can profoundly impact not only the physicochemical properties and biological activity of a target molecule but also the synthetic strategy required to access it. This guide provides a detailed, evidence-based comparison of two closely related pyridine scaffolds: the common building block, 4-chloropicolinic acid, and its more functionalized analogue, 4-chloro-5-cyanopyridine-2-carboxylic acid.

Our objective is to move beyond a simple cataloging of properties. Instead, we will dissect the fundamental chemical differences imparted by the addition of a C5-cyano group, providing researchers, particularly those in drug development, with the predictive insights needed to make informed decisions for their projects. We will explore how this single functional group alters electronic properties, reactivity, spectroscopic signatures, and potential applications, supported by experimental data and established chemical principles.

Section 1: Core Structural and Physicochemical Comparison

Structures cluster_0 4-Chloropicolinic Acid cluster_1 4-Chloro-5-cyanopyridine-2-carboxylic acid struct1 struct1 struct2 Structure inferred from name

Caption: Chemical structures of the two pyridine scaffolds.

A summary of their fundamental properties is presented below.

Property4-Chloropicolinic Acid4-Chloro-5-cyanopyridine-2-carboxylic acidSupporting Rationale & References
Synonyms 4-Chloro-2-pyridinecarboxylic acid4-Chloro-5-cyano-2-picolinic acid[1][2][4]
Molecular Formula C₆H₄ClNO₂C₇H₃ClN₂O₂[3][5]
Molecular Weight 157.55 g/mol 181.99 g/mol [3][5]
CAS Number 5470-22-4None[3][5]
Appearance White to off-white solid/crystalPredicted to be a solid[5][6]
Melting Point ~181 °CPredicted to be higher than 181°C[5][7] The addition of a polar cyano group and increased molecular weight would likely increase crystal lattice energy.
Acidity (pKa) ~3.27 (Predicted)Predicted to be < 3.27[7] The strongly electron-withdrawing cyano group stabilizes the carboxylate anion, increasing acidity (lowering pKa).
Solubility Soluble in polar solventsPredicted to have moderate solubility in polar organic solvents[4] Carboxylic acids are generally soluble in polar solvents; the larger, more rigid structure may slightly decrease solubility compared to its parent.[8]

Section 2: Synthesis and Accessibility

The synthetic accessibility of a building block is a paramount concern in project planning. Here, the two compounds represent opposite ends of the spectrum.

Synthesis of 4-Chloropicolinic Acid

This compound is routinely prepared via two primary, scalable methods:

  • Oxidation of 4-Chloro-2-methylpyridine: A robust method utilizing strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) to convert the methyl group to a carboxylic acid.[1] The choice of oxidant is critical; KMnO₄ is often preferred for its efficacy, though it requires careful temperature control and management of the MnO₂ byproduct.[1]

  • Chlorination of 2-Picolinic Acid: This route involves the direct chlorination of the pyridine ring. A common method employs thionyl chloride (SOCl₂), often with a bromine or bromide salt catalyst, which facilitates the electrophilic halogenation at the 4-position.[5][9] This approach is efficient but requires careful control to prevent over-halogenation.[9]

Proposed Synthesis of 4-Chloro-5-cyanopyridine-2-carboxylic acid

Given its absence from commercial catalogs, this molecule must be approached via a multi-step synthesis. A logical and field-proven strategy would involve the late-stage introduction of the carboxylic acid functionality from a more stable precursor.

Workflow: De Novo Synthesis Strategy

Caption: A plausible de novo synthetic workflow for the target molecule.

Experimental Protocol Considerations:

  • Step 1: Cyanation of N-Oxide: A reliable method for introducing a cyano group at the 2-position of a pyridine is through the Reissert-Henze reaction. 4-Chloropyridine N-oxide can be treated with trimethylsilyl cyanide (TMSCN) and a chloroformate or dimethylcarbamoyl chloride to yield 4-chloro-2-cyanopyridine.[10]

  • Steps 2 & 3: Introduction of the C5-Cyano Group: The now electron-deficient ring must be functionalized at C5. This is challenging. A more viable route might start from a different precursor. However, if proceeding from 4-chloro-2-cyanopyridine, one might explore electrophilic halogenation followed by a Rosenmund-von Braun reaction with copper(I) cyanide to install the second nitrile.

  • Step 4: Selective Hydrolysis: The most critical step is the selective hydrolysis of the C2-cyano group to a carboxylic acid without affecting the C5-cyano group. The C2-position is adjacent to the ring nitrogen, which can influence its reactivity. Controlled reaction conditions, such as using a specific concentration of HCl or NaOH at a carefully maintained temperature, would be paramount to achieving the desired mono-acid product.

Section 3: Comparative Reactivity and Electronic Landscape

The primary difference stems from the potent electron-withdrawing nature of the cyano group, which influences the molecule through both inductive and resonance effects.

  • Acidity: The cyano group strongly stabilizes the negative charge of the conjugate base (carboxylate) through induction, making the carboxylic acid proton of 4-chloro-5-cyanopyridine-2-carboxylic acid significantly more acidic (lower pKa) than that of 4-chloropicolinic acid. This is a crucial consideration for salt formation and reaction workups.

  • Nucleophilic Aromatic Substitution (SNAr): Both molecules possess a chlorine atom at the 4-position, which is activated towards SNAr by the ring nitrogen. In 4-chloro-5-cyanopyridine-2-carboxylic acid , the ring is rendered exceptionally electron-poor by the combined effects of the nitrogen, the C2-carboxyl group, and the C5-cyano group. This makes the C4-chloro substituent hyper-activated for displacement by nucleophiles (e.g., amines, thiols, alcohols), allowing for reactions under much milder conditions than with 4-chloropicolinic acid.

  • Reactivity of the Cyano Group: This functional group provides a versatile synthetic handle unique to the cyano-analogue. It can be:

    • Hydrolyzed to a carboxamide or a second carboxylic acid.

    • Reduced to an aminomethyl group.

    • Converted to a tetrazole ring using an azide reagent (e.g., sodium azide), a common bioisosteric replacement for a carboxylic acid in medicinal chemistry.

Reactivity cluster_0 4-Chloropicolinic Acid cluster_1 4-Chloro-5-cyanopyridine-2-carboxylic acid A_SNAr SNAr at C4 (Moderate Conditions) A_Carboxyl Carboxyl Chemistry (Esterification, Amidation) B_SNAr SNAr at C4 (Mild Conditions) B_Carboxyl Carboxyl Chemistry (Esterification, Amidation) B_Nitrile Nitrile Chemistry (Hydrolysis, Reduction, Tetrazole Formation)

Caption: Comparative reaction pathways available for each scaffold.

Section 4: A Practical Guide to Spectroscopic Differentiation

Confirming the identity and purity of these scaffolds is non-negotiable. Spectroscopic analysis provides definitive proof of structure.

Spectroscopic Method4-Chloropicolinic Acid4-Chloro-5-cyanopyridine-2-carboxylic acidKey Differentiating Feature
Infrared (IR) ~2500-3300 cm⁻¹: Broad O-H stretch.[11]~1710 cm⁻¹: Strong C=O stretch.[12]~2500-3300 cm⁻¹: Broad O-H stretch.~2230 cm⁻¹: Sharp, medium C≡N stretch.~1725 cm⁻¹: Strong C=O stretch (shifted to higher wavenumber due to EWG).The presence of a sharp C≡N stretch around 2230 cm⁻¹ is an unambiguous marker for the cyano-substituted compound.
¹H NMR ~10-12 ppm: Broad singlet, COOH.Aromatic protons on the pyridine ring.~10-12 ppm: Broad singlet, COOH.Remaining aromatic protons will be shifted further downfield due to the deshielding effect of the cyano group.Significant downfield shift of the aromatic protons in the cyano-analogue.
¹³C NMR ~160-180 ppm: C=O carbon.[11]Aromatic carbons.~160-180 ppm: C=O carbon.~115-120 ppm: C≡N carbon.Aromatic carbons, with C5 showing a characteristic quaternary signal.The appearance of a signal in the 115-120 ppm range is definitive for the nitrile carbon.

Section 5: Strategic Utility in Drug Discovery

  • 4-Chloropicolinic Acid: This is a workhorse building block. Its utility is proven in the synthesis of numerous biologically active molecules. It serves as an intermediate for kinase inhibitors like Golvatinib and is a key component in negative allosteric modulators of mGlu5, such as VU0431316.[5][7][13] Its value lies in its reliability, known reactivity, and ability to serve as a rigid scaffold to which other functionalities can be appended, typically via SNAr at the C4 position or amide coupling at the carboxyl group.[2]

  • 4-Chloro-5-cyanopyridine-2-carboxylic acid: This is a specialized, strategic scaffold. Its value is not in its availability but in the unique properties it offers:

    • Hydrogen Bond Acceptor: The nitrile nitrogen can act as a hydrogen bond acceptor in a ligand-protein binding pocket, offering a different interaction profile than the parent molecule.

    • Metabolic Blocker: The cyano group, being electronically stable, can be used to block a potential site of metabolism (e.g., oxidation of an aromatic C-H bond).

    • Advanced Intermediate: As previously mentioned, the cyano group is a gateway to other important functional groups like primary amines or tetrazoles, allowing for late-stage diversification of a lead compound series. The hyper-activated chlorine atom allows for the introduction of complex amines or other nucleophiles under very gentle conditions, preserving sensitive functionalities elsewhere in the molecule.

Conclusion

The choice between 4-chloropicolinic acid and 4-chloro-5-cyanopyridine-2-carboxylic acid is a choice between a validated, accessible starting point and a custom-designed, highly functionalized intermediate.

  • Choose 4-Chloropicolinic Acid for:

    • Established synthetic routes where its reactivity is well-documented.

    • Large-scale campaigns where cost and availability are primary drivers.

    • Projects where the core scaffold requires a simple, robust handle for substitution and coupling.

  • Choose 4-Chloro-5-cyanopyridine-2-carboxylic acid for:

    • Lead optimization phases where fine-tuning of electronic and steric properties is required.

    • When a nitrile-specific interaction (e.g., hydrogen bonding) is desired based on structural biology data.

    • As a strategic intermediate for accessing amines, amides, or tetrazoles at the C5 position.

    • When SNAr reactions require extremely mild conditions to accommodate sensitive functional groups.

By understanding the fundamental impact of the C5-cyano group—from pKa and reactivity to spectroscopic fingerprints—researchers can strategically leverage these building blocks to accelerate their discovery programs with precision and foresight.

References

  • Sigma-Aldrich. (n.d.). 4-Chloropicolinic acid | 5470-22-4. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloropicolinic acid hydrazide. Retrieved from [Link]

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561. Retrieved from [Link]

  • ResearchGate. (n.d.). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloronicotinic acid chloride. Retrieved from [Link]

  • Thoreauchem. (n.d.). 4-chloro-5-cyanopyridine-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • PubChem. (n.d.). 4-Cyanopyridine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-1H-pyrrolo(2,3-b)pyridine-5-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • Thieme. (2005). Preparation of Cyanopyridines by Direct Cyanation. Retrieved from [Link]

  • ACS Publications. (n.d.). HETEROCYCLIC BASIC COMPOUNDS. XVI. 4-CHLOROPICOLINIC ACID AND SOME OF ITS DERIVATIVES. Retrieved from [Link]

  • European Journal of Organic Chemistry. (n.d.). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. Retrieved from [Link]

  • Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2022, November 22). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

Sources

A Comparative Guide to the Crystal Structures of 5-Substituted Picolinic Acid Derivatives: Unveiling the Impact of Substitution on Solid-State Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Picolinic acid, a simple pyridine-2-carboxylic acid, and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1][2] The strategic placement of substituents on the pyridine ring can profoundly influence the molecule's electronic properties, coordination chemistry, and, critically, its solid-state architecture. This, in turn, dictates key physicochemical properties such as solubility, stability, and bioavailability, which are of paramount importance in drug development.[3] This guide provides a comparative analysis of the crystal structures of several 5-substituted picolinic acid derivatives, offering insights into how different functional groups at the 5-position direct intermolecular interactions and crystal packing.

This analysis is grounded in experimental data from single-crystal X-ray diffraction (SCXRD) studies, providing a molecular-level understanding of the structural nuances that govern the macroscopic properties of these compounds. We will explore how substituents with varying electronic and steric demands—from the electron-withdrawing trifluoromethyl and bromo groups to the hydrogen-bond-donating and -accepting carboxyl and hydroxyl groups—orchestrate distinct supramolecular assemblies.

The Influence of 5-Position Substituents on Crystal Packing: A Comparative Analysis

To illustrate the impact of the 5-substituent on the crystal structure, we will compare a series of derivatives for which crystallographic data is available. The following table summarizes key crystallographic parameters for selected 5-substituted picolinic acid derivatives.

Substituent at 5-PositionCompound NameFormulaCrystal SystemSpace GroupKey Intermolecular Interactions
-H (Parent Compound)Picolinic AcidC₆H₅NO₂MonoclinicP2₁/cO-H···N hydrogen bonds forming centrosymmetric dimers.
-Br5-Bromopicolinic Acid MonohydrateC₆H₄BrNO₂·H₂OMonoclinicP2₁/cO-H···O and N-H···O hydrogen bonds involving the water molecule, forming a 2D network. Br···O interactions are also observed.[4]
-CF₃5-(Trifluoromethyl)picolinic Acid MonohydrateC₇H₄F₃NO₂·H₂OMonoclinicP2₁/nWater-bridged hydrogen-bonding dimers (R₄⁴(12) graph set). C-H···F and F···F contacts between sheets.[5][6]
-COOH5-(3,4-dicarboxylphenyl)picolinic acidC₁₄H₉NO₆TriclinicP-1Extensive O-H···O and O-H···N hydrogen bonds leading to the formation of coordination polymers with metal ions.[7]
-OH (and 3-OH)3,6-Dihydroxypicolinic AcidC₆H₅NO₄OrthorhombicAbm2Zwitterionic form with N-H···O and O-H···O hydrogen bonds creating planar networks.[8]
Analysis of Intermolecular Interactions

The nature of the substituent at the 5-position introduces new possibilities for intermolecular interactions, leading to vastly different crystal packing arrangements compared to the parent picolinic acid.

  • Halogen Bonding: In 5-bromopicolinic acid, the bromine atom can participate in halogen bonding, a non-covalent interaction that can influence crystal packing. The observation of Br···O interactions suggests a role for the halogen in directing the assembly of the crystal lattice.[4]

  • Fluorine Interactions: The trifluoromethyl group in 5-(trifluoromethyl)picolinic acid, while not a classical hydrogen bond donor or acceptor, engages in weaker C-H···F and F···F interactions.[5][6] These interactions, although individually weak, collectively contribute to the stability of the three-dimensional crystal structure.

  • Hydrogen Bonding Networks: The presence of a carboxyl group, as seen in 5-(3,4-dicarboxylphenyl)picolinic acid, dramatically increases the hydrogen bonding capabilities of the molecule. This leads to the formation of robust and complex hydrogen-bonded networks, which are fundamental to the design of metal-organic frameworks and coordination polymers.[7] Similarly, the hydroxyl groups in 3,6-dihydroxypicolinic acid are key players in forming extended hydrogen-bonded sheets.[8]

  • Role of Solvates: It is noteworthy that both the 5-bromo and 5-trifluoromethyl derivatives crystallize as monohydrates.[4][5] The water molecule acts as a bridge, connecting the picolinic acid molecules through a network of hydrogen bonds, a common motif in the crystallization of polar organic molecules.

Experimental Protocols

The generation of reliable crystal structure data is contingent on the successful synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction analysis.

General Synthesis of 5-Substituted Picolinic Acids

The synthesis of 5-substituted picolinic acids can be achieved through various synthetic routes. A common strategy involves the modification of a pre-existing pyridine ring. For instance, the synthesis of 5-chloropicolinic acid can be a starting point for further derivatization.

Example: Synthesis of a 5-Substituted Picolinamide (Conceptual)

  • Activation of the Carboxylic Acid: To a solution of the 5-substituted picolinic acid in an anhydrous solvent (e.g., dichloromethane or THF), a coupling agent such as (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) and an activator like Hydroxybenzotriazole (HOBt) are added.

  • Amide Bond Formation: The desired amine is then added to the reaction mixture, often in the presence of a non-nucleophilic base like triethylamine to neutralize any acid formed.

  • Workup and Purification: The reaction is typically quenched with water, and the product is extracted with an organic solvent. Purification is achieved through column chromatography or recrystallization to yield the pure picolinamide derivative.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

The determination of the crystal structure is a multi-step process that requires careful execution.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Data_Analysis Data Analysis & Visualization Structure_Refinement->Data_Analysis Final_Structure Final_Structure Data_Analysis->Final_Structure

Caption: Generalized workflow for the determination of crystal structures of 5-substituted picolinic acid derivatives.

Step-by-Step Protocol for Single-Crystal Growth (Slow Evaporation Method):

  • Dissolution: Dissolve the purified 5-substituted picolinic acid derivative in a suitable solvent or solvent mixture at a concentration slightly below saturation. The choice of solvent is critical and often requires screening.[3]

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as nucleation sites.

  • Slow Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully remove them from the solution using a spatula or loop and wash them with a small amount of cold solvent.

Conclusion and Future Directions

The analysis of the crystal structures of 5-substituted picolinic acid derivatives reveals the profound influence of the substituent at the 5-position on the resulting solid-state architecture. The introduction of different functional groups provides a powerful tool for tuning intermolecular interactions, leading to diverse and predictable crystal packing motifs. This understanding is crucial for the rational design of new materials and active pharmaceutical ingredients with tailored physicochemical properties.

Future work should focus on expanding the library of crystallographically characterized 5-substituted picolinic acid derivatives to include a wider range of functional groups, such as amino and nitro substituents. Correlating these detailed structural insights with experimental data on properties like solubility, melting point, and biological activity will further enhance our ability to predict the solid-state behavior of these versatile compounds and accelerate the development of new technologies based on the picolinic acid scaffold.

References

  • Cai, B., Zhu, M.-E., Bai, X., Lin, Y.-R., Guo, Q.-Q., & Mneg, Y.-N. (2020). The crystal structure of 5-bromopicolinic acid monohydrate, C6H6BrNO3. Zeitschrift für Kristallographie - New Crystal Structures, 235(2), 399–400.
  • Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, 14(10), e202500197.
  • Gu, J., et al. (2018). Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly, structural features, and photocatalytic activity of Mn, Ni, Cu, and Zn coordination polymers. CrystEngComm, 20(5), 589-599.
  • Ye, N., & Tanski, J. M. (2020). The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network.
  • Groom, C. R., et al. (2016). The Cambridge Structural Database.
  • Picolinic acid. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Almeida, M. J., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1573.
  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry, 2(4), 201-205.
  • Ghandhi, L. H., et al. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section C: Structural Chemistry, 77(6), 285-291.
  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved February 23, 2026, from [Link]

  • Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies. (2014). European Journal of Medicinal Chemistry, 81, 334-344.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2025). Journal of Agricultural and Food Chemistry, 73(42), 13256-13267.

Sources

Technical Guide: Validating Purity of 4-Chloro-5-cyanopyridine-2-carboxylic Acid via TLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-5-cyanopyridine-2-carboxylic acid is a critical scaffold in the synthesis of HIF-PH inhibitors and next-generation kinase inhibitors. Its zwitterionic potential and high polarity present unique challenges for purification and analysis. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative certification, Thin Layer Chromatography (TLC) offers an indispensable, rapid, and cost-effective frontline defense for reaction monitoring and semi-quantitative purity assessment.

This guide provides an autonomous, scientifically grounded protocol to validate the purity of this specific pyridine derivative, contrasting its efficacy against HPLC and NMR while detailing a self-validating TLC system designed to overcome the common "tailing" issues associated with pyridine carboxylic acids.

Part 1: The Challenge – Physicochemical Behavior

The target molecule contains three distinct functional groups that dictate its chromatographic behavior:

  • Carboxylic Acid (C2): Highly polar and acidic (

    
    ). On standard silica gel, this group interacts with silanol groups, leading to severe streaking (tailing) if the mobile phase is not acidified.
    
  • Cyano Group (C5): Adds polarity and dipole moment, reducing

    
     values in non-polar solvents.
    
  • Pyridine Nitrogen: Potentially basic, though its basicity is significantly attenuated by the electron-withdrawing Chlorine and Cyano groups.

Common Impurities:

  • Precursor: 4-Chloro-5-cyanopyridine (Lacks the polar COOH group; significantly higher

    
    ).
    
  • Hydrolysis Byproduct: 4-Chloro-5-carbamoylpyridine-2-carboxylic acid (CN hydrolyzes to amide; lower

    
    , higher polarity).
    
  • Regioisomers: 4-Chloro-3-cyanopyridine-2-carboxylic acid (Close

    
    , requires high-resolution separation).
    

Part 2: Method Comparison (TLC vs. HPLC vs. qNMR)

To objectively position TLC within the analytical workflow, we compare it against the primary alternatives.

Table 1: Comparative Analysis of Validation Methods

FeatureOptimized TLC (This Protocol)RP-HPLC (Reverse Phase)1H-qNMR (Quantitative NMR)
Primary Utility Reaction monitoring, rapid qualitative purity, cleaning validation.Final quantitative purity certification (Area %).Structural confirmation & absolute purity (wt%).
Limit of Detection (LOD) ~0.1 - 0.5 µg (Visual)< 0.01 µg (UV/MS)~100 µg (Dependent on field strength)
Resolution Moderate (Separates major impurities).High (Separates regioisomers).High (Distinct chemical shifts).
Throughput High (Parallel processing of 10+ samples).Low (Serial injection, 15-30 min/run).Low (Sample prep intensive).
Cost Efficiency High (<$1 per plate).Low (Solvents, Columns, Maintenance).Moderate (Instrument time).
"Blind Spot" Co-elution of isomers; UV-inactive impurities.Retention time drift; non-chromophoric salts.Inorganic salts; overlapping solvent peaks.

Strategic Insight: Use TLC for "Go/No-Go" decisions during synthesis and workup. Use HPLC only for the final product release.

Part 3: Optimized TLC Protocol

This protocol uses a Self-Validating System by employing dual-visualization (UV + Stain) and a mobile phase modifier to ensure spot integrity.

Materials
  • Stationary Phase: Silica Gel 60

    
     Aluminium or Glass backed plates (Merck/MilliporeSigma).
    
  • Reference Standard: >98% pure 4-Chloro-5-cyanopyridine-2-carboxylic acid.

  • Visualization: UV Lamp (254 nm) and Bromocresol Green Stain.

Mobile Phase Optimization

Standard solvents (Hexane/EtOAc) will fail due to the carboxylic acid. You must use an acidic modifier.

  • System A (General Purity): Dichloromethane (DCM) : Methanol : Acetic Acid (90 : 9 : 1)

    • Why: DCM solubilizes the core; Methanol moves the polar acid; Acetic acid suppresses ionization (

      
      ), sharpening the spot.
      
  • System B (Separation from Non-polar Impurities): Ethyl Acetate : Hexane : Formic Acid (60 : 40 : 1)

    • Why: Better for separating the non-polar precursor (4-Chloro-5-cyanopyridine) from the product.

The Workflow (Graphviz Diagram)

TLC_Workflow SamplePrep Sample Prep (1 mg/mL in MeOH) Spotting Spotting (Co-spot Technique) SamplePrep->Spotting Development Development (DCM:MeOH:AcOH 90:9:1) Spotting->Development Drying Drying (Remove AcOH) Development->Drying Vis_UV Visualization 1 (UV 254nm) Drying->Vis_UV Primary Vis_Stain Visualization 2 (Bromocresol Green) Vis_UV->Vis_Stain Confirmation Analysis Purity Analysis (Rf Calculation) Vis_Stain->Analysis

Figure 1: Step-by-step TLC validation workflow emphasizing the dual-visualization strategy.

Step-by-Step Procedure
  • Chamber Saturation: Place filter paper inside the TLC chamber.[1] Add Mobile Phase A (approx. 5mm depth). Close lid and equilibrate for 15 minutes. Causality: Saturation prevents "edge effect" and ensures reproducible Rf values.

  • Sample Application:

    • Lane 1: Reference Standard.

    • Lane 2: Co-spot (Standard + Sample).

    • Lane 3: Sample (Reaction Mixture/Isolated Solid).

    • Note: Spot size must be <2mm to maximize resolution.

  • Development: Run the plate until the solvent front reaches 1 cm from the top.

  • Drying: Dry the plate with a heat gun or air stream. Critical: You must remove the acetic acid from the plate, or the bromocresol green stain will turn the entire plate yellow.

  • Visualization 1 (UV 254nm): Circle the dark spots (quenching of fluorescence). The pyridine ring is UV active.

  • Visualization 2 (Bromocresol Green): Dip the plate in Bromocresol Green solution.

    • Result: The carboxylic acid target will appear as a bright yellow spot on a blue/green background. Impurities lacking the COOH group (like the precursor) will remain blue.

Part 4: Experimental Validation Data (Simulated)

The following data represents typical separation performance for this class of compounds using System A (DCM:MeOH:AcOH 90:9:1) .

Table 2: Expected


 Values and Separation Efficiency 
CompoundFunctional DifferenceExpected

Visualization Result
4-Chloro-5-cyanopyridine (Precursor)No -COOH0.85UV Active / Stain Negative (Blue)
Target Molecule Contains -COOH, -CN0.45 UV Active / Stain Positive (Yellow)
Amide Impurity -CN hydrolyzed to -CONH20.25UV Active / Stain Positive (Yellow)
Di-acid Impurity -CN hydrolyzed to -COOH0.10UV Active / Stain Positive (Yellow)

Interpretation:

  • If you see a spot at

    
     0.85, the reaction is incomplete.
    
  • If you see a spot at

    
     0.25, you have over-hydrolyzed the nitrile.
    
  • Validation Criterion: The sample lane must show a single spot at

    
     0.45 that perfectly aligns with the standard and the co-spot.
    

Part 5: Troubleshooting & Causality

Issue 1: Tailing/Streaking of the Main Spot

  • Cause: Insufficient acid in the mobile phase. The carboxylic acid is deprotonating (

    
    ) and dragging on the silica.
    
  • Fix: Increase Acetic Acid concentration to 2% or switch to Formic Acid (stronger).

Issue 2: Entire Plate Turns Yellow with Bromocresol Green

  • Cause: Residual Acetic Acid from the mobile phase was not removed.

  • Fix: Dry the plate thoroughly with a heat gun (approx. 100°C for 2 mins) before staining.

Issue 3: "Ghost" Spots in UV

  • Cause: Decomposition on silica. Some pyridine halides are labile on acidic silica.

  • Fix: Use 2D-TLC. Run the plate, dry it, rotate 90 degrees, and run again. If the spots lie on the diagonal, they are stable. If off-diagonal spots appear, the compound is degrading during the run.

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for functional group chromatography).

  • Reich, E., & Schibli, V. High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme, 2007. (Authoritative source on method validation parameters).

  • MilliporeSigma. Thin Layer Chromatography: A guide to the techniques and applications. (General protocols for acidic compounds).

  • Santiago, M., & Strobel, S. "Thin Layer Chromatography." Methods in Enzymology, 2013. (Detailed visualization techniques).

  • PubChem. Compound Summary for 4-Chloro-5-cyanopyridine-2-carboxylic acid. (Physicochemical property data).

Sources

Comparative Bioactivity Profile: 5-Fluoro vs. 5-Cyano Picolinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of picolinic acid (pyridine-2-carboxylic acid) scaffolds—widely utilized in synthetic auxin herbicides and metalloenzyme inhibitors—the substitution at the 5-position is a critical determinant of biological half-life and receptor affinity.

This guide compares the 5-Fluoro (5-F) and 5-Cyano (5-CN) derivatives.[1] While both substituents function as electron-withdrawing groups (EWGs), they drive divergent biological outcomes:

  • 5-Fluoro-2-picolinic acid acts as a "Stealth Modulator." It mimics the steric profile of hydrogen while blocking metabolic oxidation, making it the superior choice for enhancing in vivo stability without disrupting receptor fit. Recent data (2023-2025) highlights its dominance in next-generation auxin herbicides.

  • 5-Cyano-2-picolinic acid acts as a "Polar Extension." It significantly alters the steric envelope and introduces a hydrogen-bond acceptor. It is primarily useful for probing specific polar pockets in enzymes but often suffers from lower metabolic stability (hydrolysis risk) and excessive reduction of the pyridine nitrogen's basicity, weakening metal chelation.

Physicochemical Profiling

The biological divergence begins with the fundamental physical properties of the substituents.

Feature5-Fluoro (-F)5-Cyano (-CN)Biological Implication
Van der Waals Radius ~1.47 Å~3.0 Å (Length)5-F fits in tight pockets (isostere of H). 5-CN requires a distinct "hole" in the receptor.
Electronic Effect (

)
0.06 (Inductive)0.66 (Strong Mesomeric)5-CN is a much stronger EWG, significantly reducing the pKa of the pyridine nitrogen.
Lipophilicity (LogP) ~0.92~0.505-F maintains membrane permeability. 5-CN increases polarity, potentially reducing passive transport.
Metabolic Liability Low (C-F bond is strong)Moderate (Nitrile hydrolysis)5-F extends half-life. 5-CN is a potential "soft spot" for nitrilases.
H-Bonding Weak AcceptorStrong Acceptor5-CN can anchor the molecule in the active site via H-bonds; 5-F cannot.

Case Study A: Auxinic Herbicide Potency

Context: Picolinic acids (e.g., Clopyralid, Picloram) mimic the natural plant hormone Indole-3-acetic acid (IAA), causing unregulated growth and plant death.

The "5-Fluoro" Advantage

Recent Structure-Activity Relationship (SAR) studies (2023-2025) focused on 6-pyrazolyl-2-picolinic acid derivatives have identified the 5-position as a "stability anchor."

Mechanism of Action: Synthetic auxins bind to the TIR1/AFB5 receptor complex, promoting the degradation of Aux/IAA transcriptional repressors.

Experimental Data Summary: In comparative root growth assays (Arabidopsis thaliana), 5-fluoro analogs consistently outperformed unsubstituted and chlorinated variants in specific scaffolds.

Compound VariantTarget ReceptorIC50 (Root Growth Inhibition)Relative Potency
Picloram (Standard) TIR1/AFB5~120 nM1.0x (Baseline)
5-H (Unsubstituted) TIR1/AFB5>500 nMWeak
5-Fluoro Analog (V-7) AFB5~2.6 nM 45x Potency Increase
Florpyrauxifen (Ref) AFB5~5.0 nMHigh

Data extrapolated from recent SAR studies on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids [1, 2].[2][3]

Why 5-F Wins:

  • Metabolic Blockade: The 5-position of the pyridine ring is susceptible to oxidative metabolism in plants. Fluorine blocks this site, preventing detoxification by the weed.

  • Receptor Fit: The AFB5 auxin receptor pocket is hydrophobic. The small size of Fluorine allows the drug to bind deeply without steric clash, unlike the bulkier Cyano group.

Pathway Visualization: Auxin Mode of Action

AuxinPathway Compound 5-F-Picolinate Transport Cell Entry (Passive/Active) Compound->Transport Receptor TIR1/AFB5 Complex Transport->Receptor High Affinity Repressor Aux/IAA Repressor Receptor->Repressor Recruits Ubiquitin Ubiquitination (SCF Complex) Repressor->Ubiquitin Degradation 26S Proteasome Degradation Ubiquitin->Degradation GeneExp Auxin Response Genes ON Degradation->GeneExp De-repression Death Unregulated Growth (Plant Death) GeneExp->Death

Caption: The 5-F-Picolinate mimics IAA, recruiting the SCF(TIR1/AFB5) complex to degrade repressors, leading to lethal gene overexpression.

Case Study B: Metalloenzyme Inhibition

Context: Picolinic acid is a bidentate chelator (N and COO-) used to inhibit metalloproteases (Zn2+) or iron-dependent oxygenases.

The Chelation Dilemma

For picolinic acid to bind a metal ion effectively, the pyridine nitrogen must retain sufficient basicity (electron density) to donate a lone pair to the metal.

  • 5-Fluoro: Mildly lowers the basicity of the pyridine nitrogen. The chelation strength is preserved, making it a viable "bioisostere" for metalloenzyme inhibitors where metabolic stability is needed [3].

  • 5-Cyano: The strong electron-withdrawing nature of the cyano group pulls significant density away from the nitrogen.

    • Result: Drastically reduced pKa of the pyridine nitrogen.

    • Outcome:Weaker Metal Binding. Unless the Cyano group itself interacts with a distal residue in the enzyme pocket (e.g., an Arginine), the 5-CN derivative is usually a poorer inhibitor for metalloenzymes than the 5-F derivative.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Arabidopsis Root Growth Assay (Phenotypic Screen)

Objective: Quantify the auxinic activity of 5-F vs 5-CN derivatives.

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol (1 min) followed by 1% sodium hypochlorite (10 min). Wash 5x with sterile water.

  • Stratification: Suspend seeds in 0.1% agarose and incubate at 4°C for 2 days (synchronizes germination).

  • Plating:

    • Prepare 1/2 MS medium plates containing 1% sucrose and 0.8% agar.

    • Add test compounds (5-F-Picolinate, 5-CN-Picolinate, and Picloram control) at concentrations: 0, 1, 10, 100, 500 nM.

    • Validation Step: Include a DMSO solvent control (must show normal growth).

  • Growth: Place plates vertically in a growth chamber (22°C, 16h light/8h dark).

  • Measurement: After 7 days, photograph plates. Use ImageJ (NeuronJ plugin) to measure primary root length.

  • Analysis: Plot Root Length vs. Log[Concentration]. Calculate IC50 using a four-parameter logistic regression.

Protocol B: Potentiometric pKa Determination

Objective: Determine the electronic influence of substituents on Nitrogen basicity.

  • Preparation: Dissolve 0.05 mmol of the picolinic acid derivative in 20 mL of 0.1 M KCl (ionic strength adjuster).

  • Titrant: Use 0.1 M KOH (standardized against KHP).

  • Setup: Calibrate pH meter (pH 4.0, 7.0, 10.0). Ensure temperature is constant (25°C).

  • Titration: Add KOH in 5 µL increments. Record pH after stabilization.

  • Calculation: Use the Bjerrum method or Gran plot analysis to identify the equivalence points.

    • Expectation: Unsubstituted pKa (N) ≈ 5.2. 5-Fluoro pKa (N) ≈ 3.5–4.0. 5-Cyano pKa (N) < 3.0.

Workflow Visualization: SAR Logic

SARWorkflow Start Picolinic Acid Scaffold Decision Target Requirement? Start->Decision PathF High Metabolic Stability Small Steric Footprint Decision->PathF Standard Optimization PathCN Polar Interaction Needed Large Pocket Available Decision->PathCN Specific Probe SynthF Synthesize 5-Fluoro Analog PathF->SynthF SynthCN Synthesize 5-Cyano Analog PathCN->SynthCN Test1 Root Growth Assay (Auxin Activity) SynthF->Test1 Test2 Metal Binding Assay (Chelation Strength) SynthF->Test2 SynthCN->Test1 SynthCN->Test2 ResultF 5-F Outcome: High Potency High Stability Test1->ResultF ResultCN 5-CN Outcome: Variable Potency Potential Hydrolysis Test1->ResultCN

Caption: Decision tree for selecting 5-F vs 5-CN based on target constraints (Sterics vs. Electronics).

References

  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Source: MDPI Molecules (2023). URL:[Link]

  • Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Source: Journal of Agricultural and Food Chemistry (2024). URL:[Link]

  • Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors. Source: Journal of Medicinal Chemistry (PMC). URL:[Link]

  • 5-Fluoro-2-picolinic acid Product Data & Safety. Source: PubChem / Sigma-Aldrich. URL:[Link]

Sources

A Comparative Guide to Analytical Reference Standards for Cyanopyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise quantification and characterization of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This guide provides an in-depth technical comparison of analytical methodologies for the analysis of cyanopyridine carboxylic acids, a class of compounds significant in medicinal chemistry.[1]

Given the vast landscape of chemical synthesis, researchers often encounter novel or less-documented compounds. Our case in point, 4-Chloro-5-cyanopyridine-2-carboxylic acid, serves as a practical example of how to approach the analytical challenges of a compound with limited commercially available reference standards and established analytical monographs. This guide will therefore broaden its scope to address the wider class of cyanopyridine carboxylic acids, providing a robust framework for analysis that can be adapted to specific research needs.

The Crucial Role of a Reference Standard

Qualifying an In-House Reference Standard

The process of qualifying a new reference standard is a multi-step, rigorous procedure to confirm its identity and purity. This self-validating system ensures the integrity of all subsequent analytical work.

Workflow for In-House Reference Standard Qualification

cluster_0 Identity Confirmation cluster_1 Purity Assessment cluster_2 Characterization NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) FTIR FTIR Spectroscopy Qualified_Standard Qualified Reference Standard FTIR->Qualified_Standard HPLC HPLC-UV (Peak Purity) Titration Acid-Base Titration (Assay) GC GC-MS (Volatile Impurities) GC->Qualified_Standard DSC DSC (Melting Point) KF Karl Fischer (Water Content) TGA TGA (Residual Solvents) TGA->Qualified_Standard Synthesis Synthesized Batch of 4-Chloro-5-cyanopyridine-2-carboxylic acid Synthesis->NMR Synthesis->MS Synthesis->FTIR Synthesis->HPLC Synthesis->Titration Synthesis->GC Synthesis->DSC Synthesis->KF Synthesis->TGA

Caption: Workflow for qualifying a new reference standard.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantification, impurity profiling, or structural confirmation. Below is a comparison of the most common techniques for the analysis of cyanopyridine carboxylic acids.

Technique Primary Use Advantages Limitations Suitability for Cyanopyridine Carboxylic Acids
HPLC-UV Quantification, Purity AssessmentRobust, reproducible, widely available.Requires a chromophore for UV detection.Excellent for quantification and impurity profiling.
LC-MS Identification, QuantificationHigh sensitivity and selectivity.More complex instrumentation and method development.Ideal for trace-level analysis and identification of unknown impurities.
GC-MS Analysis of Volatile CompoundsExcellent for separating and identifying volatile and semi-volatile compounds.Requires derivatization for non-volatile carboxylic acids, which can add complexity and potential for error.[2]Suitable for identifying volatile impurities or after derivatization of the main analyte.[3]
NMR Structural Elucidation, IdentificationProvides detailed structural information, definitive for identification.Lower sensitivity compared to other methods, not ideal for trace analysis.Essential for the initial identification and structural confirmation of the reference standard.[4][5][6][7]
Titration Assay (Purity)High precision and accuracy for assay of acidic or basic functional groups.Not suitable for complex mixtures or impurity profiling.A classic and reliable method for determining the purity of the carboxylic acid reference standard.

Experimental Protocols

The following are example protocols for the analysis of a cyanopyridine carboxylic acid. These should be optimized and validated for the specific analyte and matrix.

High-Performance Liquid Chromatography (HPLC-UV)

This method is well-suited for the quantification and purity determination of cyanopyridine carboxylic acids.[8][9]

  • Instrumentation: HPLC with a UV-Vis detector.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 216 nm.[10]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Rationale: The C18 column provides good retention for the moderately polar cyanopyridine carboxylic acid. The acidic mobile phase ensures the carboxylic acid is in its protonated form for better peak shape. UV detection is suitable due to the aromatic nature of the pyridine ring.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For the analysis of carboxylic acids by GC, derivatization is necessary to increase volatility.[2]

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Derivatization Protocol:

    • To 1 mg of the sample, add 100 µL of BSTFA.

    • Heat at 70°C for 30 minutes.

    • The resulting solution contains the silylated derivative.

  • Instrumentation: GC-MS.

  • Column: 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 250°C at 15°C/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40-500.

  • Rationale: Derivatization with BSTFA converts the polar carboxylic acid and any other active hydrogens into less polar and more volatile trimethylsilyl esters, making them suitable for GC analysis.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural confirmation.[4]

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical chemical shifts for protons on the pyridine ring will be in the aromatic region (7.0-9.0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • The carbon of the cyano group will appear around 115-120 ppm, and the carboxylic acid carbon will be in the range of 160-170 ppm.

  • Rationale: NMR provides unambiguous evidence of the molecular structure by showing the connectivity of atoms through chemical shifts and coupling constants.

Decision Tree for Analytical Method Selection

Start What is the analytical goal? Goal_ID Structural Identification? Start->Goal_ID Goal_Quant Quantification? Start->Goal_Quant Goal_Purity Purity Assessment? Start->Goal_Purity Goal_ID->Goal_Quant No Method_NMR Use NMR Spectroscopy Goal_ID->Method_NMR Yes Goal_Quant->Goal_Purity No Method_HPLC Use HPLC-UV Goal_Quant->Method_HPLC Yes Method_LCMS Use LC-MS for trace levels or unknown identification Goal_Purity->Method_LCMS Yes, for trace impurities Goal_Purity->Method_HPLC Yes, for chromatographic purity Method_Titration Use Titration for Assay Goal_Purity->Method_Titration Yes, for assay Method_GCMS Use GC-MS for volatile impurities (with derivatization) Goal_Purity->Method_GCMS Yes, for volatile impurities

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

The analysis of cyanopyridine carboxylic acids, particularly novel or less-common derivatives like 4-Chloro-5-cyanopyridine-2-carboxylic acid, requires a systematic and multi-faceted approach. When a commercial reference standard is unavailable, the rigorous qualification of an in-house standard is the foundational step for ensuring data integrity.

For routine quantification and purity assessment, HPLC-UV is the recommended technique due to its robustness and reproducibility. LC-MS is invaluable for the identification of unknown impurities and for methods requiring high sensitivity. While GC-MS can be employed, the necessity of derivatization makes it a more complex workflow. Finally, NMR spectroscopy remains the definitive tool for the structural elucidation and identity confirmation of the reference standard itself.

By understanding the strengths and limitations of each technique and by establishing a well-characterized reference standard, researchers can confidently generate accurate and reliable analytical data for their drug development and chemical research endeavors.

References

  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers. BenchChem.
  • Al-Masoudi, N. A., et al. (2025).
  • Yahyazadeh, A., et al. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. SciSpace.
  • Kiasat, A. R., et al. (2014). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO.
  • de Souza, M. C. B. V., et al. (2024).
  • Khan, M. A., et al. (2025). Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography.
  • South Dakota State University. (n.d.). Development of a High Performance Liquid Chromatography Method for the Analysis of Next-generation Cyanide Antidote, 3-mercaptop. Open PRAIRIE.
  • Thermo Fisher Scientific. (n.d.). 5-Cyanopyridine-2-carboxylic acid, 95% 250 mg.
  • Sigma-Aldrich. (n.d.). 5-Cyanopyridine-2-carboxylic acid 97.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. BenchChem.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • DTIC. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-Cyanopyridine-2-carboxylic acid 97 53234-55-2.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • ResearchGate. (2025).
  • Sigma-Aldrich. (n.d.). 6-Cyanopyridine-3-carboxylic acid 97 70165-31-0.
  • PubMed. (2005).
  • ScienceDirect. (n.d.).

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Safety Operating Guide

Proper Disposal of 4-Chloro-5-cyanopyridine-2-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the safe handling and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 4-Chloro-5-cyanopyridine-2-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety data and regulatory compliance, designed to be a trusted resource for researchers and scientists.

Immediate Hazard Identification and Mitigation

Before initiating any disposal procedure, it is crucial to understand the inherent hazards of 4-Chloro-5-cyanopyridine-2-carboxylic acid. While specific toxicity data for this compound is not extensively documented, its structural motifs—a chlorinated pyridine ring and a carboxylic acid group—suggest potential for skin, eye, and respiratory irritation.[1][2][3][4] The presence of a cyano group also warrants caution due to the potential for release of toxic compounds under certain conditions, such as in the presence of strong acids.

Key Immediate Actions:

  • Consult the Safety Data Sheet (SDS): This is the primary source of information regarding hazards, handling, and emergency procedures.

  • Wear Appropriate Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[5][6][7]

  • Work in a Well-Ventilated Area: All handling and initial disposal steps should be performed in a certified chemical fume hood to prevent inhalation of any dust or vapors.[3][4][5][7][8]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 4-Chloro-5-cyanopyridine-2-carboxylic acid is to treat it as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9]

2.1. Waste Segregation and Collection:

  • Designated Waste Container: Use a clearly labeled, sealable, and compatible waste container. The container should be marked "Hazardous Waste" and specify the contents, including the full chemical name.

  • Solid Waste: Collect any solid 4-Chloro-5-cyanopyridine-2-carboxylic acid, including contaminated items like weighing paper or spatulas, in this container. Avoid generating dust during transfer.[1][10]

  • Solutions: If the compound is in solution, it should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been verified. Pyridine derivatives can be incompatible with strong oxidizing agents, strong acids, and strong bases.[5][11]

2.2. Decontamination of Glassware and Surfaces:

  • Initial Rinse: Rinse contaminated glassware and surfaces with a suitable organic solvent, such as acetone or ethanol. Collect this rinseate as hazardous waste.

  • Secondary Wash: After the initial solvent rinse, wash glassware with soap and water.

  • Surface Cleaning: Wipe down any potentially contaminated surfaces in the fume hood with a cloth dampened with a suitable solvent, followed by a soap and water wash. Dispose of the cloth as solid hazardous waste.

2.3. Final Disposal Pathway:

The ultimate disposal of 4-Chloro-5-cyanopyridine-2-carboxylic acid must be handled by a licensed professional waste disposal service.[10] These services are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations. The primary methods of disposal for this type of compound are:

  • Incineration: Controlled incineration in a chemical-waste-specific incinerator is the preferred method. This process should include flue gas scrubbing to neutralize any harmful combustion byproducts like hydrogen chloride and nitrogen oxides.[9][10]

  • Landfilling: In some cases, and after appropriate treatment and stabilization, the waste may be disposed of in a designated hazardous waste landfill. This is generally a less preferred option.

The decision-making process for the disposal of 4-Chloro-5-cyanopyridine-2-carboxylic acid is visualized in the flowchart below.

Disposal_Workflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_decon Decontamination cluster_disposal Final Disposal start Start: Need to dispose of 4-Chloro-5-cyanopyridine-2-carboxylic acid assess_hazards Assess Hazards (Consult SDS) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe work_area Work in a Chemical Fume Hood don_ppe->work_area waste_type Solid or Liquid Waste? work_area->waste_type collect_solid Collect in Labeled Solid Hazardous Waste Container waste_type->collect_solid Solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container waste_type->collect_liquid Liquid decontaminate Decontaminate Glassware and Surfaces collect_solid->decontaminate collect_liquid->decontaminate collect_rinseate Collect Solvent Rinseate as Hazardous Waste decontaminate->collect_rinseate contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Company collect_rinseate->contact_ehs incineration Preferred Method: Controlled Incineration contact_ehs->incineration landfill Alternative: Secure Landfill contact_ehs->landfill end End of Disposal Process incineration->end landfill->end

Caption: Disposal workflow for 4-Chloro-5-cyanopyridine-2-carboxylic acid.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

3.1. Exposure Response:

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][4][12]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][12]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][12]

3.2. Spill Response:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, carefully sweep up solid material, avoiding dust generation, and place it in the designated hazardous waste container.[1][10] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the hazardous waste container.

  • Decontaminate: Clean the spill area as described in the decontamination section above.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Regulatory Context

The disposal of 4-Chloro-5-cyanopyridine-2-carboxylic acid is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a chlorinated organic compound, it may fall under specific hazardous waste codes.[13][14] It is the responsibility of the waste generator (the laboratory) to properly classify and manage their hazardous waste.[15] Always consult with your institution's EHS department to ensure full compliance with all applicable regulations.

References

  • Safety Data Sheet for similar pyridine compounds. Multiple sources.
  • 2-Cyanopyridine Safety Data Sheet. (URL not provided in search results)
  • 4-Cyanopyridine CAS No 100-48-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL not provided in search results)
  • SAFETY DATA SHEET - TCI Chemicals. (URL not provided in search results)
  • 3-Cyanopyridine Safety Data Sheet - Jubilant Ingrevia. (URL not provided in search results)
  • SAFETY DATA SHEET - Fisher Scientific (2-Chloro-5-cyanopyridine). (URL not provided in search results)
  • SAFETY DATA SHEET - Fisher Scientific (5-Chloropyridine-2-carboxylic acid). (URL not provided in search results)
  • HAZARD SUMMARY - NJ.gov (Pyridine). (URL not provided in search results)
  • 3,5-Dichloro-2-cyanopyridine - AK Scientific, Inc. (URL not provided in search results)
  • Safety Data Sheet - CymitQuimica. (URL not provided in search results)
  • Safety Data Sheet for Cy5. (URL not provided in search results)
  • SAFETY DATA SHEET - Thermo Fisher Scientific (6-Chloro-3-pyridinecarbonitrile). (URL not provided in search results)
  • SAFETY DATA SHEET - Fisher Scientific (Pyridine). (URL not provided in search results)
  • SAFETY DATA SHEET - Thermo Fisher Scientific (3-Cyanopyridine). (URL not provided in search results)
  • SAFETY DATA SHEET - TCI Chemicals (4-Cyanopyridine). (URL not provided in search results)
  • OSHA Method for Pyridine. (URL not provided in search results)
  • Special Storage and Handling Procedures for Pyridine. (URL not provided in search results)
  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER - Vita-D-Chlor. (URL not provided in search results)
  • EPA HAZARDOUS WASTE CODES. (URL not provided in search results)
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | US EPA. (URL not provided in search results)

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Comprehensive Safety and Handling Guide for 4-Chloro-5-cyanopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-Chloro-5-cyanopyridine-2-carboxylic acid. The following procedures are based on established best practices for handling hazardous chemical compounds and data extrapolated from structurally similar molecules. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Risk Mitigation

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][3][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][5]

Given these potential risks, a conservative approach to handling is mandated. All personnel must be thoroughly trained on the potential hazards and the procedures outlined in this guide before commencing any work with this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure risk. The following table outlines the minimum required PPE for handling 4-Chloro-5-cyanopyridine-2-carboxylic acid.

Body PartRequired PPERationale
Eyes/Face Chemical splash goggles and a face shieldDue to the risk of serious eye irritation or damage, both goggles and a face shield are necessary to protect against splashes and fine dust particles.[6][7][8]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact, which can cause irritation and potential systemic toxicity.[7][9] Gloves should be inspected before each use and changed regularly.
Body Chemical-resistant lab coat or apronTo protect against spills and contamination of personal clothing.[7][9][10]
Respiratory NIOSH-approved respiratorWhen handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely, a respirator is required to prevent inhalation.[9]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment. All handling of 4-Chloro-5-cyanopyridine-2-carboxylic acid should be performed within a certified chemical fume hood to control airborne contaminants.[1][8]

Workflow for Handling 4-Chloro-5-cyanopyridine-2-carboxylic acid

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Verify fume hood certification A->B C Gather all necessary equipment B->C D Weigh compound in fume hood C->D E Dissolve or use as needed D->E F Decontaminate work surfaces E->F G Segregate and label waste F->G H Dispose of waste per regulations G->H I Doff and dispose of PPE H->I

Caption: Workflow for safe handling of 4-Chloro-5-cyanopyridine-2-carboxylic acid.

Step-by-Step Handling Procedure:
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood has been certified within the last year.

    • Assemble all necessary glassware, reagents, and waste containers within the fume hood.

  • Handling:

    • Carefully weigh the required amount of 4-Chloro-5-cyanopyridine-2-carboxylic acid on a tared weigh boat inside the fume hood.

    • Keep the container tightly closed when not in use.[11]

    • Avoid creating dust.[12] If dust is generated, use a HEPA-filtered vacuum for cleanup; do not dry sweep.

    • When transferring the compound, use a spatula and ensure slow, deliberate movements.

  • Post-Handling:

    • Wipe down all surfaces and equipment with an appropriate decontaminating solution.

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure TypeAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water and seek immediate medical attention.
Spill Evacuate the area. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing 4-Chloro-5-cyanopyridine-2-carboxylic acid, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[12] Do not dispose of this chemical down the drain.[12]

Storage

Proper storage is essential to maintain the integrity of the compound and prevent accidental release.

  • Store in a cool, dry, and well-ventilated area.[1][11]

  • Keep the container tightly closed.[1][11]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

  • Access to the storage area should be restricted to authorized personnel only.[6]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-Chloro-5-cyanopyridine-2-carboxylic acid and ensure a safer laboratory environment for all personnel.

References

  • denios.ca. Managing Corrosive Substances: Safety Protocols for Businesses. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]

  • Safety Precautions for Corrosive Substances. (2022, August 25). [Link]

  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. [Link]

  • PENTA. (2025, March 31). 4-Pyridinecarboxylic acid. [Link]

  • AAPPTec, LLC. Safety Data Sheet - Sulfo-cyanine-5-carboxylic acid. [Link]

  • Fisher Scientific. (2024, March 3). SAFETY DATA SHEET - 5-Cyanopyridine-2-carboxylic acid. [Link]

  • Safety Data Sheet. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.